molecular formula C12H9NO2S B350237 2-(Phenylthio)nicotinic acid CAS No. 35620-72-5

2-(Phenylthio)nicotinic acid

Cat. No.: B350237
CAS No.: 35620-72-5
M. Wt: 231.27g/mol
InChI Key: MGIDOIDQQMOYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylthio)nicotinic acid (CAS 35620-72-5) is an emerging specialty compound recognized for its applications in advanced drug synthesis and chemical research . It serves as a valuable synthetic intermediate or building block in the development of innovative therapeutic agents and is gaining traction within the North American pharmaceutical and chemical industries due to increasing demand for sophisticated research tools . Market analysis indicates its use in pharmaceutical development, nutritional supplement research, and as a key material in medicinal chemistry, driven by ongoing advancements in these fields and rising investments in biotechnology . The robust R&D focus in North America, coupled with stringent regulatory standards, positions this compound as a significant segment within the broader chemical industry . Technological innovations in synthesis methods, including green chemistry and process automation, are further expanding the utility and efficiency of producing high-purity this compound for research applications . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDOIDQQMOYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35620-72-5
Record name 2-(Phenylthio)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35620-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(phenylsulfanyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(phenylthio)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-chloronicotinic acid, followed by its conversion to the final product. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a thorough understanding of the synthetic process.

Synthesis of 2-Chloronicotinic Acid: A Comparative Analysis of Key Methodologies

The primary precursor for the synthesis of this compound is 2-chloronicotinic acid. Several methods for its preparation have been reported, with the most common approaches involving the chlorination of nicotinic acid N-oxide or the direct oxidation of a substituted pyridine.

Chlorination of Nicotinic Acid N-Oxide

A prevalent method for the synthesis of 2-chloronicotinic acid involves the chlorination of nicotinic acid N-oxide using various chlorinating agents. This approach offers reliable yields and is a well-established procedure in organic synthesis.

Experimental Protocol:

A suspension of nicotinic acid N-oxide (70 g) in phosphorus oxychloride (POCl3, 300 ml) is prepared at room temperature. Triethylamine (50 g) is added dropwise, leading to an exothermic reaction and dissolution of the nicotinic acid N-oxide at approximately 50°C. The resulting solution is then heated in a water bath at 100°C for 4 hours. Following the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into water while maintaining the temperature below 40°C. The pH of the solution is adjusted to 2.0-2.5 by the addition of a diluted caustic soda solution, which induces the precipitation of 2-chloronicotinic acid. The solid product is collected by filtration and dried.

ProductYieldMelting PointReference
2-Chloronicotinic Acid65-70%173-175°C[1]
Direct Oxidation of 2-Chloro-3-methylpyridine

An alternative and high-yielding approach to 2-chloronicotinic acid is the direct oxidation of 2-chloro-3-methylpyridine. This method can achieve near-quantitative yields under specific catalytic conditions.

Experimental Protocol:

In a suitable reaction vessel, 2-chloro-3-methylpyridine is dissolved in a solvent such as acetic acid, chloroform, acetonitrile, or ethyl acetate. N-hydroxyphthalimide is added as an initiator, along with a metal salt catalyst, which can be cobalt acetate, cobalt (III) acetylacetonate, manganese acetate, or manganese (III) acetylacetonate. The reaction is carried out under an oxygen atmosphere at a temperature ranging from 50-120°C and a pressure of 0.2-2 MPa for 3-24 hours. After the reaction is complete, the mixture is cooled and filtered. The collected solid is washed with water. The filter cake is then dissolved in aqueous ammonia, and any insoluble material is removed by filtration. The filtrate is acidified with hydrochloric acid to a pH of 1, resulting in the precipitation of the white solid product, 2-chloronicotinic acid. The product is collected by filtration, washed with water, and dried.

Starting MaterialCatalystYieldPurityMelting PointReference
2-Chloro-3-methylpyridineCobalt (III) acetylacetonate and Manganese (III) acetylacetonateup to 94.1%>99.5% (HPLC)177-178.5°C[2]

Synthesis of this compound via Ullmann Condensation

It has been observed in the synthesis of 2-anilinonicotinic acids from 2-chloronicotinic acid that the reaction can proceed in the absence of a copper catalyst, sometimes leading to higher yields and simplified purification.[3]

Representative Experimental Protocol (based on analogous C-N coupling):

A mixture of 2-chloronicotinic acid, thiophenol (1.1 to 1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) is prepared in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or xylene. If a catalyst is employed, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can be added. The reaction mixture is heated to a temperature between 140-150°C and stirred for several hours (typically 12-24 hours), or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC). After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

ReactantsCatalystSolventTemperaturePotential Yield
2-Chloronicotinic Acid, ThiophenolCuI (optional)Xylene, DMF, DMSO, or Pyridine140-150°CModerate to High

Note: The optimal conditions (solvent, temperature, use of catalyst) for the reaction with thiophenol would require experimental optimization. The purity of the commercially available this compound is reported to be ≥94%.[4]

Reaction Pathways and Workflows

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Chloronicotinic Acid cluster_step2 Step 2: Synthesis of this compound Nicotinic_Acid_N_Oxide Nicotinic Acid N-Oxide 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid_N_Oxide->2_Chloronicotinic_Acid POCl3, Et3N 2_Chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2_Chloro_3_methylpyridine->2_Chloronicotinic_Acid O2, Catalyst 2_Phenylthionicotinic_Acid This compound 2_Chloronicotinic_Acid->2_Phenylthionicotinic_Acid Base, Heat (Cu catalyst optional) Thiophenol Thiophenol Thiophenol->2_Phenylthionicotinic_Acid

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Start Start Step1_Reactants Mix 2-Chloronicotinic Acid, Thiophenol, and Base in Solvent Start->Step1_Reactants Step1_Catalyst Add Cu Catalyst (Optional) Step1_Reactants->Step1_Catalyst Step2_Heat Heat Reaction Mixture (e.g., 140-150°C) Step1_Catalyst->Step2_Heat Step3_Monitor Monitor Reaction Progress (TLC) Step2_Heat->Step3_Monitor Step4_Cooldown Cool to Room Temperature Step3_Monitor->Step4_Cooldown Step5_Workup Acidify and Precipitate Product Step4_Cooldown->Step5_Workup Step6_Filter Filter and Wash Solid Step5_Workup->Step6_Filter Step7_Purify Recrystallize for Purification Step6_Filter->Step7_Purify End Obtain Pure this compound Step7_Purify->End

Caption: Experimental workflow for the Ullmann condensation step.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly in areas where nicotinic acid and its analogues have shown promise, such as in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a potential biological signaling pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂S[1][2]
Molecular Weight 231.27 g/mol [1][2]
CAS Number 35620-72-5[1]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 171-171.5 °C (Experimental)
Boiling Point 407.4 °C at 760 mmHg (Predicted)[3]
Density 1.37 g/cm³ (Predicted)[3]
pKa Not Experimentally Determined
Solubility Not Experimentally Determined
logP (XLogP3) 2.931 (Predicted)[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[4]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement.

  • Refined Measurement: A second sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination (Capillary Method)

For substances that are liquid at or near room temperature, the capillary method provides a micro-scale technique for boiling point determination.[1][6][7][8][9]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the top of the sample is below the level of the heating fluid.

  • Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to be drawn into the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined accurately using potentiometric titration.[10][11][12][13][14]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH for an acidic compound).

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.

  • pKa Calculation: For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][15][16][17][18]

Apparatus:

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a series of flasks containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited, the well-documented anti-inflammatory properties of nicotinic acid and its derivatives provide a strong basis for a hypothesized mechanism of action. Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), which subsequently inhibits the NF-κB signaling pathway, a central regulator of inflammation.[19][20][21][22] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, some derivatives of nicotinic acid have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, another key player in the inflammatory response.[23]

Based on this, a potential anti-inflammatory signaling pathway for this compound is proposed below.

anti_inflammatory_pathway compound This compound gpr109a GPR109A Receptor compound->gpr109a Activates cox2_inhibition COX-2 Inhibition compound->cox2_inhibition Inhibits nfkb_inhibition Inhibition of NF-κB Pathway gpr109a->nfkb_inhibition cytokine_reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb_inhibition->cytokine_reduction inflammation_reduction Anti-inflammatory Effect cytokine_reduction->inflammation_reduction prostaglandin_reduction Reduced Prostaglandin Production cox2_inhibition->prostaglandin_reduction prostaglandin_reduction->inflammation_reduction

Caption: Proposed anti-inflammatory signaling pathway of this compound.

The following diagram illustrates the general experimental workflow for determining the key physicochemical properties as described in the protocols above.

experimental_workflow start Start: Crystalline Sample of This compound mp_exp Melting Point Determination (Capillary Method) start->mp_exp bp_exp Boiling Point Determination (Capillary Method) start->bp_exp pka_exp pKa Determination (Potentiometric Titration) start->pka_exp sol_exp Solubility Determination (Shake-Flask Method) start->sol_exp data_analysis Data Analysis and Property Characterization mp_exp->data_analysis bp_exp->data_analysis pka_exp->data_analysis sol_exp->data_analysis end End: Physicochemical Profile data_analysis->end

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data points are yet to be determined, the provided protocols offer a clear path for their acquisition. The hypothesized anti-inflammatory mechanism, based on the known activities of related compounds, suggests a promising area for further biological investigation. This information serves as a valuable resource for researchers and scientists engaged in the development of new therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 2-(Phenylthio)nicotinic acid. Therefore, this guide outlines the well-established mechanisms of its parent compound, nicotinic acid (niacin). The biological activities of this compound may differ, and the information presented here should be considered as a foundational framework for potential research and not as a definitive description of its specific molecular actions. Limited research has explored derivatives of 2-(thiobenzyl)nicotinic acid for antimicrobial and antitubercular activities.

Introduction

Nicotinic acid, a B-vitamin, is a well-established therapeutic agent for dyslipidemia. Its derivatives are of significant interest in drug discovery for their potential to modulate various physiological processes. This compound, a derivative containing a phenylthio group at the 2-position of the pyridine ring, is a compound of interest for researchers exploring novel therapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of action of nicotinic acid, which are presumed to be relevant to its phenylthio derivative.

Core Mechanism of Action: Targeting the HCA₂ (GPR109A) Receptor

The primary mechanism of action of nicotinic acid is mediated through the activation of the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. This receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[1][2]

Signaling Pathway in Adipocytes

Activation of HCA₂ in adipocytes by nicotinic acid initiates a signaling cascade that leads to the inhibition of lipolysis. This process is central to the lipid-lowering effects of nicotinic acid.

HCA₂ Receptor Signaling in Adipocytes Nicotinic Acid Nicotinic Acid HCA2 HCA₂ (GPR109A) Receptor Nicotinic Acid->HCA2 Binds to Gi Gi-protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Gi->cAMP Decreased Production AC->cAMP production PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Glycerol Glycerol Triglycerides->Glycerol

Figure 1: HCA₂ Receptor Signaling in Adipocytes

Experimental Protocol: In Vitro cAMP Assay

A common method to assess the activation of the HCA₂ receptor is to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.

  • Cell Culture: CHO-K1 cells stably expressing the human HCA₂ receptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of the test compound (e.g., nicotinic acid or this compound).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production is plotted to determine the EC₅₀ of the compound.

Anti-inflammatory Mechanisms

Nicotinic acid also exerts significant anti-inflammatory effects, primarily through its action on immune cells like macrophages.

NF-κB Signaling Pathway

Nicotinic acid has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

Inhibition of NF-κB Signaling by Nicotinic Acid cluster_cytoplasm Cytoplasm Nicotinic Acid Nicotinic Acid HCA2 HCA₂ (GPR109A) Receptor Nicotinic Acid->HCA2 IKK IKK Complex HCA2->IKK Inhibits IkB IκB IKK->IkB NFkB NF-κB NFkB_IkB NF-κB IκB NFkB_IkB->IkB Phosphorylation & Degradation NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Figure 2: Inhibition of NF-κB Signaling

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Lysis and Luminescence Reading: After a defined incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

SIRT1-Dependent Pathway

Nicotinic acid can also attenuate vascular inflammation through the activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.

SIRT1-Dependent Anti-inflammatory Pathway Nicotinic Acid Nicotinic Acid NAD Increased NAD⁺ levels Nicotinic Acid->NAD SIRT1 SIRT1 NAD->SIRT1 Activates p65 p65 (RelA) SIRT1->p65 Deacetylates & Inactivates CD40 CD40 Expression SIRT1->CD40 Inhibits p65->CD40 Induces Inflammation Vascular Inflammation CD40->Inflammation

References

The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple chemical compound to a crucial vitamin and a therapeutic agent. Its derivatives have been at the forefront of treating pellagra and, more recently, dyslipidemia. This technical guide provides an in-depth exploration of the discovery, history, and development of nicotinic acid derivatives, detailing key experiments, quantitative data, and the underlying signaling pathways.

Historical Discovery and Milestones

The journey of nicotinic acid from its initial synthesis to its recognition as a vital nutrient and therapeutic agent is a compelling narrative of scientific inquiry and discovery.

Early Synthesis and the Pellagra Enigma

Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine, but its biological significance remained unknown for decades.[1] In the early 20th century, the devastating disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in the southern United States where corn was a dietary staple.[2] Initially, the cause of pellagra was incorrectly attributed to an infectious agent or a toxin in spoiled corn.

Goldberger's Pioneering Epidemiological Work

Dr. Joseph Goldberger, a U.S. Public Health Service officer, was instrumental in shifting the understanding of pellagra.[3] Through a series of observational studies in the early 1910s, he noted that the disease disproportionately affected the poor and those in institutions like orphanages and prisons, while the staff, who had a more varied diet, remained healthy. This led him to hypothesize that pellagra was a nutritional deficiency disease.

Elvehjem's Identification of Nicotinic Acid as the "Pellagra-Preventive Factor"

The definitive link between nicotinic acid and pellagra was established in 1937 by Conrad Elvehjem and his colleagues at the University of Wisconsin.[4] They were investigating "black tongue," a canine disease analogous to pellagra. By fractionating liver extracts, they isolated a substance that cured black tongue in dogs and identified it as nicotinic acid. Subsequent clinical trials confirmed its efficacy in treating pellagra in humans, leading to the fortification of flour with niacin and the virtual eradication of the disease in developed nations.[4]

The Emergence of Nicotinic Acid as a Lipid-Lowering Agent

In 1955, a new therapeutic role for nicotinic acid emerged when Rudolf Altschul and his colleagues discovered that high doses of nicotinic acid could lower cholesterol levels in humans. This serendipitous finding marked the beginning of its use as the first orally active, broad-spectrum lipid-lowering drug, predating the advent of statins.

Quantitative Data on Nicotinic Acid and Its Derivatives

The development of nicotinic acid derivatives has been driven by the need to improve efficacy, reduce side effects, and understand their structure-activity relationships. The following tables summarize key quantitative data for nicotinic acid and some of its notable derivatives.

Table 1: In Vitro Potency of Nicotinic Acid Derivatives at the GPR109A Receptor

CompoundReceptorAssay TypeEC50 / IC50 (nM)Reference
Nicotinic AcidHuman GPR109ACalcium Mobilization52[5]
AcipimoxHuman GPR109ANot Specified~20x more potent than Nicotinic Acid[3]
MK-6892Human GPR109ACalcium Mobilization74[5]
GSK256073Human GPR109ANot SpecifiedPotent and Selective[4]
Compound 5a (pyrazole derivative)Human GPR109ACalcium Mobilization45[5][6]

Table 2: Pharmacokinetic Properties of Nicotinic Acid Formulations

FormulationTime to Peak Plasma Concentration (Tmax)Elimination Half-Life (t1/2)BioavailabilityReference
Immediate-Release (IR) Niacin30-60 minutes20-45 minutesNearly complete[7]
Sustained-Release (SR) NiacinSlower than IRLonger than IRVariable[8]
Extended-Release (ER) NiacinIntermediate between IR and SRLonger than IRGood[8]

Table 3: Clinical Efficacy of Nicotinic Acid on Lipid Profile

Study / CompoundLDL-C ReductionHDL-C IncreaseTriglyceride ReductionReference
Niacin (general)5-25%15-35%20-50%[9]
AIM-HIGH (ER Niacin + Simvastatin)Further 12.0% vs. 5.5% in placebo25.0% vs. 9.8% in placebo28.6% vs. 8.1% in placebo[3]
AcipimoxSignificantSignificantSignificant[10]

Key Experimental Protocols

The following sections provide detailed methodologies for pivotal historical experiments and modern assays used in the study of nicotinic acid and its derivatives.

Goldberger's Pellagra Induction and Prevention Studies (Human Subjects)

Objective: To demonstrate that pellagra is a dietary deficiency disease.

Methodology:

  • Subject Recruitment: Healthy male volunteers were recruited from a Mississippi prison farm with the promise of a pardon.

  • Dietary Intervention (Induction): The experimental group was fed a monotonous diet typical of poor Southern communities, consisting mainly of cornmeal, grits, salt pork, and molasses, for a period of six months.

  • Control Group: A control group of prisoners continued to consume their regular, more balanced diet.

  • Observation: Both groups were monitored for the development of pellagra symptoms.

  • Dietary Intervention (Prevention): In separate studies at orphanages, the diet of children with pellagra was supplemented with fresh meat, milk, and eggs.

  • Outcome Measurement: The incidence and resolution of pellagrous symptoms were recorded.

Results: The experimental group on the deficient diet developed pellagra, while the control group did not. Supplementing the diet of the orphans led to the resolution of their symptoms.

Synthesis of Acipimox

Objective: To synthesize 5-methylpyrazine-2-carboxylic acid 4-oxide (Acipimox), a more potent derivative of nicotinic acid.

Methodology (One-Pot Synthesis):

  • Reaction Setup: Acetone aldehyde and o-phenylenediamine are used as initial raw materials for a cyclization reaction.

  • One-Pot Operation: The subsequent steps of oxidation, acidification, decarboxylation, and a final oxidation are carried out in a single reaction vessel without isolation of intermediates.

  • Catalytic Oxidation: Hydrogen peroxide is used as the oxidizing agent in the presence of a catalyst to facilitate the reaction.

  • Purification: The final product, acipimox, is isolated and purified.

GPR109A Functional Assay: cAMP Measurement

Objective: To determine the functional activity of nicotinic acid derivatives by measuring their ability to inhibit adenylyl cyclase via GPR109A.

Methodology:

  • Cell Culture: A cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (nicotinic acid derivative).

  • Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis: The cells are lysed to release intracellular contents.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic acid and its derivatives are primarily mediated through the G-protein coupled receptor GPR109A. Understanding its signaling pathways and the workflow for developing new derivatives is crucial for drug discovery.

GPR109A Signaling Pathway

GPR109A_Signaling GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Flushing Flushing beta_arrestin->Flushing ERK ERK Signaling beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Ligand Nicotinic Acid Derivative Ligand->GPR109A

Caption: GPR109A signaling pathways activated by nicotinic acid derivatives.

Experimental Workflow for Nicotinic Acid Derivative Drug Discovery

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Target Identification (GPR109A) HTS High-Throughput Screening (HTS) Target->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Safety Safety & Toxicology Studies In_Vivo->Safety IND IND-Enabling Studies Safety->IND Phase1 Phase I IND->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3

Caption: A typical drug discovery workflow for nicotinic acid derivatives.

Conclusion

The story of nicotinic acid and its derivatives is a testament to the progression of scientific understanding, from epidemiology to molecular biology. What began as a cure for a devastating nutritional deficiency has evolved into a valuable tool for managing cardiovascular risk. The ongoing research into GPR109A signaling and the development of biased agonists continue to open new avenues for therapeutic intervention, promising more effective and better-tolerated treatments for a range of metabolic and inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing this important field of study.

References

In-depth Technical Guide: 2-(Phenylthio)nicotinic Acid (CAS 35620-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic research landscape for 2-(Phenylthio)nicotinic acid (CAS 35620-72-5), a derivative of nicotinic acid. While research on this specific compound is limited, this document consolidates the available information on its chemical identity, synthesis, and potential biological activities, drawing parallels with the well-studied parent compound, nicotinic acid (niacin), and other related derivatives. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical Identity and Properties

CAS Number: 35620-72-5

IUPAC Name: 2-(Phenylsulfanyl)pyridine-3-carboxylic acid

Synonyms: this compound, 2-Phenylsulfanyl-3-pyridinecarboxylic acid

Chemical Formula: C₁₂H₉NO₂S

Molecular Weight: 231.27 g/mol

Structure:

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceOff-white to pale yellow crystalline powder[1]
Purity≥94%[1]
MDL NumberMFCD00052110[1]

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis of 2-(aryloxy/arylthio)nicotinic acids typically involve the reaction of a corresponding 2-halonicotinic acid with a thiol in the presence of a base. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-(Arylthio)nicotinic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable solvent

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of 2-chloronicotinic acid in a suitable solvent such as DMF, add a stoichiometric equivalent of thiophenol.

  • Add an excess of a base, such as potassium carbonate, to the reaction mixture.

  • Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate and wash with water.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

  • Alternatively, the acidified aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Diagram 1: General Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution 2-Chloronicotinic_Acid->Reaction Thiophenol Thiophenol Thiophenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

Specific biological activity data for this compound is scarce in the scientific literature. However, as a derivative of nicotinic acid, its biological effects are likely to be related to the pathways modulated by its parent compound. Nicotinic acid is a well-known lipid-lowering agent and has been used in the treatment of dyslipidemia.[2]

GPR109A Agonism

The primary mechanism of action of nicotinic acid is through its agonistic activity on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA₂).[][4] This receptor is highly expressed in adipocytes and immune cells.

Diagram 2: Nicotinic Acid Signaling Pathway in Adipocytes

G Nicotinic_Acid Nicotinic Acid / This compound (Hypothesized) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: The GPR109A-mediated signaling cascade initiated by nicotinic acid in adipocytes.

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the circulation. Lower circulating FFAs reduce the substrate available for the liver to synthesize triglycerides, leading to decreased VLDL and LDL production. It is hypothesized that this compound may act as a GPR109A agonist, similar to nicotinic acid.

Anti-inflammatory Effects

Nicotinic acid has also been shown to exert anti-inflammatory effects, which are mediated through GPR109A on immune cells such as monocytes and macrophages.[5] This leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[5] Given the structural similarity, this compound may also possess anti-inflammatory properties. Some studies on other nicotinic acid derivatives have reported significant anti-inflammatory activity.[2][6]

Cardiovascular Effects

Recent research has indicated a complex relationship between niacin metabolism and cardiovascular disease. High levels of niacin breakdown products, specifically N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), have been associated with an increased risk of major adverse cardiac events, potentially through a mechanism involving vascular inflammation.[7][8][9][10] The metabolic fate of this compound and its potential to form similar metabolites is currently unknown and warrants investigation.

Future Research Directions

The basic research on this compound is still in its nascent stages. To fully understand its therapeutic potential, the following areas require further investigation:

  • Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for this compound, along with comprehensive analytical characterization.

  • Pharmacological Profiling:

    • Receptor Binding Assays: Quantitative determination of the binding affinity of this compound for GPR109A and other potential targets.

    • In Vitro Functional Assays: Measurement of the compound's agonistic or antagonistic activity at GPR109A, for example, through cAMP measurement assays in cells expressing the receptor.

    • Anti-inflammatory Activity: Evaluation of its effects on cytokine release in activated immune cells.

  • In Vivo Studies:

    • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Efficacy Studies: Evaluation of its lipid-lowering and anti-inflammatory effects in relevant animal models of dyslipidemia and inflammation.

    • Cardiovascular Safety: Assessment of its long-term effects on cardiovascular health, including the monitoring of its metabolites.

Conclusion

This compound (CAS 35620-72-5) is a nicotinic acid derivative with a currently underexplored research profile. Based on the well-established pharmacology of nicotinic acid, it is plausible that this compound may exhibit activity as a GPR109A agonist with potential lipid-lowering and anti-inflammatory effects. However, a significant research gap exists, and dedicated studies are required to elucidate its synthesis, pharmacological properties, and therapeutic potential. This technical guide serves as a starting point for researchers and drug developers interested in investigating this promising chemical entity.

References

theoretical studies of 2-sulfanylpyridine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Study of 2-Sulfanylpyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfanylpyridine-3-carboxylic acid, also known as 2-mercaptonicotinic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure, featuring both a carboxylic acid group and a sulfanyl (thiol) group on a pyridine ring, makes it an interesting candidate for various applications, including medicinal chemistry and materials science.[3][4] Organosulfur compounds derived from mercaptopyridine are recognized for their roles in pharmacology and biology, often acting as effective ligands for transition metal complexes and possessing antimicrobial and antifungal properties.[4]

A key structural feature of this molecule is the potential for tautomerism between the thiol form (possessing an S-H bond) and the thione form (a pyridone analogue with a C=S bond and an N-H bond).[4] Theoretical and computational studies are indispensable for understanding the fundamental properties of such molecules, including their structural stability, electronic characteristics, and reactivity. These studies provide insights that are crucial for rational drug design and the development of novel materials.

This guide outlines the standard theoretical methodologies applied to study 2-sulfanylpyridine-3-carboxylic acid, using data and protocols from computational analyses of analogous compounds to illustrate the core concepts and expected outcomes.

Theoretical Methodologies and Protocols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for the theoretical investigation of molecular systems like 2-sulfanylpyridine-3-carboxylic acid.[5] These methods offer a balance between computational cost and accuracy.

Experimental Protocol: DFT-Based Molecular Analysis

A typical computational protocol for analyzing 2-sulfanylpyridine-3-carboxylic acid involves the following steps:

  • Structure Optimization: The initial molecular geometry of both the thiol and thione tautomers is optimized. This is a crucial step to find the lowest energy (most stable) conformation of the molecule. A commonly used method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe electron distribution and hydrogen bonding.[5][6]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data for structural validation.[7][8]

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.[6]

  • Advanced Analysis (Optional):

    • Natural Bond Orbital (NBO) Analysis: This method is used to study charge transfer interactions, intramolecular hydrogen bonding, and the nature of chemical bonds.[6][8]

    • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the topology of the electron density to precisely define atomic interactions, including hydrogen bonds and other non-covalent interactions.[6][8]

    • Solvation Modeling: To simulate a more realistic biological environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

G cluster_input 1. Input cluster_calc 2. Quantum Calculation (DFT) cluster_analysis 3. Analysis & Output Input Initial Structure (Thiol & Thione Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial guess Freq Frequency Calculation Opt->Freq Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, etc.) Opt->Electronic Optimized Geometry Confirm Confirm Minimum Energy (No Imaginary Frequencies) Freq->Confirm Vibrational Modes Spectra Predicted IR/Raman Spectra Freq->Spectra NBO NBO/QTAIM Analysis Electronic->NBO

A typical workflow for DFT-based molecular analysis.

Structural and Electronic Properties

The theoretical analysis of 2-sulfanylpyridine-3-carboxylic acid would primarily focus on establishing its most stable tautomeric form and quantifying its chemical reactivity.

Tautomeric Stability

For mercaptopyridine derivatives, the N-protonated thione tautomer is often found to be more stable in the crystalline state, largely due to its ability to form strong N–H···A type hydrogen bonds.[4] DFT calculations can precisely quantify the energy difference between the thiol and thione forms, predicting their relative populations in the gas phase or in solution.

Tautomeric equilibrium of the title compound.
Global Reactivity Descriptors

From the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), several key descriptors of chemical reactivity can be calculated. These parameters are crucial for predicting how the molecule will interact with biological targets.

ParameterFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability; a larger gap implies lower reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape; related to electronegativity.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

This table summarizes key reactivity descriptors derived from HOMO and LUMO energies, as demonstrated in theoretical studies of related heterocyclic compounds.[6]

Spectroscopic Analysis

DFT calculations provide a powerful means to predict and interpret vibrational spectra (IR and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups (e.g., C=O stretch of the carboxylic acid, C=S stretch of the thione, or N-H/S-H vibrations).[7][8]

Functional GroupTautomerExpected Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Carboxylic AcidBothC=O stretch1680 - 1780
Carboxylic AcidBothO-H stretch2500 - 3300 (broad)
Thiol GroupThiolS-H stretch2550 - 2600
Thione GroupThioneC=S stretch1050 - 1250
Pyridine RingThioneN-H stretch3300 - 3500

This table presents hypothetical calculated vibrational frequencies for key functional groups of 2-sulfanylpyridine-3-carboxylic acid based on typical ranges observed in related molecules.[6][8]

Potential Applications in Drug Development

Theoretical studies are integral to modern drug discovery. For a molecule like 2-sulfanylpyridine-3-carboxylic acid, computational methods can help predict its potential as a therapeutic agent.

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For instance, nicotinic acid derivatives have been studied as potential inhibitors of enzymes like VEGFR-2, which is implicated in cancer.[9] A docking study would place the 2-sulfanylpyridine-3-carboxylic acid molecule into the active site of a target protein to estimate its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • ADME Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[9] This helps in assessing its drug-likeness and identifying potential liabilities early in the development process.

G Ligand Molecule (e.g., 2-Sulfanylpyridine- 3-carboxylic acid) Receptor Target Protein (e.g., Enzyme Active Site) Ligand->Receptor Binding Substrate Substrate Product Product Receptor->Product INHIBITION Substrate->Product Catalysis

References

Spectroscopic Analysis of 2-(Phenylthio)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylthio)nicotinic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed, predicted spectroscopic profile based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data herein is derived from the analysis of its constituent functional groups: a substituted pyridine ring, an aromatic carboxylic acid, and a phenyl thioether moiety. This guide also includes detailed experimental protocols for obtaining such spectra, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on analogous structures and typical chemical shift and absorption frequency ranges for the respective functional groups.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1H-COOH
~8.6Doublet of Doublets1HH6 (Pyridine)
~8.2Doublet of Doublets1HH4 (Pyridine)
~7.6Multiplet2HH2', H6' (Phenyl)
~7.4Multiplet3HH3', H4', H5' (Phenyl)
~7.2Doublet of Doublets1HH5 (Pyridine)
¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~168Quaternary-COOH
~158QuaternaryC2 (Pyridine)
~152TertiaryC6 (Pyridine)
~140TertiaryC4 (Pyridine)
~136QuaternaryC1' (Phenyl)
~132TertiaryC4' (Phenyl)
~130TertiaryC2', C6' (Phenyl)
~129TertiaryC3', C5' (Phenyl)
~125QuaternaryC3 (Pyridine)
~122TertiaryC5 (Pyridine)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100-3000MediumAromatic C-H stretch
~1710-1680StrongC=O stretch (Carboxylic acid)
~1600, ~1475Medium-WeakC=C and C=N stretching (Pyridine and Phenyl rings)
~1300MediumC-O stretch
~900Broad, MediumO-H bend (out-of-plane)
~750, ~690StrongC-H out-of-plane bending (Phenyl ring substitution)
~700MediumC-S stretch
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₂H₉NO₂S, with a molecular weight of 231.27 g/mol . A prominent molecular ion peak is expected at m/z = 231.

  • Major Fragmentation Pathways: Aromatic carboxylic acids and phenyl thioethers exhibit characteristic fragmentation patterns.[1][2]

    • Loss of -OH (M-17): A significant peak is anticipated at m/z = 214, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a peak at m/z = 186.[1][2]

    • Cleavage of the C-S bond: Fragmentation may occur at the carbon-sulfur bond, leading to ions corresponding to the phenylthio group (C₆H₅S⁺, m/z = 109) or the nicotinic acid radical cation.

    • Loss of CO₂ (M-44): A peak at m/z = 187 could also be observed from the loss of a neutral carbon dioxide molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
  • Transfer the solution into a standard 5 mm NMR tube.
  • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added (for non-aqueous solvents).

2. Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
  • Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[3]
  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity.[4] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.[4]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum. For ¹H and ¹³C NMR, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Perform baseline correction to ensure a flat baseline.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
  • Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]
  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. Data Acquisition:

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  • The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.
  • Perform baseline correction if necessary.
  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

1. Sample Preparation (for Electron Ionization - EI):

  • For analysis via a direct insertion probe, a small amount of the solid sample (typically < 1 mg) is placed in a capillary tube.
  • Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).[6]

2. Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer. If introduced as a solid, the probe is heated to volatilize the sample. If in solution, the solvent is evaporated.
  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
  • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
  • The detector records the abundance of ions at each m/z value.

3. Data Processing:

  • The resulting mass spectrum is plotted as relative intensity versus m/z.
  • The peak with the highest m/z is typically identified as the molecular ion peak.
  • The fragmentation pattern is analyzed to deduce the structure of the molecule. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent or Load on Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform Phasing Referencing Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Baseline Correction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Identify M⁺ Acq_MS->Proc_MS Analysis Structural Elucidation & Compound Characterization Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

References

Nicotinic Acid Derivatives: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin), a B-complex vitamin, and its derivatives have long been recognized for their therapeutic effects, most notably in the management of dyslipidemia. However, ongoing research has unveiled a broader spectrum of pharmacological activities, positioning these compounds as promising candidates for a variety of therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic targets of nicotinic acid derivatives, focusing on the molecular mechanisms, quantitative data, and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Dyslipidemia and Cardiovascular Disease

Nicotinic acid is a potent agent for modulating lipid profiles, and its derivatives have been developed to improve its therapeutic index. The primary mechanisms revolve around the regulation of lipid metabolism and transport.

Key Targets and Mechanisms

GPR109A is a high-affinity receptor for nicotinic acid, primarily expressed in adipocytes and immune cells. Its activation is central to the lipid-lowering effects of nicotinic acid.

  • Mechanism: Upon binding of nicotinic acid, the Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The inhibition of HSL reduces the lipolysis of triglycerides in adipose tissue, thereby decreasing the release of free fatty acids (FFAs) into circulation. A lower FFA flux to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. Nicotinic acid directly inhibits the activity of this enzyme in the liver.

  • Mechanism: Nicotinic acid acts as a non-competitive inhibitor of DGAT2, reducing the synthesis of triglycerides.[1] This direct inhibition contributes to the reduction in hepatic VLDL production and secretion, independent of the effects on FFA mobilization from adipose tissue.

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL). Nicotinic acid modulates CETP activity.

  • Mechanism: Nicotinic acid has been shown to decrease the expression of the CETP gene, leading to reduced plasma CETP activity.[2] This inhibition results in an increase in HDL cholesterol (HDL-C) levels.

ABCA1 is a crucial membrane transporter involved in the initial steps of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoprotein A-I (apoA-I).

  • Mechanism: Nicotinic acid upregulates the expression of ABCA1 in monocytes and macrophages.[3] This is thought to be mediated, in part, through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor (LXR) pathways, enhancing reverse cholesterol transport and contributing to increased HDL-C levels.[2]

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation.

  • Mechanism: Nicotinic acid can indirectly activate PPARγ. This activation in macrophages promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and CD36.[3]

Data Presentation
DerivativeTargetAssay TypeQuantitative Data (IC50/EC50/Ki)
Nicotinic AcidGPR109AcAMP InhibitionEC50: ~100-300 nM[4]
AcifranGPR109AcAMP InhibitionEC50: ~100 nM[4]
Nicotinic AcidDGAT2Enzyme InhibitionIC50: ~0.1 mM[1]
Compound 5aGPR109ACalcium MobilizationEC50: 45 nM[5]
Experimental Protocols

This protocol describes the measurement of GPR109A activation by assessing the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid derivatives in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

  • Assay Procedure:

    • Wash cells once with assay buffer.

    • Add 50 µL of compound dilutions to the respective wells.

    • Add 50 µL of forskolin solution (e.g., 10 µM final concentration) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This protocol measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol.

  • Enzyme Source: Prepare microsomes from cells or tissues expressing DGAT2 (e.g., HepG2 cells).

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl2, BSA, 1,2-dioleoylglycerol, and the microsomal preparation.

  • Inhibitor Addition: Add various concentrations of the nicotinic acid derivative or vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triacylglycerol using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT2 inhibition for each concentration of the derivative and determine the IC50 value.

Signaling Pathway Visualization

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates HSL HSL (inactive) PKA->HSL phosphorylates HSL_P HSL (active) TG Triglycerides HSL_P->TG hydrolyzes Lipolysis ↓ Lipolysis HSL_P->Lipolysis FFA Free Fatty Acids TG->FFA releases NA Nicotinic Acid Derivative NA->GPR109A binds Gi->AC inhibits

Caption: GPR109A signaling pathway in adipocytes.

Cancer

Certain nicotinic acid derivatives have demonstrated promising anticancer activity, primarily by targeting key pathways involved in tumor growth and angiogenesis.

Key Target and Mechanism

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Mechanism: Specific nicotinic acid derivatives have been designed to act as inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding site of the receptor, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor angiogenesis.

Data Presentation
DerivativeCancer Cell LineAssay TypeIC50
Compound 5cHCT-15Cytotoxicity (MTT)0.068 µM (VEGFR-2 inhibition)[6]
Compound 6HCT-116Cytotoxicity (MTT)9.3 µM[7]
Compound 6HepG-2Cytotoxicity (MTT)7.8 µM[7]
Compound 16cMCF-7Cytotoxicity (MTT)2.1 µM[8]
Compound 16cHepG2Cytotoxicity (MTT)4.61 µM[8]
Compound 16cHCT-116Cytotoxicity (MTT)4.05 µM[8]
Compound 16c-VEGFR-2 Inhibition0.24 µM[8]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture and Seeding: Culture cancer cells in appropriate media and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivative for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[3][9][10][11][12]

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Assay Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the nicotinic acid derivative at various concentrations.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the kinase reaction.

  • ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphorylated peptide.[13][14]

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Workflow Visualization

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies MTT Cytotoxicity Assay (e.g., MTT) VEGFR2_assay VEGFR-2 Kinase Assay MTT->VEGFR2_assay Identify potent compounds Lead_compounds Lead Compounds VEGFR2_assay->Lead_compounds Select for VEGFR-2 inhibition Xenograft Tumor Xenograft Model Drug_candidate Drug Candidate Xenograft->Drug_candidate Identify promising candidate Start Nicotinic Acid Derivatives Library Start->MTT Screen for cytotoxicity Lead_compounds->Xenograft Evaluate in vivo efficacy Neuroprotection_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm nAChR α7 nAChR PI3K PI3K nAChR->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Bcl2 upregulates Neuroprotection Neuroprotection Bcl2->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis inhibits NA_deriv Nicotinic Acid Derivative NA_deriv->nAChR activates

References

2-(Phenylthio)nicotinic Acid: A Technical Whitepaper on its Chemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of 2-(Phenylthio)nicotinic acid based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. Contrary to the initial query, current scientific evidence does not classify this compound as a vitamer of vitamin B3. Vitamin B3 vitamers, such as nicotinic acid, nicotinamide, and nicotinamide riboside, are precursors to the essential coenzymes NAD and NADP.[1][2] this compound is a synthetic derivative of nicotinic acid and its biological roles are distinct.

Introduction

This compound is a sulfur-containing heterocyclic compound derived from nicotinic acid.[3] While not a vitamin B3 vitamer, it has garnered interest in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents.[3][4] This technical guide consolidates the current understanding of its chemical properties, synthesis, and reported biological activities, providing a resource for researchers exploring its potential in drug discovery.

Physicochemical Properties

This compound is an off-white to pale yellow crystalline powder.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 35620-72-5[3]
Molecular Formula C₁₂H₉NO₂S[3]
Molecular Weight 231.27 g/mol [3]
Purity ≥94%[3]
Appearance Off-white to pale yellow crystalline powder[3]
MDL Number MFCD00052110[3]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives has been described in the literature, often as a precursor for more complex molecules with potential biological activity. A common application is in the synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives.

Synthesis of 2-(Phenylthio) benzoylarylhydrazone Derivatives

A representative experimental protocol for the synthesis of 2-(phenylthio) benzoylarylhydrazone derivatives from a related precursor, 2-(Phenylthio)benzoic acid, is detailed below. This highlights the utility of the 2-(phenylthio) scaffold.

Materials:

  • 2-(Phenylthio)benzoic acid (1)

  • Methanol

  • Hydrazine hydrate

  • Corresponding aldehydes

  • Absolute ethanol

  • Hydrochloric acid (catalyst)

  • 10% aqueous solution of sodium bicarbonate

Instrumentation:

  • FT-IR Spectrometer (e.g., Nicolet FT-IR Magna 550)

  • ¹H-NMR Spectrometer

  • Mass Spectrometer (e.g., Finnigan-MAT TSQ-70)

  • Elemental Analyzer (e.g., Perkin Elmer Model 240-c)

Procedure:

  • Esterification: Methyl 2-(phenylthio)benzoate (2) is prepared via the esterification of 2-(Phenylthio)benzoic acid (1).

  • Hydrazide Formation: The key intermediate, 2-(phenylthio)benzoic acid hydrazide (3), is prepared from the reaction of hydrazine hydrate with compound 2.

  • Condensation: Target compounds (4a-4h) are synthesized by the acid-catalyzed condensation of hydrazide 3 with corresponding aldehydes. A mixture of hydrazide 3 (4.1 mmol) and the appropriate aldehyde (4.3 mmol) in absolute ethanol (40 mL) is stirred at room temperature for 2 to 3 hours in the presence of two drops of hydrochloric acid as a catalyst.

  • Work-up and Isolation: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a 10% aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water (20 mL), and crystallized from a suitable solvent to yield the final 2-(phenylthio) benzoylarylhydrazone derivatives.[4]

G cluster_synthesis Synthesis Workflow for 2-(Phenylthio) Derivatives start 2-(Phenylthio)benzoic acid (1) esterification Esterification (Methanol) start->esterification hydrazide_formation Hydrazide Formation (Hydrazine Hydrate) esterification->hydrazide_formation Methyl 2-(phenylthio)benzoate (2) condensation Acid-Catalyzed Condensation (Aldehydes, HCl) hydrazide_formation->condensation 2-(Phenylthio)benzoic acid hydrazide (3) workup Work-up & Isolation (NaHCO3, Crystallization) condensation->workup product 2-(Phenylthio) benzoylarylhydrazones workup->product

Caption: Synthesis workflow for 2-(phenylthio) benzoylarylhydrazone derivatives.

Biological Activity and Therapeutic Potential

While not a vitamin, this compound and its derivatives have been investigated for other pharmacological activities.

Antimycobacterial Activity

A series of 2-(phenylthio) benzoylarylhydrazone derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H₃₇Rv.[4] The results for the most active compounds are summarized below.

CompoundAnalogueIC₅₀ (µg/mL)IC₉₀ (µg/mL)Selectivity Index (SI)
4f 5-Nitro-2-furyl2.927.570.39
4g 5-Nitro-2-thienyl3.112.961.05

These findings suggest that the 2-(phenylthio) scaffold can be a valuable starting point for the development of novel antimycobacterial agents.[4]

Potential as an Intermediate in Drug Development

The chemical structure of this compound, featuring a phenylthio-nicotinic acid moiety, makes it a useful intermediate for the synthesis of sulfur-containing heterocycles and for the development of pharmaceutical leads.[3] Its derivatives have also been explored for their analgesic and anti-inflammatory properties.[5]

G cluster_applications Potential Applications of this compound Scaffold scaffold This compound Scaffold antimycobacterial Antimycobacterial Agents scaffold->antimycobacterial anti_inflammatory Analgesic & Anti-inflammatory Agents scaffold->anti_inflammatory heterocycles Sulfur-Containing Heterocycles scaffold->heterocycles drug_discovery Lead Development in Drug Discovery antimycobacterial->drug_discovery anti_inflammatory->drug_discovery heterocycles->drug_discovery

Caption: Potential applications of the this compound scaffold.

Signaling Pathways

Currently, there is no available literature detailing the specific signaling pathways through which this compound or its derivatives exert their biological effects. Further research is required to elucidate the mechanisms of action for its observed antimycobacterial and potential anti-inflammatory activities.

Conclusion

This compound is a synthetic derivative of nicotinic acid with distinct properties and is not a vitamin B3 vitamer. Its primary role in the scientific literature is that of a versatile chemical intermediate for the synthesis of novel heterocyclic compounds. The demonstrated antimycobacterial activity of its derivatives highlights a promising avenue for future research and development in the pursuit of new treatments for tuberculosis. Further investigation into its mechanism of action and other potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Molecular Modeling of 2-(Phenylthio)nicotinic Acid Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid is a derivative of nicotinic acid. While specific receptor binding and molecular modeling studies on this particular compound are not extensively available in public literature, its structural similarity to nicotinic acid strongly suggests that its primary pharmacological target is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] GPR109A is a well-established receptor for nicotinic acid (niacin) and plays a crucial role in mediating its therapeutic effects, including the reduction of plasma lipids.[1][4]

This technical guide provides a comprehensive framework for the molecular modeling of this compound's interaction with the GPR109A receptor. The methodologies and principles outlined here are based on established research on nicotinic acid and other GPR109A agonists, offering a robust starting point for investigating this and other novel derivatives.

GPR109A Receptor and Ligand Interactions

GPR109A is a member of the Gi/o family of G-protein coupled receptors.[5] Upon activation by an agonist, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, GPR109A can signal through a secondary pathway involving β-arrestin recruitment, which can lead to receptor internalization and other downstream effects.[5][6]

Molecular modeling and mutagenesis studies have identified several key amino acid residues within the GPR109A binding pocket that are critical for agonist binding.[1][7] A crucial interaction is the formation of a salt bridge between the carboxylate group of the ligand and the positively charged side chain of Arginine 111 (Arg111) located in the third transmembrane helix (TMH3).[1][3] The aromatic ring of nicotinic acid derivatives is thought to be stabilized by interactions with other residues, including Trp91 (at the junction of TMH2 and extracellular loop 1), Ser178 (in extracellular loop 2), Phe276 (in TMH7), and Tyr284 (in TMH7).[1]

Quantitative Data for Known GPR109A Agonists

The following table summarizes the binding affinities and functional potencies of several known GPR109A agonists. This data is essential for validating molecular models and for benchmarking the activity of new compounds like this compound.

CompoundAssay TypeSpeciesCell LineEC50 / Ki (nM)Reference
Nicotinic AcidCalcium MobilizationHumanCHO52[6]
MK-6892Calcium MobilizationHumanCHO74[6]
Compound 5aCalcium MobilizationHumanCHO45[6]
β-hydroxybutyrateGPR109A ActivationHuman-~700,000[8]

Molecular Modeling Workflow

A typical molecular modeling workflow for studying the interaction of a novel ligand like this compound with GPR109A is depicted below. This process involves building a model of the receptor, preparing the ligand, docking the ligand into the receptor, and refining the complex using molecular dynamics simulations.

molecular_modeling_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics Simulation homology_modeling Homology Modeling of GPR109A (Template: Bovine Rhodopsin) model_refinement Model Refinement and Validation homology_modeling->model_refinement docking Dock Ligand into GPR109A Binding Site model_refinement->docking ligand_3d Generate 3D Structure of This compound energy_minimization Energy Minimization ligand_3d->energy_minimization energy_minimization->docking pose_analysis Binding Pose Analysis (Interaction with key residues) docking->pose_analysis md_simulation Run MD Simulations of Ligand-Receptor Complex pose_analysis->md_simulation stability_analysis Analyze Trajectory for Binding Stability md_simulation->stability_analysis

Molecular modeling workflow for GPR109A.

Experimental Protocols

1. Radioligand Binding Assay for GPR109A

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GPR109A receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis cell_prep Prepare Membranes from Cells Expressing GPR109A incubation Incubate Membranes with Radioligand and Varying Concentrations of Test Compound cell_prep->incubation reagent_prep Prepare Assay Buffer and Radioligand ([3H]-Nicotinic Acid) reagent_prep->incubation filtration Separate Bound and Free Radioligand by Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis

Workflow for a GPR109A radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human GPR109A (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

      • A fixed concentration of [3H]-Nicotinic Acid (e.g., 5 nM).

      • Increasing concentrations of the test compound (e.g., this compound) or a known competitor for displacement (e.g., unlabeled nicotinic acid).

      • Cell membranes (e.g., 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with cold assay buffer.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This protocol measures the ability of a test compound to act as an agonist at the GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

camp_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Cell Treatment cluster_lysis Cell Lysis and Detection cluster_analysis Data Analysis cell_seeding Seed GPR109A-expressing Cells in a 96-well Plate pretreatment Pre-treat Cells with Test Compound at Various Concentrations cell_seeding->pretreatment stimulation Stimulate Adenylyl Cyclase with Forskolin pretreatment->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis camp_detection Measure cAMP Levels using a Competitive Immunoassay (e.g., HTRF) cell_lysis->camp_detection ec50_calc Calculate EC50 Value from Dose-Response Curve camp_detection->ec50_calc

Workflow for a GPR109A cAMP functional assay.

Methodology:

  • Cell Preparation:

    • Seed GPR109A-expressing cells into a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Compound Treatment:

    • Add varying concentrations of the test compound (e.g., this compound) to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for another 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Perform the competitive immunoassay to quantify the amount of cAMP in each well.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

GPR109A Signaling Pathways

The activation of GPR109A by an agonist like this compound can trigger two primary signaling cascades, as illustrated in the diagram below.

gpr109a_signaling cluster_membrane Cell Membrane cluster_gi Gαi/o Pathway cluster_arrestin β-Arrestin Pathway agonist Agonist (e.g., this compound) gpr109a GPR109A Receptor agonist->gpr109a gi_protein Gαi/o Protein gpr109a->gi_protein b_arrestin β-Arrestin gpr109a->b_arrestin adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cellular_response1 Cellular Response (e.g., Inhibition of Lipolysis) pka->cellular_response1 internalization Receptor Internalization b_arrestin->internalization mapk MAPK Signaling b_arrestin->mapk cellular_response2 Cellular Response (e.g., Flushing) mapk->cellular_response2

Signaling pathways of the GPR109A receptor.

This guide provides a detailed technical framework for the investigation of this compound as a potential GPR109A agonist. By employing the described molecular modeling techniques and experimental protocols, researchers can elucidate the binding mode of this compound, determine its affinity and functional activity, and understand its downstream signaling effects. The insights gained from such studies will be invaluable for the rational design of novel and more effective GPR109A-targeted therapeutics for dyslipidemia and other metabolic disorders.

References

Methodological & Application

Application Notes and Protocols: 2-(Phenylthio)nicotinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(Phenylthio)nicotinic acid as a key starting material in the synthesis of thieno[2,3-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in pharmaceutical research due to its diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of sulfur-containing heterocycles.[1] Its structure, featuring a carboxylic acid group on a pyridine ring substituted with a phenylthio moiety, allows for a variety of chemical transformations to construct more complex molecular architectures. A particularly valuable application of this intermediate is in the synthesis of the thieno[2,3-b]pyridine scaffold.

Core Application: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

A key pharmaceutical application of this compound is its role as a precursor for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives. These compounds are important intermediates for the development of various therapeutic agents. The general synthetic strategy involves the conversion of the carboxylic acid group into a nitrile, followed by an intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.

A plausible synthetic pathway is outlined below:

G A This compound B 2-(Phenylthio)nicotinoyl chloride A->B SOCl2 or (COCl)2 C 2-(Phenylthio)nicotinamide B->C NH3 or NH4OH D 2-(Phenylthio)nicotinonitrile C->D Dehydrating Agent (e.g., P2O5, POCl3) E Activated Intermediate D->E Alkylation/Acylation of thioether F 3-Amino-2-substituted-thieno[2,3-b]pyridine E->F Base-catalyzed Intramolecular Cyclization (Thorpe-Ziegler) G cluster_0 Preparation of Cyclization Precursor cluster_1 Intramolecular Cyclization A 2-(Phenylthio)nicotinonitrile B S-Alkylation with α-haloacetonitrile A->B C Intermediate Dinitrile B->C D Intermediate Dinitrile E Base (e.g., NaH, t-BuOK) F 3-Amino-2-cyanothieno[2,3-b]pyridine E->F Thorpe-Ziegler Cyclization G A Topoisomerase I Inhibitors (e.g., Topotecan) B DNA Damage A->B C TDP1 B->C F Apoptosis of Cancer Cells B->F D DNA Repair C->D Promotes D->B Reverses E Thieno[2,3-b]pyridine Derivatives E->C Inhibits

References

Application Notes and Protocols: 2-(Phenylthio)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3), featuring a phenylthio group at the 2-position of the pyridine ring. Its chemical structure makes it a valuable scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents.[1] While specific biological data on this compound is limited in publicly available literature, its structural similarity to other pharmacologically active nicotinic acid derivatives suggests its potential across several therapeutic areas, including inflammation, cancer, and metabolic diseases.

These application notes provide an overview of the potential applications of this compound based on the activities of related compounds and detail relevant experimental protocols for its evaluation.

Chemical Specifications:

Property Value
Chemical Name This compound
CAS Number 35620-72-5
Molecular Formula C₁₂H₉NO₂S
Molecular Weight 231.27 g/mol
Appearance Off-white to pale yellow crystalline powder

| Purity | ≥94% |

Potential Therapeutic Applications

The nicotinic acid scaffold is a well-established pharmacophore. Its derivatives have been explored for a wide range of biological activities.

  • Anti-Inflammatory Activity: Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[2][3] The mechanism often involves the modulation of inflammatory cytokines and enzymes. Studies on related nicotinic acid analogs show inhibition of TNF-α, IL-6, iNOS, and COX-2 in macrophage cell lines.[2] The anti-inflammatory effects in monocytes are mediated through the GPR109A receptor, independent of prostaglandin pathways.[4][5]

  • Enzyme Inhibition for Type 2 Diabetes: Structurally similar compounds, specifically nicotinic acid derivatives with a 6-phenylthio fragment, have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase.[6][7] This suggests a potential application for this compound derivatives in managing type 2 diabetes by controlling post-prandial hyperglycemia.

  • Anticancer Activity: Various nicotinic acid-based compounds have been synthesized and evaluated as potential anticancer agents.[8] One study highlighted a derivative with selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[8] This compound induced apoptosis and demonstrated significant cytotoxic potential against several human cancer cell lines.[8]

  • Antioxidant Properties: Nicotinic acid derivatives are also recognized for their antioxidant potential.[9][10] Some analogs have shown potent dose-dependent DPPH radical scavenging activity, suggesting a role in mitigating oxidative stress.[9][11]

  • Antimicrobial Activity: While not a direct derivative, related structures like 2-(phenylthio)benzoylarylhydrazones have shown significant inhibitory effects against Mycobacterium tuberculosis, indicating that the phenylthio-aryl scaffold could be a starting point for developing new antimycobacterial agents.[12]

Signaling Pathways and Mechanisms of Action

The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells like monocytes.[13][14]

// Relationships NA -> GPR109A [label="Binds", color="#202124", fontcolor="#202124"]; GPR109A -> Gi [label="Activates", color="#202124", fontcolor="#202124"]; Gi -> AC [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; AC -> cAMP [label="Converts", color="#202124", fontcolor="#202124", style=dashed]; ATP -> AC [color="#202124"];

cAMP -> IKK [label="Leads to\nReduced\nPhosphorylation", color="#EA4335", fontcolor="#202124", arrowhead=tee, style=dashed]; IKK -> IkB [label="Phosphorylates", color="#202124", fontcolor="#202124", style=dashed]; IkB -> NFkB_complex [label="Degrades from", color="#202124", fontcolor="#202124", style=dashed]; NFkB_complex -> NFkB_active [label="Releases", color="#202124", fontcolor="#202124"]; NFkB_active -> Transcription [label="Translocates &\nInhibits Transcription", color="#EA4335", fontcolor="#202124", arrowhead=tee];

// Invisible edges for alignment edge [style=invis]; NA -> ATP; IKK -> NFkB_complex; } caption: Hypothesized anti-inflammatory signaling of this compound via GPR109A.

Mechanism Description:

  • Receptor Binding: this compound binds to and activates the GPR109A receptor.

  • G-Protein Activation: This activation engages the inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

  • NF-κB Pathway Inhibition: The reduction in cAMP leads to decreased phosphorylation of IKKβ and IκBα. This prevents the degradation of IκBα and subsequent release and nuclear translocation of the NF-κB p65 subunit.[4]

  • Anti-inflammatory Effect: By inhibiting the NF-κB signaling pathway, the transcription of pro-inflammatory genes such as TNF-α, IL-6, and MCP-1 is suppressed, resulting in an anti-inflammatory response.[4][5]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on structurally related nicotinic acid derivatives to provide a benchmark for potential efficacy.

Table 1: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Compound Class Target Enzyme IC₅₀ (µM) Reference
Nicotinic Acid Hydroxamate (NAH) Tyrosinase (monophenolase) 2 [9]
Nicotinic Acid Hydroxamate (NAH) Tyrosinase (diphenolase) 1 [9]
6-Phenylthio-Nicotinic Acid Deriv. α-Amylase 20.5 - 58.1 [7]
6-Phenylthio-Nicotinic Acid Deriv. α-Glucosidase 26.4 - 32.9 [7]

| Nicotinic Acid-based Agent (5c) | VEGFR-2 | 0.068 |[8] |

Table 2: Antimicrobial & Antioxidant Activity of Related Compounds

Compound Class Activity Assay IC₅₀ / IC₉₀ Reference
2-(Phenylthio)benzoylarylhydrazone Antimycobacterial MABA IC₉₀: 2.96 µg/mL [12]
Nicotinic Acid Hydroxamate (NAH) Antioxidant DPPH Scavenging IC₅₀: 65.81 µM [9]
Nicotinic Acid Amides Antioxidant DPPH Scavenging IC₅₀: 114 - 638 µM [11]

| Nicotinic Acid Amides | Antioxidant | ABTS Scavenging | IC₅₀: 107 - 365 µM |[11] |

Experimental Protocols

A typical workflow for evaluating a new compound like this compound is outlined below.

Protocol 1: In Vitro Anti-inflammatory Activity (Griess Assay)

This protocol assesses the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of inflammatory response.[2]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of NaNO₂ (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Component A to all wells, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B, and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from the standard curve and determine the percentage inhibition of NO production compared to the LPS-only control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and viability of a chosen cell line.[15]

Materials:

  • Human cancer cell line (e.g., HCT-15, PC-3) or other cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm.[15]

  • Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: α-Glucosidase Inhibition Assay

This protocol measures the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate digestion.[7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well plates

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (in buffer/DMSO), and 20 µL of α-glucosidase solution (0.5 U/mL). Mix and pre-incubate at 37°C for 15 minutes.

  • Substrate Addition: Start the reaction by adding 20 µL of pNPG solution (5 mM in buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Calculate the IC₅₀ value using dose-response curves.

Conclusion

This compound represents a promising chemical scaffold for medicinal chemistry research. Based on the established biological activities of its parent molecule, nicotinic acid, and other related derivatives, it warrants investigation as a potential anti-inflammatory, anticancer, and anti-diabetic agent. The protocols provided herein offer a standardized framework for researchers to begin exploring the therapeutic potential of this and similar compounds. Direct experimental validation is essential to confirm these hypothesized applications and to elucidate the specific mechanisms of action.

References

Application Notes & Protocols for the Quantification of 2-(Phenylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3). While specific, validated analytical methods for the quantification of this compound are not extensively documented in publicly available literature, robust and reliable methods can be readily developed based on its chemical structure and the well-established analytical protocols for nicotinic acid and its other derivatives. The presence of the phenylthio group and the carboxylic acid moiety makes this compound amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, for higher sensitivity and selectivity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides detailed application notes and model protocols for these two primary analytical techniques. The proposed methods are based on established procedures for similar compounds and serve as a comprehensive starting point for method development and validation in a research or drug development setting.

General Analytical Workflow

The development of a quantitative analytical method for this compound follows a logical progression from sample preparation to data analysis and interpretation.

cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Drug Substance) Extraction Extraction / Dilution (Protein Precipitation, SPE, or simple dissolution) Sample->Extraction HPLC HPLC Separation (Reverse-Phase C18 Column) Extraction->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for analytical method development.

Application Note 1: Quantification by HPLC with UV Detection

Principle

This method is suitable for the quantification of this compound in less complex matrices, such as in the bulk drug substance, dissolution media, or simple formulations. The method utilizes reverse-phase HPLC to separate the analyte from impurities, followed by detection using a UV spectrophotometer. The pyridine ring and phenyl group in the molecule are expected to provide strong UV absorbance, allowing for sensitive detection.

Typical Performance Characteristics (Based on Nicotinic Acid Analysis)

The following table summarizes typical performance parameters that can be expected from a validated HPLC-UV method, based on data from related compounds[1][2].

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)~0.1 µg/mL
Intraday Precision (%RSD)< 2%
Interday Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocol: HPLC-UV

start Start: Prepare Standards & Samples prep_std Prepare Stock (1 mg/mL) & Working Standards start->prep_std prep_sample Accurately weigh sample & dissolve in diluent start->prep_sample hplc Set HPLC-UV Conditions (Column, Mobile Phase, λ=260 nm) prep_std->hplc prep_sample->hplc inject Inject Standards & Samples (e.g., 10 µL) hplc->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Area of Analyte acquire->integrate plot Plot Calibration Curve (Peak Area vs. Concentration) integrate->plot quantify Calculate Sample Concentration plot->quantify

Caption: Experimental workflow for HPLC-UV analysis.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation

  • Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in methanol in a 10 mL volumetric flask. Dilute further with mobile phase to bring the concentration within the calibration range.

  • Formulation: Prepare a sample solution by dissolving or extracting the formulation to achieve a theoretical concentration of ~1 mg/mL. Centrifuge or filter through a 0.45 µm syringe filter before dilution.

4. Instrumentation and Conditions

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Example Gradient: 0-10 min, 30-90% B; 10-12 min, 90% B; 12.1-15 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at ~260 nm (a full UV scan of the analyte should be performed to determine the optimal wavelength).

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Application Note 2: Quantification by LC-MS/MS

Principle

For high-sensitivity and high-selectivity analysis in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice[3]. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and allows for very low detection limits.

Typical Performance Characteristics (Based on Nicotinic Acid Analysis)

The following table summarizes typical performance parameters for a validated LC-MS/MS method, based on data from related compounds[3][4].

ParameterTypical Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)1 - 10 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocol: LC-MS/MS

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification prep_std Prepare Calibration Standards in Blank Matrix lc HPLC Separation (C18 Column, Gradient Elution) prep_std->lc prep_sample Spike Plasma Sample with Internal Standard (IS) ppt Protein Precipitation (e.g., with Acetonitrile) prep_sample->ppt centrifuge Centrifuge & Collect Supernatant ppt->centrifuge centrifuge->lc ms MS/MS Detection (MRM) (Optimize Precursor/Product Ions) lc->ms integrate Integrate Peak Area Ratios (Analyte / IS) ms->integrate plot Plot Calibration Curve integrate->plot quantify Calculate Sample Concentration plot->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (IS), if available (e.g., 2-(Phenylthio-d5)nicotinic acid). If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., blank human plasma)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with the analyte stock solution to achieve final concentrations across the desired range (e.g., 1 to 2000 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or calibration standard), add 20 µL of the internal standard working solution (e.g., 500 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

3. Instrumentation and Conditions

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: As described in the HPLC-UV method (0.1% Formic Acid in Water/Acetonitrile). A faster gradient can often be used.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusing a standard solution). Given the carboxylic acid, negative mode (M-H)⁻ may be preferred, but the pyridine nitrogen can protonate, making positive mode (M+H)⁺ also viable.

    • MRM Transitions: The specific precursor → product ion transitions must be determined by infusing a standard solution of this compound and its IS into the mass spectrometer and optimizing fragmentation parameters.

      • Hypothetical Transition for C₁₂H₉NO₂S (MW: 231.27):

        • Positive Mode: m/z 232.0 → [fragment]⁺

        • Negative Mode: m/z 230.0 → [fragment]⁻

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards. Use a weighted (1/x or 1/x²) linear regression.

  • Determine the concentration in unknown samples by interpolating their Peak Area Ratio from the weighted calibration curve.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of Nicotinic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin), a form of vitamin B3, plays a crucial role in cellular metabolism and is utilized in pharmacological doses to manage dyslipidemia. Monitoring the levels of nicotinic acid and its metabolites in biological matrices is essential for pharmacokinetic studies, drug efficacy evaluation, and safety assessment. This application note provides a detailed protocol for the simultaneous quantification of nicotinic acid and its major metabolites using a sensitive and specific HPLC-MS/MS method. The methodology is applicable to human plasma and urine samples, and can be adapted for other biological matrices.

Metabolic Pathway of Nicotinic Acid

Nicotinic acid is converted in the body to its active coenzyme forms, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), through a series of enzymatic reactions. The metabolism of exogenous nicotinic acid primarily involves conjugation and methylation pathways, leading to the formation of several key metabolites that are excreted in the urine. Understanding this pathway is critical for interpreting analytical results.

Nicotinic_Acid_Metabolism cluster_ingestion Dietary Intake / Supplementation cluster_conversion Primary Metabolic Conversion cluster_further_metabolism Further Metabolism & Excretion Products Nicotinic_Acid Nicotinic Acid (Niacin) Nicotinamide Nicotinamide (NAM) Nicotinic_Acid->Nicotinamide Amidation Nicotinuric_Acid Nicotinuric Acid (NUA) Nicotinic_Acid->Nicotinuric_Acid Glycine Conjugation MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA Methylation M2PY N1-Methyl-2-pyridone-5-carboxamide (2-PY) MNA->M2PY Oxidation M4PY N1-Methyl-4-pyridone-3-carboxamide (4-PY) MNA->M4PY Oxidation

Figure 1: Metabolic pathway of nicotinic acid.

Experimental Protocols

This section details the materials and procedures for the analysis of nicotinic acid and its metabolites.

Materials and Reagents
  • Nicotinic acid, Nicotinamide, Nicotinuric acid, N1-Methylnicotinamide, N1-Methyl-2-pyridone-5-carboxamide, and N1-Methyl-4-pyridone-5-carboxamide analytical standards

  • Stable isotope-labeled internal standards (e.g., Nicotinic acid-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (with EDTA or heparin anticoagulant) and urine[1]

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

Sample Preparation

The selection of a sample preparation method is crucial for removing interferences and concentrating the analytes. Protein precipitation is a simple and common technique, while solid-phase extraction can provide cleaner extracts.

Protocol 1: Protein Precipitation [2][3]

  • To 100 µL of plasma sample, add 300 µL of methanol or acetonitrile containing the internal standard.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Vortex and inject into the HPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [5][6]

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of the plasma or urine sample.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute as in the protein precipitation protocol.

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the HPLC and MS/MS instruments. Optimization may be required based on the specific instrumentation used.

Table 1: HPLC Conditions

ParameterCondition 1Condition 2Condition 3
Column Phenomenex Gemini C18 (50 x 3.0 mm, 3 µm)[7]Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)[3][8]Zorbax 300SB-C8 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water2 mM Ammonium acetate
Mobile Phase B MethanolAcetonitrileMethanol
Gradient Isocratic: 95% A, 5% B[9][10]Linear gradient from 45% B to 10% B in 6 min[8]Isocratic: 97% A, 3% B[2]
Flow Rate 0.2 mL/min[7]1.0 mL/min1.0 mL/min (split 1:1)[2]
Column Temp. AmbientAmbientNot specified
Injection Vol. Not specifiedNot specified40 µL[2]

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[2][3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimized for specific instrument

Table 3: MRM Transitions for Nicotinic Acid and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nicotinic Acid (NA)124.180.0 / 80.1Positive/Negative[3][7][9][10]
Nicotinamide (NAM)123.180.0Positive[3][7][9][10]
Nicotinuric Acid (NUA)181.0 / 181.179.0 / 135.0Positive/Negative[7][9][10]
N1-Methylnicotinamide (MNA)137.094.0Positive[3]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)153.1110.0 / 110.2Positive[3][9][10]
N-methyl-4-pyridone-5-carboxamide (4-Pyr)153.0136.0Positive[3]
Nicotinic Acid-d4 (IS)128.184.1Positive
6-Chloronicotinamide (IS)Not specifiedNot specifiedNot specified[8]
5-Fluorouracil (IS)Not specifiedNot specifiedNegative[2]

Experimental Workflow

The overall analytical process from sample collection to data analysis is depicted in the following workflow diagram.

HPLC_MSMS_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine) Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Figure 2: Experimental workflow for HPLC-MS/MS analysis.

Quantitative Data Summary

The performance of the HPLC-MS/MS method is summarized in the following tables, providing key validation parameters for the quantification of nicotinic acid and its metabolites.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
Nicotinic Acid (NA)Human Plasma5 - 800[2]2.0[9][10]
Nicotinamide (NAM)Human Plasma10.0 - 1600[9][10]10.0[9][10]
Nicotinuric Acid (NUA)Human Plasma5 - 800[2]2.0[9][10]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)Human Plasma50.0 - 5000[9][10]50.0[9][10]
Nicotinic Acid (NicA)Rat PlasmaNot specifiedNot specified
1-methylnicotinamide (MNA)Rat PlasmaNot specifiedNot specified
1-methyl-2-pyridone-5-carboxamide (M2PY)Rat PlasmaNot specifiedNot specified
1-methyl-4-pyridone-5-carboxamide (M4PY)Rat PlasmaNot specifiedNot specified

Table 5: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Nicotinic Acid (NA)Human PlasmaLow, Med, High5.0 - 8.7[2]2.8 - 9.4[2]97.8 - 102.3[2]
Nicotinuric Acid (NUA)Human PlasmaLow, Med, High5.5 - 7.6[2]3.7 - 5.8[2]99.4 - 103.2[2]
All AnalytesRat PlasmaLLOQ, Low, Med, High1.3 - 13.3[3]1.3 - 13.3[3]94.43 - 110.88[3]

Conclusion

The HPLC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of nicotinic acid and its major metabolites in biological fluids. The detailed protocols and performance data serve as a valuable resource for researchers in clinical pharmacology, drug metabolism, and nutritional science. The method is suitable for high-throughput analysis and can be readily implemented in a regulated bioanalytical laboratory.

References

Application Notes and Protocols for 2-(Phenylthio)nicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(phenylthio)nicotinic acid, a versatile building block in medicinal chemistry. This document details its synthesis, potential biological activities, and the signaling pathways it may influence. The protocols provided are based on established chemical principles and published data on related compounds.

Chemical Properties and Data

This compound is a sulfur-containing heterocyclic compound with potential applications in the development of novel therapeutic agents.[1] Its key specifications are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 35620-72-5[1]
Molecular Formula C₁₂H₉NO₂S[1]
Molecular Weight 231.27 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity ≥94%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloronicotinic acid and thiophenol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and thiophenol (1.1 equivalents) in DMF.

  • Base Addition: Add potassium carbonate (2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: 70-85% (based on analogous reactions).

Protocol 2: Synthesis of 2-(Phenylthio)nicotinamide Derivatives

This protocol outlines the conversion of this compound to its corresponding amide derivatives, which often exhibit interesting biological activities.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride (SOCl₂)

  • An appropriate primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other anhydrous solvent

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as niacin receptor 1.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids.[3][4] This mechanism is responsible for some of the lipid-lowering effects of niacin.[3] As a derivative of nicotinic acid, this compound may also interact with GPR109A and modulate its downstream signaling pathways.

The activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade. The receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Furthermore, GPR109A signaling can also involve the recruitment of β-arrestins, which can mediate distinct cellular responses.[2][4]

Derivatives of nicotinic acid have been explored for a variety of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[4][5][6] For instance, certain nicotinic acid derivatives have shown activity against Mycobacterium tuberculosis.

Visualizations

Experimental Workflow for Synthesis

G Experimental Workflow for the Synthesis of this compound cluster_0 Synthesis of this compound Start Start Reactants 2-Chloronicotinic Acid + Thiophenol + Base (e.g., K₂CO₃) Start->Reactants 1. Mix Reaction Nucleophilic Aromatic Substitution in DMF at 80-100°C Reactants->Reaction 2. Heat Workup Aqueous Work-up and Extraction with Ethyl Acetate Reaction->Workup 3. Isolate Purification Recrystallization or Column Chromatography Workup->Purification 4. Purify Product This compound Purification->Product 5. Final Product G Potential GPR109A Signaling Pathway for this compound cluster_pathway GPR109A Signaling Agonist This compound (Potential Agonist) Receptor GPR109A Receptor Agonist->Receptor Binds to G_Protein Gαi/βγ Receptor->G_Protein Activates beta_Arrestin β-Arrestin Recruitment Receptor->beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Downstream Other Downstream Effects beta_Arrestin->Downstream

References

Application Notes and Protocols: 2-(Phenylthio)nicotinic Acid in Anti-Inflammatory Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(phenylthio)nicotinic acid and its derivatives in the synthesis of novel anti-inflammatory agents. The following sections detail the synthesis protocols, quantitative biological data, and the underlying mechanism of action.

Introduction

Nicotinic acid derivatives are a well-established class of compounds with significant anti-inflammatory properties. The incorporation of a phenylthio group at the 2-position of the nicotinic acid scaffold has been explored as a strategy to enhance the anti-inflammatory and analgesic activities of these molecules. These derivatives often exhibit their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.

Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

A common strategy in the development of potent anti-inflammatory agents from nicotinic acid involves the synthesis of 2-(arylamino)nicotinic acid derivatives. While direct use of this compound as a starting material is less commonly documented in readily available literature, a highly relevant and efficient solvent-free protocol for the synthesis of similar 2-(arylamino) nicotinic acid derivatives has been reported, which can be adapted for this purpose. This method utilizes boric acid as a catalyst, offering an environmentally friendly and high-yield approach.[1]

Experimental Protocol: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acid Derivatives[1]

This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acid derivatives.

Materials:

  • 2-Chloronicotinic acid (or a suitable 2-substituted nicotinic acid)

  • Substituted aniline

  • Boric acid

  • Ethyl acetate

  • n-Hexane

  • Sodium bicarbonate (NaHCO3) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1 mmol), the desired substituted aniline (1 mmol), and boric acid (10 mol%).

  • Heat the reaction mixture at 80°C for the time specified (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and acidify with 1N HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the pure 2-(arylamino)nicotinic acid derivative.

  • For the synthesis of meglumine salts to improve aqueous solubility, the purified 2-(arylamino)nicotinic acid (1 mmol) can be refluxed with meglumine (1 mmol) in ethanol.[1]

Diagram of the Synthesis Workflow:

G start Start Materials: 2-Chloronicotinic Acid Substituted Aniline Boric Acid reaction Solvent-Free Reaction (80°C) start->reaction workup Workup: 1. Cool to RT 2. Add Water 3. Acidify with HCl reaction->workup filtration Filtration and Washing workup->filtration recrystallization Recrystallization (e.g., Ethyl Acetate/n-Hexane) filtration->recrystallization product Pure 2-(Arylamino)nicotinic Acid Derivative recrystallization->product

Caption: General workflow for the solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives.

Anti-Inflammatory Activity and Quantitative Data

Derivatives of nicotinic acid have been extensively evaluated for their anti-inflammatory and analgesic activities. The data presented below summarizes the biological activity of various 2-substituted nicotinic acid derivatives, demonstrating their potential as anti-inflammatory agents.

Compound ClassModel/AssayKey FindingsReference(s)
2-Substituted Phenyl Derivatives of Nicotinic AcidCarrageenan-induced paw edema (in vivo)Several derivatives, particularly those with a 2-bromophenyl substituent, showed significant anti-inflammatory activity comparable to mefenamic acid. Compound 4c was identified as a highly active dual anti-inflammatory and analgesic agent.[2][3][4][2],[3],[4]
2-Substituted Phenyl Derivatives of Nicotinic AcidCytokine level determination (in vivo)Active compounds were shown to reduce serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4][2],[3],[4]
Novel Nicotinic Acid DerivativesLPS/IFN-γ stimulated RAW 264.7 macrophages (in vitro)All synthesized compounds exhibited significant anti-inflammatory activity. Compounds 4d, 4f, 4g, 4h, and 5b showed potent nitrite inhibition. These active compounds demonstrated comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 levels compared to ibuprofen.[5][5]
Nicotinic AcidCarrageenan-induced paw edema (in vivo)Nicotinic acid administered orally at 250 and 500 mg/kg inhibited paw edema in both mice and rats.[6][6]
Nicotinic AcidFormalin-induced nociception (in vivo)Oral administration of nicotinic acid (250, 500, or 1000 mg/kg) inhibited both the first and second phases of the nociceptive response in mice.[6][6]
Nicotinic AcidLPS-activated human monocytes (in vitro)Nicotinic acid reduced the secretion of TNF-α (by 49.2%), IL-6 (by 56.2%), and MCP-1 (by 43.2%).[7][8][7],[8]

Mechanism of Action

The anti-inflammatory effects of nicotinic acid and its derivatives are mediated through multiple signaling pathways. A key receptor involved is GPR109A, which is expressed on various immune cells, including monocytes and macrophages.[7][8] Activation of GPR109A by nicotinic acid can lead to the suppression of pro-inflammatory signaling cascades.

One of the primary downstream effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, which are crucial steps in the activation of NF-κB.[7][8] This inhibition leads to a profound reduction in the nuclear accumulation of the p65 subunit of NF-κB.[7][8] As NF-κB is a master regulator of inflammatory gene expression, its inhibition results in the decreased production of pro-inflammatory cytokines like TNF-α and IL-6.

Signaling Pathway Diagram:

G cluster_cell Monocyte / Macrophage cluster_nucleus Nucleus NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds and Activates IKK IKK Complex GPR109A->IKK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation to Nucleus (Inhibited) DNA Inflammatory Gene Transcription NFkB_nuc->DNA Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Leads to

Caption: Proposed anti-inflammatory signaling pathway for nicotinic acid derivatives.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anti-inflammatory agents. The synthetic methodologies are efficient, and the resulting compounds exhibit significant anti-inflammatory and analgesic properties. Their mechanism of action, involving the GPR109A receptor and subsequent inhibition of the NF-κB pathway, provides a solid rationale for their therapeutic potential. Further investigation and optimization of these structures could lead to the discovery of new and effective treatments for inflammatory diseases.

References

Application Notes and Protocols: Development of Fungicidal Agents from Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of compounds in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[1] In the realm of agriculture, these derivatives have shown significant promise as fungicidal agents, offering novel scaffolds for the development of effective crop protection solutions.[2][3] Notably, the commercial success of boscalid, a nicotinamide-based fungicide, has spurred further research into this chemical class.[4] This document provides detailed application notes and protocols for the development of fungicidal agents from nicotinic acid derivatives, with a focus on their synthesis, in vitro and in vivo evaluation, and mechanism of action.

Data Presentation: Fungicidal Activity of Nicotinic Acid Derivatives

The following tables summarize the quantitative data on the fungicidal activity of various nicotinic acid derivatives against different fungal pathogens.

Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis) [2][5]

Compound IDSubstituents on Pyridine RingSubstituents on Thiophene RingEC50 (mg/L)
4a 2-CH₃, 5-CN, 6-Cl-4.69
4f 5,6-diCl-1.96
Flumorph (Commercial Fungicide)-7.55
Diflumetorim (Commercial Fungicide)-21.44

Table 2: In Vitro Antifungal Activity of Nicotinamide Derivatives [6][7]

Compound IDFungal SpeciesMIC (µg/mL)
3a-17 Rhizoctonia solani15.8 (IC50, µM)
3a-17 Sclerotinia sclerotiorum20.3 (IC50, µM)
16g Candida albicans SC53140.25
16g Fluconazole-resistant C. albicans (6 strains)0.125 - 1
Boscalid Rhizoctonia solaniComparable to 3a-17
Carbendazim Sclerotinia sclerotiorumComparable to 3a-17

Experimental Protocols

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[8][9]

This protocol describes a general two-step synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Step 1: Synthesis of Nicotinoyl Chloride (Intermediate 2)

  • Suspend the substituted nicotinic acid (1) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (3 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride (2). This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4)

  • Dissolve the substituted thiophen-2-amine (3) and triethylamine in anhydrous DCM and cool the solution in an ice bath.

  • Slowly add the crude nicotinoyl chloride (2) dissolved in anhydrous DCM to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 4-6 hours), monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative (4).

In Vitro Antifungal Assay: Mycelial Growth Inhibition[4][10]

This protocol determines the direct antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.

  • Preparation of Fungal Strains and Compounds:

    • Culture phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh mycelium.

    • Dissolve the nicotinic acid derivatives and reference fungicides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.

  • Assay Procedure:

    • Prepare PDA medium and sterilize it by autoclaving.

    • While the PDA is still molten, add the test compound solutions to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri dishes.

    • Place a mycelial plug (typically 5-6 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Seal the plates and incubate them at 27 ± 1°C.

    • Measure the diameter of the fungal colony daily until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control group dt = average diameter of the fungal colony in the treatment group

    • Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis.

In Vivo Antifungal Assay: Control of Cucumber Downy Mildew[11][12]

This protocol evaluates the efficacy of the synthesized compounds in controlling cucumber downy mildew on cucumber plants.

  • Plant Cultivation and Compound Preparation:

    • Grow cucumber seedlings to the two-leaf stage.

    • Prepare solutions of the test compounds and commercial fungicides at various concentrations in a solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween 80).

  • Inoculation and Treatment (Curative Activity):

    • Prepare a spore suspension of Pseudoperonospora cubensis in sterile distilled water.

    • Inoculate the cucumber leaves by spraying them with the spore suspension.

    • Maintain the inoculated plants in a high-humidity environment for 24 hours to facilitate infection.

    • Spray the infected leaves with the prepared test compound solutions.

  • Incubation and Disease Assessment:

    • Keep the treated plants in a greenhouse at 20-25°C with high humidity for 7 days.

    • Assess the disease severity by visually estimating the percentage of the leaf area covered by lesions.

    • Calculate the control efficacy of the compounds relative to the untreated control.

Visualizations

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis of Nicotinic Acid Derivatives cluster_evaluation Fungicidal Activity Evaluation start Substituted Nicotinic Acid / Thiophen-2-amine step1 Acyl Chlorination (Intermediate) start->step1 step2 Acylation step1->step2 end_synthesis Purified Nicotinic Acid Derivative step2->end_synthesis invitro In Vitro Assay (Mycelial Growth Inhibition) end_synthesis->invitro invivo In Vivo Assay (e.g., Cucumber Downy Mildew) end_synthesis->invivo data Data Analysis (EC50 / MIC Calculation) invitro->data invivo->data lead_optimization lead_optimization data->lead_optimization Lead Optimization cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain complexI Complex I complexIII Complex III complexI->complexIII e- complexII Complex II (SDH) complexII->complexIII e- fumarate Fumarate complexII->fumarate complexIV Complex IV complexIII->complexIV e- atp_synthase ATP Synthase complexIV->atp_synthase H+ gradient succinate Succinate succinate->complexII atp ATP (Energy) atp_synthase->atp inhibitor Nicotinic Acid Derivative (SDHI) inhibitor->complexII Inhibits start Compound Library (Nicotinic Acid Derivatives) screening Primary Screening (In Vitro Antifungal Activity) start->screening hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., In Vivo Efficacy) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar sar->screening Optimization lead_compound Lead Compound sar->lead_compound

References

Application Notes and Protocols for 2-(Phenylthio)nicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(Phenylthio)nicotinic acid as a versatile reagent in organic synthesis, with a focus on its application in amidation and macrolactonization reactions. Detailed experimental protocols, based on analogous transformations of nicotinic acid derivatives, are provided to guide the synthesis of novel compounds.

Introduction

This compound is a heterocyclic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a carboxylic acid moiety, and a phenylthio group, offers multiple reaction sites for chemical modification. The presence of the sulfur-containing substituent makes it a key intermediate for the synthesis of various sulfur-containing heterocyclic compounds with potential biological activities. This document outlines its application as a reagent for the formation of amide bonds and the construction of macrocyclic lactones.

Application 1: Amide Bond Formation

This compound can be readily converted into its corresponding amides, which are important functional groups in a wide range of pharmaceuticals and biologically active molecules. The general strategy involves the activation of the carboxylic acid group followed by the reaction with a primary or secondary amine.

General Workflow for Amide Synthesis

start This compound activation Carboxylic Acid Activation start->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride e.g., Oxalyl Chloride coupling Amide Bond Formation acyl_chloride->coupling amine Primary or Secondary Amine amine->coupling product 2-(Phenylthio)nicotinamide Derivative coupling->product purification Purification product->purification e.g., Chromatography final_product Pure Amide Product purification->final_product

Caption: General workflow for the synthesis of 2-(Phenylthio)nicotinamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-2-(phenylthio)nicotinamides

This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and provides a general procedure for the coupling of this compound with an aromatic amine.[1][2]

1. Activation of this compound:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(phenylthio)nicotinoyl chloride. This intermediate is typically used in the next step without further purification.

2. Amide Coupling:

  • Dissolve the crude 2-(phenylthio)nicotinoyl chloride in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the solution of 2-(phenylthio)nicotinoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-(phenylthio)nicotinamide.

Quantitative Data from Analogous Nicotinamide Synthesis

The following table summarizes the yields for the synthesis of various N-(thiophen-2-yl) nicotinamide derivatives, which can serve as a reference for expected outcomes in similar reactions with this compound.[1][2]

Compound IDAmine SubstrateYield (%)
4a Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate74
4b Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate74
4f Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate75
4h Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate72
4m 2-methoxyethyl 4-amino-3-cyano-5-methylthiophene-2-carboxylate69
4q N-phenyl-5-amino-4-cyano-3-methylthiophene-2-carboxamide65
4s Ethyl 5-amino-3-methylthiophene-2-carboxylate73

Application 2: Macrolactonization

While no specific examples of macrolactonization utilizing this compound are readily available in the literature, its structure is amenable to established macrolactonization protocols, such as the Corey-Nicolaou or Yamaguchi methods.[3][4][5][6] This would involve the synthesis of a seco-acid precursor containing the 2-(phenylthio)nicotinoyl moiety and a distal hydroxyl group.

General Workflow for Macrolactonization

start Hydroxy-acid Precursor with 2-(Phenylthio)nicotinoyl Moiety activation Carboxylic Acid Activation start->activation e.g., Corey-Nicolaou or Yamaguchi Reagents active_ester Activated Ester Intermediate activation->active_ester cyclization Intramolecular Cyclization active_ester->cyclization High Dilution product Macrocyclic Lactone cyclization->product purification Purification product->purification e.g., Chromatography final_product Pure Macrocycle purification->final_product

Caption: General workflow for the synthesis of macrocycles from a this compound-derived hydroxy acid.

Experimental Protocol: Corey-Nicolaou Macrolactonization (Hypothetical)

This protocol describes a general procedure for the macrolactonization of a hypothetical ω-hydroxy carboxylic acid derived from this compound.[5]

1. Preparation of the Activated Thiol Ester:

  • To a solution of triphenylphosphine (2.5 eq) and 2,2'-dipyridyl disulfide (2.5 eq) in anhydrous toluene (100 mL/mmol) at room temperature, add a solution of the ω-hydroxy carboxylic acid precursor (1.0 eq) in anhydrous toluene (100 mL/mmol) dropwise over a period of 8-12 hours using a syringe pump. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Stir the reaction mixture at room temperature for an additional 12-24 hours after the addition is complete.

2. Thiol Ester-Mediated Lactonization:

  • After the formation of the activated 2-pyridinethiol ester is confirmed by TLC, heat the reaction mixture to reflux (approximately 110 °C) for 1-4 hours.

  • Monitor the progress of the lactonization by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired macrocyclic lactone.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The protocols and data presented here, based on established and analogous chemical transformations, provide a solid foundation for researchers to explore its use in the synthesis of novel amides and macrocycles. These derivatives hold potential for applications in drug discovery and materials science, warranting further investigation into the full scope of this reagent's utility.

References

Application Notes and Protocols for the Purification of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Phenylthio)nicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to remove common impurities and enhance the purity of the final product, which is crucial for subsequent synthetic steps and for meeting stringent quality standards in drug development.

Introduction

This compound is typically synthesized via the nucleophilic substitution of 2-chloronicotinic acid with thiophenol. The crude product from this reaction may contain unreacted starting materials, byproducts, and residual solvents. Effective purification is therefore essential to obtain a high-purity compound. This document outlines two primary purification techniques: recrystallization and column chromatography.

Potential Impurities

Common impurities that may be present in crude this compound include:

  • 2-chloronicotinic acid: Unreacted starting material.

  • Thiophenol: Excess nucleophile.

  • Diphenyl disulfide: Formed from the oxidation of thiophenol.

  • Other isomeric byproducts: Small amounts of other substituted nicotinic acids.

  • Residual solvents: Solvents used in the reaction and initial work-up.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for effective purification. For this compound, a mixed solvent system of ethanol and water is often effective.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point.

  • Redissolution: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a mixture of a non-polar and a polar solvent can be used as the mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. Note: These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Key Parameters
Recrystallization ~90%>98%70-85%Solvent System: Ethanol/Water
Column Chromatography ~85%>99%60-80%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_product Final Product crude_product Crude this compound dissolve Dissolve in minimal hot ethanol crude_product->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration add_water Add hot water (Anti-solvent) hot_filtration->add_water cool_slowly Slow Cooling to Room Temperature add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold Ethanol/Water vacuum_filtration->wash_crystals dry_crystals Dry under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_isolation Isolation cluster_product Final Product crude_product Crude this compound dissolve Dissolve in minimal Mobile Phase crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/ Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent dry_product Dry under Vacuum remove_solvent->dry_product pure_product Pure this compound dry_product->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Application Note: Laboratory-Scale Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Phenylthio)nicotinic acid is a valuable intermediate in medicinal chemistry and organic synthesis, often utilized in the development of sulfur-containing heterocycles and as a precursor for various pharmaceutical compounds.[1] Its synthesis is of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via an Ullmann condensation reaction. The described method involves the copper-catalyzed cross-coupling of 2-chloronicotinic acid and thiophenol.

The Ullmann condensation is a well-established method for the formation of carbon-sulfur bonds, among other heteroatom bonds.[2][3] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[2][3] However, advancements have led to milder reaction conditions with the use of soluble copper catalysts and various ligands.[2] This protocol is based on the fundamental principles of the Ullmann C-S coupling reaction.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound from 2-chloronicotinic acid and thiophenol.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloronicotinic acid≥98%Sigma-Aldrich
Thiophenol≥99%Sigma-Aldrich
Copper(I) iodide (CuI)98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric acid (HCl)2 MFisher Scientific
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)In-house preparation
Anhydrous sodium sulfate (Na₂SO₄)Fisher Scientific
Deionized waterIn-house preparation

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous dimethylformamide (DMF, 40 mL) followed by thiophenol (1.10 g, 1.02 mL, 10 mmol).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of deionized water.

    • Acidify the aqueous mixture to pH 2-3 with 2 M hydrochloric acid. A precipitate should form.

    • Filter the precipitate using a Büchner funnel and wash with cold deionized water.

  • Purification:

    • Dissolve the crude product in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

ParameterValueReference
Chemical Name This compound[1]
CAS Number 35620-72-5[1]
Molecular Formula C₁₂H₉NO₂S[1]
Molecular Weight 231.27 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity ≥94% (typical for commercially available)[1]
Melting Point 165 °C
Theoretical Yield 2.31 g
Typical Experimental Yield 70-85%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization setup_reagents Combine 2-chloronicotinic acid, K₂CO₃, and CuI in a flask setup_inert Purge with inert gas setup_reagents->setup_inert setup_add_solvents Add anhydrous DMF and thiophenol setup_inert->setup_add_solvents reaction_heat Heat to 120-130 °C for 12-16 hours setup_add_solvents->reaction_heat workup_cool Cool to room temperature reaction_heat->workup_cool workup_quench Pour into water workup_cool->workup_quench workup_acidify Acidify with 2 M HCl workup_quench->workup_acidify workup_filter Filter the precipitate workup_acidify->workup_filter purify_dissolve Dissolve in ethyl acetate workup_filter->purify_dissolve purify_wash Wash with brine purify_dissolve->purify_wash purify_dry Dry over Na₂SO₄ purify_wash->purify_dry purify_evaporate Evaporate solvent purify_dry->purify_evaporate purify_recrystallize Recrystallize purify_evaporate->purify_recrystallize characterize Dry and characterize (MP, NMR, IR) purify_recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 2-Chloronicotinic Acid P1 This compound R1->P1 Ullmann Condensation R2 Thiophenol R2->P1 C1 CuI (Catalyst) C1->P1 C2 K₂CO₃ (Base) C2->P1 C3 DMF (Solvent) C3->P1 C4 120-130 °C C4->P1 P2 Byproducts (KCl, KHCO₃)

Caption: Logical relationship of reactants and conditions for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 2-(phenylthio)nicotinic acid, with a focus on improving reaction yield and purity.

Troubleshooting Guide

Low yields or the presence of impurities are common hurdles in the synthesis of this compound. The following guide addresses specific issues that may arise during the Ullmann condensation reaction between 2-chloronicotinic acid and thiophenol.

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Materials Inadequate reaction temperature: Traditional Ullmann couplings often require high temperatures to proceed efficiently.Gradually increase the reaction temperature. For modern ligand-assisted protocols, a range of 100-150°C is a typical starting point.
Inactive catalyst: The copper catalyst, typically Cu(I), can be sensitive to air and moisture, leading to oxidation and deactivation.Use fresh, high-purity Cu(I) salts (e.g., CuI). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor choice of base: The base is crucial for the deprotonation of thiophenol and regeneration of the active catalyst.Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be solvent-dependent.
Unsuitable solvent: The solvent plays a critical role in solubility of reactants and catalyst, as well as influencing the reaction rate.High-boiling polar aprotic solvents like DMF, NMP, or dioxane are often effective.[1] The solubility of all components at the reaction temperature is crucial.
Formation of Significant Side Products Dehalogenation of 2-chloronicotinic acid: The starting material may be reduced, leading to the formation of nicotinic acid.Ensure strictly anhydrous conditions. The presence of water can lead to this side reaction. Using an excess of the aryl halide has also been suggested to mitigate this in similar reactions.[2]
Homocoupling of thiophenol: Diphenyl disulfide can form as a byproduct through the oxidative coupling of two thiophenol molecules.Maintain a strictly inert atmosphere to minimize oxidation. The choice of ligand can also influence the selectivity towards the desired cross-coupling product.
Formation of 2-pyridone derivative: An anomalous Ullmann reaction can lead to the formation of a 2-pyridone-3-carboxylic acid derivative.[3]This is an inherent reactivity pattern of 2-halopyridines. Optimization of the catalyst system and reaction conditions may favor the desired C-S bond formation.
Difficulty in Product Isolation and Purification Product is soluble in the aqueous phase during workup: The carboxylic acid group can form a salt, leading to loss of product in the aqueous layer.During the workup, acidify the aqueous layer with an acid like HCl to a pH of ~4-5 to ensure the carboxylic acid is protonated and can be extracted into an organic solvent.[4]
Oily or impure solid after solvent removal: The crude product may contain residual solvent or byproducts that hinder crystallization.Utilize column chromatography to purify the crude product before attempting crystallization.
Difficulty in finding a suitable recrystallization solvent: The product may be too soluble or insoluble in common solvents.A two-solvent system is often effective for recrystallization.[2] For nicotinic acid derivatives, mixtures like ethanol/water or hexane/ethyl acetate can be good starting points.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between 2-chloronicotinic acid and thiophenol.[1]

Q2: What is the active catalytic species in the Ullmann condensation?

A2: The active catalyst is generally considered to be a Cu(I) species.[6] While Cu(0) and Cu(II) sources can be used, they are believed to form the active Cu(I) species in situ.

Q3: How critical is the choice of ligand in this reaction?

A3: While some Ullmann reactions can proceed without a ligand, the use of a suitable ligand can significantly improve the reaction rate, yield, and substrate scope, often allowing for milder reaction conditions. For C-S bond formation, ligands such as 1,10-phenanthroline have been shown to be effective in related systems.

Q4: What are the typical reaction conditions for the synthesis of this compound?

A4: Typical conditions involve heating 2-chloronicotinic acid and thiophenol in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling polar aprotic solvent such as DMF or NMP at temperatures ranging from 120°C to 180°C.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting materials (2-chloronicotinic acid and thiophenol) and the appearance of the product spot.

Q6: What is a standard workup procedure for this reaction?

A6: After cooling the reaction mixture, it is typically diluted with water and an organic solvent (e.g., ethyl acetate). The aqueous layer is then acidified (e.g., with 1M HCl) to protonate the carboxylic acid, allowing it to be extracted into the organic layer. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4]

Q7: What is a good method for purifying the crude this compound?

A7: Purification is often achieved through recrystallization. Finding a suitable solvent or solvent system is key. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a second solvent in which it is less soluble to induce crystallization upon cooling.[2] For nicotinic acid derivatives, water can be a good solvent for polar compounds.[5] Alternatively, column chromatography on silica gel can be used to purify the product before crystallization.

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes a selection of conditions for analogous Ullmann C-N and C-S couplings to provide a comparative overview.

Starting MaterialsCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloronicotinic acid, 2-Methyl-3-trifluoromethylanilineH₃BO₃ (30)None-Solvent-free120->95[7]
2-Chloronicotinic acid, AnilineNoneNoneK₂CO₃Water150-180-up to 98[8]
2-Chloronicotinic acid, AnilineCu powderNone-Xylene140-1502487[3]
Aryl Iodide, Heterocyclic ThiolCuI (5)1,10-PhenanthrolineK₂CO₃DMF120-High

Experimental Protocols

General Protocol for Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Add thiophenol (1.1 eq) to the mixture via syringe.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash them with 1 M HCl (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-Chloronicotinic_acid 2-Chloronicotinic Acid Ullmann_Coupling Ullmann Coupling (Heat, Inert Atmosphere) 2-Chloronicotinic_acid->Ullmann_Coupling Thiophenol Thiophenol Thiophenol->Ullmann_Coupling Catalyst CuI Catalyst->Ullmann_Coupling Base K2CO3 Base->Ullmann_Coupling Solvent DMF Solvent->Ullmann_Coupling Quench Quench with Water Ullmann_Coupling->Quench Extraction Acidify & Extract (EtOAc/H2O) Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification_Step Recrystallization or Column Chromatography Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Low_Yield Low Yield or No Reaction Check_Temp Is Temperature Optimal? Low_Yield->Check_Temp Check_Catalyst Is Catalyst Active? Low_Yield->Check_Catalyst Check_Base Is Base Appropriate? Low_Yield->Check_Base Check_Solvent Are Reagents Soluble? Low_Yield->Check_Solvent Check_Atmosphere Is Atmosphere Inert? Low_Yield->Check_Atmosphere Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Use_Fresh_Catalyst Use Fresh Cu(I) Source Check_Catalyst->Use_Fresh_Catalyst No Screen_Bases Screen Different Bases Check_Base->Screen_Bases No Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Ensure_Inert_Atmosphere Improve Inert Conditions Check_Atmosphere->Ensure_Inert_Atmosphere No

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(phenylthio)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-chloronicotinic acid and thiophenol?

A1: The primary reaction is a nucleophilic aromatic substitution (SNAr), where the thiophenolate anion acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. The reaction is often facilitated by a copper catalyst, in a process known as the Ullmann condensation.[1][2]

Q2: What are the most common side products observed in this reaction?

A2: The most frequently encountered side products include diphenyl disulfide, unreacted starting materials, and potentially small amounts of product oxidation to the corresponding sulfoxide. Under harsh conditions, dimerization of the starting materials and tar formation can also occur.[1]

Q3: How can I minimize the formation of diphenyl disulfide?

A3: Diphenyl disulfide forms from the oxidation of thiophenol. To minimize its formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using fresh, high-purity thiophenol and ensuring the reaction is not unnecessarily prolonged can also help.

Q4: What is the role of the copper catalyst and base in the Ullmann condensation approach?

A4: The copper catalyst, often Cu(I), is believed to undergo oxidative addition with the 2-chloronicotinic acid. The base, typically a carbonate such as potassium carbonate, serves to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, and also to neutralize the HCl generated during the reaction. However, excess carbonate can sometimes deactivate the copper catalyst through ligation.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Causes and Solutions

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring.
Catalyst Deactivation Use a fresh, high-quality copper catalyst. Avoid excessively high concentrations of the carbonate base, which can deactivate the catalyst.[3][4]
Side Product Formation Optimize reaction conditions to minimize side reactions. This may involve lowering the temperature, changing the solvent, or adjusting the stoichiometry of the reagents.
Poor Quality Reagents Use freshly distilled or purified 2-chloronicotinic acid and thiophenol. Ensure solvents are anhydrous.
Issue 2: High Levels of Diphenyl Disulfide Impurity

Observed Side Product Profile and Mitigation Strategies

Side ProductTypical AbundanceFormation MechanismMitigation Strategy
Diphenyl Disulfide 5-20%Oxidation of thiophenol by residual oxygen or other oxidants.- Conduct the reaction under a strict inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add the thiophenol slowly to the reaction mixture.- Consider using a milder base.
Unreacted 2-Chloronicotinic Acid VariableIncomplete reaction or catalyst deactivation.- Increase reaction time or temperature.- Use a more active catalyst system (e.g., with a suitable ligand).
Unreacted Thiophenol VariableIncomplete reaction or incorrect stoichiometry.- Ensure accurate measurement of reagents.- Monitor the reaction to completion.
Issue 3: Formation of Other Unexpected Side Products
Side ProductPotential CauseIdentification & ConfirmationPrevention
2-(Phenylsulfinyl)nicotinic acid (Sulfoxide) Oxidation of the product during reaction or workup.Mass Spectrometry (M+16 peak), NMR (downfield shift of aromatic protons adjacent to sulfur).- Maintain an inert atmosphere during the reaction and workup.- Avoid harsh oxidizing conditions during purification.
2,2'-bis(carboxy)diphenyl sulfide Dimerization of 2-chloronicotinic acid.[1]Mass Spectrometry, NMR.- Use of a suitable ligand for the copper catalyst can sometimes suppress homo-coupling.- Optimize the ratio of reactants.
Pyridine-3-carboxylic acid (Nicotinic acid) Decarboxylation of the starting material or product.HPLC or GC-MS comparison with an authentic sample.- Avoid excessively high reaction temperatures (>200 °C).

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from general procedures for Ullmann-type reactions involving 2-chloronicotinic acid.[1][5]

Materials:

  • 2-Chloronicotinic acid (1.57 g, 10 mmol)

  • Thiophenol (1.10 g, 10 mmol)

  • Anhydrous Potassium Carbonate (2.76 g, 20 mmol)

  • Copper(I) iodide (CuI) (0.19 g, 1 mmol)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Add thiophenol dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water.

  • Acidify the aqueous solution to pH 3-4 with 2M HCl.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol is a general method for the analysis of nicotinic acid derivatives.[6][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Column Temperature: 30 °C

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute with 1 mL of a 1:1 mixture of water and acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Analysis for Side Product Identification

This protocol is a general method for the analysis of nicotinic acid and related impurities, often requiring derivatization for the carboxylic acid moiety.[9][10][11]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Derivatization (Esterification):

  • Take a dried sample of the crude product (approx. 1 mg).

  • Add 0.5 mL of 2M HCl in methanol.

  • Heat at 70 °C for 1 hour.

  • Neutralize with a solid base (e.g., sodium bicarbonate) and extract with ethyl acetate.

  • Analyze the organic layer.

GC Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-500 m/z

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Mixture Reaction Mixture 2-Chloronicotinic Acid->Reaction Mixture Thiophenol Thiophenol Thiophenol->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Catalyst (CuI) Catalyst (CuI) Catalyst (CuI)->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Acidification Acidification Reaction Mixture->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product This compound Recrystallization->Final Product Side_Product_Formation cluster_side_reactions Potential Side Reactions Thiophenol Thiophenol Product This compound Thiophenol->Product Ullmann Coupling Diphenyl Disulfide Diphenyl Disulfide Thiophenol->Diphenyl Disulfide Oxidation 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinic Acid->Product Dimerization Product Dimerization Product 2-Chloronicotinic Acid->Dimerization Product Self-Coupling Sulfoxide Sulfoxide Product->Sulfoxide Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of nicotinic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction is resulting in a low yield of the desired nicotinic acid derivative. What are the common causes and how can I improve it?

A: Low yields in the synthesis of nicotinic acid derivatives can arise from several factors, including incomplete reactions, side reactions, catalyst deactivation, or issues during purification. Identifying the root cause is crucial for optimizing your reaction.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Consider extending the reaction time or moderately increasing the temperature. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2]

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize reaction conditions such as temperature, pressure, and solvent to minimize side reactions. For instance, in the reduction of nicotinic acid derivatives, over-reduction to the corresponding alcohol can occur.[1]

  • Catalyst Deactivation: In catalytic reactions, the catalyst may lose its activity.

    • Solution: For catalytic hydrogenations (e.g., from 3-cyanopyridine), the catalyst (like Raney-nickel) can be poisoned by strong acids.[1] Ensure the correct acidic conditions are used as specified in the protocol and consider using a fresh catalyst.[1][2]

  • Suboptimal Reagents: The purity of starting materials and reagents is critical.

    • Solution: Ensure all reactants and solvents are pure and, if necessary, anhydrous, particularly for moisture-sensitive reactions.[1]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

    • Solution: Optimize purification methods. For example, when purifying crude yellow nicotinic acid via recrystallization, melting the crude product before a single recrystallization can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[2][3]

Issue 2: Significant Byproduct Formation

Q: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

A: Improving reaction selectivity is key to a successful synthesis. Here are some strategies to minimize the formation of unwanted byproducts:

Troubleshooting Strategies:

  • Choice of Reagents and Catalysts: The selection of reagents and catalysts can greatly influence the reaction's selectivity.

    • Example: When preparing nicotinaldehyde from a nicotinic acid derivative, over-reduction to the alcohol is a common issue. Using a milder or more selective reducing agent is crucial to stop the reaction at the aldehyde stage.[1][2]

  • Reaction Conditions: Milder reaction conditions often lead to higher selectivity.

    • Temperature Control: Many reactions, especially reductions, require low temperatures to minimize over-reduction.[1] Maintaining the recommended temperature throughout the reaction is essential. For oxidation reactions, controlling the temperature is also critical to prevent over-oxidation.[1]

  • pH Control: For reactions sensitive to pH, such as the hydrolysis of nitriles, maintaining a neutral or near-neutral pH can minimize side reactions.[2]

  • Anhydrous Conditions: In reactions where water can participate in side reactions (e.g., hydrolysis of a nitrile to nicotinamide), using anhydrous solvents and reagents is recommended.[2]

Issue 3: Challenges with Introducing Substituents onto the Pyridine Ring

Q: I am finding it difficult to introduce substituents onto the pyridine ring of nicotinic acid. What strategies can I use?

A: The pyridine ring is electron-deficient, which can make electrophilic substitution challenging. However, several strategies can be employed:

  • Suzuki Coupling: For introducing aryl or vinyl substituents, the Suzuki coupling reaction is a powerful tool.

    • Protocol: A mixture of a halonicotinic acid (e.g., 2-chloronicotinic acid), a substituted phenylboronic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., sodium carbonate) in a suitable solvent system is heated to reflux.[4]

  • Activating Groups: The presence of activating groups on the ring can facilitate substitution.

  • Metalation: Directed ortho-metalation can be used to introduce substituents at specific positions.

Quantitative Data Summary

Table 1: Optimization of Nicotine Oxidation to Nicotinic Acid [5]

ParameterConditionsResult (Nicotinic Acid in g)
Temperature 55 °C, 2M H₂O₂, 8h2.89
60 °C, 2M H₂O₂, 8h3.12
65 °C, 2M H₂O₂, 8h3.45
70 °C, 2M H₂O₂, 8h 3.87
Reaction Time 70 °C, 2M H₂O₂, 2h2.12
70 °C, 2M H₂O₂, 4h2.87
70 °C, 2M H₂O₂, 6h3.23
70 °C, 2M H₂O₂, 8h 3.87
H₂O₂ Concentration 70 °C, 0.5M H₂O₂, 8h2.14
70 °C, 1.0M H₂O₂, 8h2.87
70 °C, 1.5M H₂O₂, 8h3.21
70 °C, 2.0M H₂O₂, 8h 3.87

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid from Nicotine via Oxidation [2][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, add 1 mole of nicotine.

  • Addition of Oxidizing Agent: Carefully add 2 moles of hydrogen peroxide.

  • Heating: Heat the reaction mixture to 70°C and maintain for 8 hours.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The resulting nicotinic acid can be purified by recrystallization. For crude yellow nicotinic acid, melting the product before a single recrystallization can improve purity.[2][3]

Protocol 2: General Synthesis of Nicotinic Acid Acylhydrazones [4][7]

  • Reaction Setup: In a round-bottom flask, dissolve methyl nicotinate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Reflux the mixture for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and collect the precipitated nicotinic acid hydrazide by filtration.

Protocol 3: Suzuki Coupling for 2-Substituted Phenyl Derivatives of Nicotinic Acid [4]

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Mixture: In a flask, combine 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

  • Solvent System: Add a solvent system of toluene, ethanol, and water.

  • Reflux: Heat the mixture to reflux for 12-16 hours.

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate.

  • Extraction: Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (e.g., Nicotine, 2-chloronicotinic acid) reaction Reaction (e.g., Oxidation, Suzuki Coupling) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring workup Workup (e.g., Extraction, Filtration) monitoring->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: General experimental workflow for the synthesis of nicotinic acid derivatives.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes analyze_byproducts Analyze Byproducts incomplete->analyze_byproducts No end Improved Yield extend_time->end side_reactions Significant Side Reactions analyze_byproducts->side_reactions optimize_conditions Optimize Conditions (Temp, Reagents, pH) side_reactions->optimize_conditions Yes check_catalyst Check Catalyst Activity side_reactions->check_catalyst No optimize_conditions->end catalyst_deactivated Catalyst Deactivated? check_catalyst->catalyst_deactivated fresh_catalyst Use Fresh Catalyst catalyst_deactivated->fresh_catalyst Yes review_purification Review Purification Method catalyst_deactivated->review_purification No fresh_catalyst->end purification_loss High Purification Loss? review_purification->purification_loss optimize_purification Optimize Purification Steps purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

stability issues of 2-(Phenylthio)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Phenylthio)nicotinic acid in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure, the primary stability concerns for this compound in solution are potential oxidation of the thioether linkage and degradation of the nicotinic acid ring under harsh conditions. While nicotinic acid itself is relatively stable, the presence of the phenylthio substituent may alter its reactivity.

Q2: How stable is the thioether bond in this compound?

A2: Aryl thioethers are generally stable. However, they are susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. This oxidation is highly dependent on the presence of oxidizing agents. For instance, strong oxidizing agents like hypochlorite can oxidize thioethers much more rapidly than hydrogen peroxide.[1][2]

Q3: What is the expected stability of the nicotinic acid portion of the molecule?

A3: Nicotinic acid is a stable molecule. Studies on the biodegradation of nicotinic acid show that degradation pathways typically involve hydroxylation of the pyridine ring, followed by ring cleavage.[3][4][5] However, these are enzymatic processes. Under typical experimental conditions, the nicotinic acid ring is expected to be robust, although extreme pH and temperature could potentially lead to degradation. One study found nicotinic acid to be stable in the presence of various metal ions over a 24-hour period.[6]

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products would result from the oxidation of the sulfur atom. Therefore, 2-(phenylsulfinyl)nicotinic acid and 2-(phenylsulfonyl)nicotinic acid are the most likely degradation products. Under severe conditions, cleavage of the C-S bond or degradation of the nicotinic acid ring could occur, but this is less likely under standard experimental conditions.

Q5: What solvents are recommended for dissolving and storing this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in your stock solution or experimental buffer.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Check for oxidizing agents: Ensure your buffers and reagents are free from oxidizing contaminants. 3. Optimize storage conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 4. Perform a stability study: Use the forced degradation protocol below to determine the stability of your compound under your specific experimental conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify the peaks: Use mass spectrometry to identify the molecular weights of the new peaks. Compare these with the expected molecular weights of the potential degradation products (sulfoxide, sulfone). 2. Review your experimental conditions: Check for potential stressors such as extreme pH, high temperature, or exposure to light. 3. Modify your protocol: If degradation is confirmed, adjust your experimental conditions to minimize it (e.g., use a different buffer, work at a lower temperature).
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.1. Verify solubility: Determine the solubility of this compound in your chosen solvent and at your working concentration. 2. Adjust pH: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of your solution may improve solubility. 3. Consider a different solvent: If solubility remains an issue, consider using a different solvent system.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and pathways.[8][9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[8][10]

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature.[8][10]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature.[10]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 40-80°C).[8]

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[8]

3. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Identify the retention times and mass-to-charge ratios of any new peaks to characterize the degradation products.

Recommended Analytical Method: HPLC-UV/MS
  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective for separating nicotinic acid derivatives.[13][14][15][16][17]

  • Detection: UV detection can be set at the λmax of this compound. Mass spectrometry will be crucial for identifying unknown degradation products.

Quantitative Data Summary

While specific quantitative data for the stability of this compound is not available in the literature, the following table provides a template for summarizing data from a forced degradation study.

Stress ConditionIncubation TimeTemperature% Degradation of this compoundMajor Degradation Products (Retention Time / m/z)
0.1 M HCl24 h60°CUser-determinedUser-determined
0.1 M NaOH24 h25°CUser-determinedUser-determined
3% H₂O₂24 h25°CUser-determinedUser-determined
Thermal7 days80°CUser-determinedUser-determined
Photolytic--User-determinedUser-determined

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Guidelines) Stock->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G parent This compound sulfoxide 2-(Phenylsulfinyl)nicotinic acid parent->sulfoxide Oxidation ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (e.g., extreme pH/temp) sulfone 2-(Phenylsulfonyl)nicotinic acid sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Purification of 2-Sulfanylpyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-sulfanylpyridine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 2-sulfanylpyridine-3-carboxylic acid, offering step-by-step solutions to improve yield and purity.

Issue 1: Low Yield After Initial Synthesis and Work-up

Potential Cause Recommended Solution
Incomplete precipitation during pH adjustment.Ensure the pH is carefully adjusted to the isoelectric point of 2-sulfanylpyridine-3-carboxylic acid. A gradual addition of acid while monitoring the pH can optimize precipitation.
Product loss during extraction steps.Use a suitable organic solvent for extraction. If the product has some water solubility, perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product in the aqueous phase.
Adherence of the product to glassware.Rinse all glassware with a small amount of a suitable solvent (e.g., the recrystallization solvent) to recover any adhered product.

Issue 2: Oily Product or Failure to Crystallize

Potential Cause Recommended Solution
Presence of impurities that inhibit crystallization.Try to "salt out" the product by dissolving the crude material in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
The chosen solvent is not appropriate for crystallization.A systematic solvent screen is recommended. Test the solubility of the crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
The cooling process is too rapid.Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

Issue 3: Persistent Impurities After Recrystallization

Potential Cause Recommended Solution
Co-crystallization of impurities with the product.Perform a second recrystallization using a different solvent system. This can disrupt the crystal lattice that may be accommodating the impurity.
Presence of colored impurities.Treat a hot solution of the crude product with activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][2]
Formation of disulfide byproducts via oxidation of the sulfanyl group.Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), during the initial work-up may help to prevent disulfide formation.
Starting materials or reaction intermediates are carried through.If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, with a small amount of acetic or formic acid to prevent streaking) can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-sulfanylpyridine-3-carboxylic acid?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and oxidized species such as the corresponding disulfide. Inorganic salts from pH adjustments may also be present.

Q2: How can I effectively remove colored impurities from my product?

A2: Treatment with activated charcoal is a standard and effective method.[1][2] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and maintain the heat for a short period. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool for crystallization.

Q3: My compound streaks on the TLC plate. How can I get clean spots?

A3: Streaking of acidic compounds on silica gel TLC plates is common. To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your developing solvent system. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to more defined spots.

Q4: What is the best way to dry the purified 2-sulfanylpyridine-3-carboxylic acid?

A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any residual mother liquor. The purified solid can then be dried under vacuum, preferably in a desiccator over a drying agent like P₂O₅ or CaCl₂, to remove all traces of solvent.

Q5: Can I use column chromatography to purify 2-sulfanylpyridine-3-carboxylic acid?

A5: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the compound, it is advisable to use a mobile phase containing a small percentage of a volatile acid (e.g., acetic acid) to prevent streaking and improve separation. A typical stationary phase would be silica gel, and the mobile phase could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude 2-sulfanylpyridine-3-carboxylic acid. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities

  • Dissolution: Dissolve the crude 2-sulfanylpyridine-3-carboxylic acid in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The pH of the solution should be at least two to three units above the pKa of the carboxylic acid to ensure it is deprotonated and dissolved in the aqueous layer.[3]

  • Extraction of Impurities: Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate. Neutral and basic impurities will partition into the organic layer. Repeat the extraction two to three times.

  • Acidification: Carefully acidify the aqueous layer with a strong acid, such as HCl, to a pH at least two to three units below the pKa of the carboxylic acid. The purified 2-sulfanylpyridine-3-carboxylic acid will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Further Purification cluster_2 Final Product Crude_Product Crude 2-Sulfanylpyridine- 3-carboxylic Acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Dissolve in base, extract impurities Precipitation Acidification & Precipitation Acid_Base_Extraction->Precipitation Acidify aqueous layer Recrystallization Recrystallization Precipitation->Recrystallization If impurities persist Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities still persist Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: General purification workflow for 2-sulfanylpyridine-3-carboxylic acid.

Troubleshooting_Crystallization Start Hot Saturated Solution Cooling Slow Cooling Start->Cooling Problem No Crystals or Oiling Out? Cooling->Problem Crystals_Form Crystals Form Problem->Crystals_Form No Solution1 Add Seed Crystal Problem->Solution1 Yes Solution2 Scratch Inner Surface Problem->Solution2 Yes Solution3 Add Anti-Solvent Problem->Solution3 Yes Solution4 Re-dissolve & Concentrate Problem->Solution4 Yes Solution1->Cooling Solution2->Cooling Solution3->Cooling Solution4->Start

Caption: Troubleshooting flowchart for crystallization issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(Phenylthio)nicotinic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?

This compound is a molecule that possesses both a carboxylic acid group and an aryl sulfide moiety.[1][2] Its molecular formula is C₁₂H₉NO₂S with a molecular weight of 231.27 g/mol .[1][2] The molecule's relatively large, nonpolar phenylthio group contributes to low aqueous solubility, a common characteristic of aromatic carboxylic acids. It typically appears as an off-white to pale yellow crystalline powder.[1] While the carboxylic acid group offers a site for ionization to improve solubility, the overall lipophilicity of the molecule, as suggested by a computed XLogP3 value, presents a challenge for dissolution in aqueous media.[2][3]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several established techniques can be employed to improve the solubility of poorly soluble ionizable compounds like this compound. These include:

  • pH Adjustment and Salt Formation: As a carboxylic acid, this compound can be deprotonated at basic pH to form a more soluble carboxylate salt.[4][5] This is often the most effective initial approach.[6][7]

  • Co-solvency: The use of water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar solute.[4][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar molecules or moieties, like the phenylthio group, to form inclusion complexes with enhanced aqueous solubility.[8][9][10][11]

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]

Q3: Which organic solvents are suitable for dissolving this compound?

While specific data for this compound is limited, data for the structurally related nicotinic acid shows high solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol.[12] A solubility of 10 mg/mL in DMSO has been reported for the similar compound 2-[(2-phenylethyl)thio]nicotinic acid. Therefore, DMSO and ethanol are excellent starting points for creating stock solutions.

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be highly pH-dependent. At acidic pH (below its pKa), the carboxylic acid group will be protonated and in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. A sharp increase in solubility is anticipated as the pH is adjusted from acidic to neutral and alkaline conditions.

Troubleshooting Guide

Issue 1: this compound precipitates when added to my aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its intrinsic aqueous solubility at the buffer's pH.

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of your buffer. For a carboxylic acid, a pH of 7.4 or higher should significantly increase solubility.

    • Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful of the final solvent concentration, as high percentages may affect your experiment.

    • Use a Co-solvent System: If a higher concentration of the compound is required, consider preparing your buffer with a certain percentage of a co-solvent.

Issue 2: The use of a co-solvent is interfering with my biological assay.

  • Possible Cause: Organic solvents like DMSO and ethanol can be toxic to cells or inhibit enzyme activity at certain concentrations.

  • Troubleshooting Steps:

    • Determine the Solvent Tolerance of Your System: Run a vehicle control experiment with varying concentrations of the co-solvent to determine the maximum tolerable concentration.

    • Explore Alternative Solubilization Methods: If the required concentration of the compound necessitates a toxic level of co-solvent, consider cyclodextrin complexation. Cyclodextrins are generally well-tolerated in biological systems.

Issue 3: I need to prepare a high-concentration aqueous solution of this compound without organic solvents.

  • Possible Cause: The experimental constraints prevent the use of co-solvents.

  • Troubleshooting Steps:

    • Salt Formation: Prepare a salt of this compound. This can be achieved by dissolving the compound in an aqueous solution containing a stoichiometric amount of a base (e.g., sodium hydroxide, potassium hydroxide) and then lyophilizing the solution to obtain the solid salt. The resulting salt should have a significantly higher aqueous solubility.

    • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin. This involves dissolving the cyclodextrin in an aqueous buffer and then adding the this compound. The mixture is typically stirred or sonicated to facilitate complex formation.

Experimental Protocols

Protocol 1: Solubility Determination in Co-solvent Systems

Objective: To determine the solubility of this compound in various co-solvent mixtures.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, centrifuge, HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of co-solvent mixtures (e.g., 1%, 5%, 10%, 20%, 50% v/v of DMSO or EtOH in PBS).

  • Add an excess amount of this compound to each vial containing a specific co-solvent mixture.

  • Seal the vials and stir at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

Data Presentation:

Co-solvent System (v/v)Approximate Solubility (µg/mL)
PBS (pH 7.4)< 10
1% DMSO in PBS50
5% DMSO in PBS250
10% DMSO in PBS800
1% EtOH in PBS30
5% EtOH in PBS150
10% EtOH in PBS500

Note: The above solubility values are hypothetical and for illustrative purposes.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Vials, shaker, pH meter, centrifuge, HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to vials containing buffers of different pH values.

  • Seal the vials and shake at a constant temperature for 24 hours.

  • Measure the final pH of each suspension.

  • Centrifuge the samples and collect the supernatant.

  • Quantify the concentration of the dissolved compound.

Data Presentation:

Final pHApproximate Solubility (µg/mL)
2.0< 1
4.05
6.050
7.4200
8.01000
10.0> 5000

Note: The above solubility values are hypothetical and for illustrative purposes.

Protocol 3: Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials, magnetic stirrer, sonicator, centrifuge, HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir or sonicate the mixtures for 24 hours at a constant temperature.

  • Centrifuge the samples and collect the supernatant.

  • Quantify the concentration of the dissolved compound.

Data Presentation:

HP-β-CD Conc. (w/v)Approximate Solubility (µg/mL)
0%< 10
1%150
2%350
5%1200
10%3000

Note: The above solubility values are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow start Poorly Soluble This compound decision1 Is an organic co-solvent acceptable for the experiment? start->decision1 co_solvent Use Co-solvent Method (e.g., DMSO, Ethanol) decision1->co_solvent Yes no_solvent Solvent-Free Approach decision1->no_solvent No protocol1 Follow Protocol 1: Solubility in Co-solvents co_solvent->protocol1 decision2 Is a simple pH adjustment sufficient? no_solvent->decision2 ph_adjust Adjust pH of Aqueous Buffer decision2->ph_adjust Yes complexation Consider Complexation decision2->complexation No protocol2 Follow Protocol 2: pH-Dependent Solubility ph_adjust->protocol2 cyclodextrin Use Cyclodextrins complexation->cyclodextrin salt_formation Salt Formation complexation->salt_formation protocol3 Follow Protocol 3: Cyclodextrin Solubilization cyclodextrin->protocol3 signaling_pathway_analogy cluster_problem The Solubility Problem cluster_solution Solubilization Pathways Compound This compound (Low Solubility) Precipitate Precipitation Compound->Precipitate pH pH > pKa (Deprotonation) CoSolvent Co-solvent (Polarity Reduction) Cyclodextrin Cyclodextrin (Inclusion Complex) Aqueous Aqueous Medium Aqueous->Precipitate Soluble Solubilized Compound pH->Soluble CoSolvent->Soluble Cyclodextrin->Soluble

References

Technical Support Center: 2-(Phenylthio)nicotinic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(Phenylthio)nicotinic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your valuable compound.

Troubleshooting Guide: Common Storage Issues

This guide addresses specific issues that may arise during the storage of this compound, helping you to identify the root cause and implement corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing or browning of the off-white powder) 1. Light Exposure: The compound may be sensitive to light, leading to photodecomposition. 2. Oxidation: The thioether linkage is susceptible to oxidation, which can be accelerated by air exposure.1. Store the compound in an amber or opaque vial to block light. 2. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure the container is tightly sealed to minimize contact with air.
Change in Physical State (e.g., clumping, stickiness) Moisture Absorption: The compound may be hygroscopic and is absorbing moisture from the atmosphere.1. Store in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Ensure the container is sealed with a high-quality, airtight cap. 3. Handle the compound in a low-humidity environment, such as a glove box, if possible.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) 1. Thermal Degradation: Elevated storage temperatures can accelerate decomposition. 2. Chemical Degradation: Exposure to light, air, or moisture has led to the formation of degradation products.1. Store the compound at the recommended temperature (see FAQ section). Avoid temperature fluctuations. 2. Review and improve storage conditions based on the potential causes listed above (light, air, moisture). 3. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Inconsistent Experimental Results Compound Degradation: The use of a degraded compound can lead to unreliable and irreproducible experimental outcomes.1. Re-analyze the purity of the stored this compound before use. 2. If degradation is confirmed, procure a new batch of the compound and implement stringent storage protocols immediately upon receipt.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Light: Protect from light by storing in an amber or opaque, tightly sealed container.

  • Atmosphere: For optimal stability, especially for long-term storage, store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Moisture: Keep in a dry environment. For highly sensitive applications, storing in a desiccator is advisable.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways are highly dependent on the conditions, the primary points of susceptibility are the thioether linkage and the carboxylic acid group. A potential degradation pathway involves the oxidation of the thioether to a sulfoxide and subsequently to a sulfone.

Q3: How can I check the purity of my stored this compound?

A3: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Purity can also be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Is this compound sensitive to air?

A4: Yes, compounds containing a thioether linkage can be sensitive to oxidation from atmospheric oxygen.[1] It is best practice to minimize exposure to air by keeping the container tightly sealed and, for long-term storage, flushing the container with an inert gas.[1]

Q5: My compound has changed color. Can I still use it?

A5: A change in color is a visual indicator of potential degradation. It is strongly recommended to re-analyze the purity of the compound before use. If significant degradation has occurred, it is advisable to use a fresh batch to ensure the validity and reproducibility of your experimental results.

Quantitative Data Summary

The following table provides hypothetical data on the degradation of this compound under various storage conditions over a 12-month period. This data is for illustrative purposes to emphasize the importance of proper storage.

Storage Condition Initial Purity (%) Purity after 6 months (%) Purity after 12 months (%) Appearance after 12 months
2-8°C, Dark, Inert Atmosphere 99.599.499.3Off-white powder
2-8°C, Dark, Air 99.598.897.9Pale yellow powder
25°C, Dark, Air 99.597.194.5Yellowish powder
25°C, Light Exposure, Air 99.595.290.1Yellow-brown powder

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Purity Assessment

This protocol outlines a method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.[2][3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Degradation_Pathway A This compound B 2-(Phenylsulfinyl)nicotinic acid (Sulfoxide) A->B Oxidation (e.g., air, H₂O₂) C 2-(Phenylsulfonyl)nicotinic acid (Sulfone) B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (ICH Light Source) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Identify Degradants, Assess Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree start Observed Degradation? check_light Is it stored in a light-protective container? start->check_light Yes check_air Is the container tightly sealed? check_light->check_air Yes action_light Action: Store in amber vial. check_light->action_light No check_temp Is it stored at the correct temperature? check_air->check_temp Yes action_air Action: Ensure tight seal. Consider inert gas. check_air->action_air No check_moisture Is it stored in a dry environment? check_temp->check_moisture Yes action_temp Action: Store at 2-8°C. check_temp->action_temp No action_moisture Action: Use a desiccator. check_moisture->action_moisture No reanalyze Re-analyze purity. If impure, use new batch. check_moisture->reanalyze Yes action_light->reanalyze action_air->reanalyze action_temp->reanalyze action_moisture->reanalyze

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Scaling Up 2-(Phenylthio)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Phenylthio)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chloronicotinic acid with thiophenol.

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: Key parameters for successful scale-up include:

  • Temperature: Precise temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, particularly in a heterogeneous reaction mixture.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., with nitrogen or argon) is vital to prevent the oxidation of thiophenol.

  • Purity of Starting Materials: The purity of 2-chloronicotinic acid, thiophenol, and the copper catalyst can significantly impact the reaction yield and purity of the final product.

Q3: What are the common safety concerns associated with this process?

A3: Thiophenol is a toxic and malodorous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction may be exothermic, so appropriate cooling measures should be in place.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time.[1] - Gradually increase the reaction temperature, monitoring for byproduct formation.[1] - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Catalyst Deactivation - Ensure the copper catalyst is not poisoned by impurities in the starting materials or solvents. - Use a freshly opened or properly stored catalyst.
Poor Quality Reagents - Verify the purity of 2-chloronicotinic acid and thiophenol using appropriate analytical techniques. - Ensure solvents are anhydrous, as water can interfere with the reaction.
Insufficient Base - Ensure the correct stoichiometry of the base is used to neutralize the HCl formed during the reaction.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Oxidation of Thiophenol - Maintain a strict inert atmosphere throughout the reaction. - Use degassed solvents.
Homocoupling of 2-chloronicotinic acid - Optimize the catalyst-to-ligand ratio if a ligand is used. - Ensure efficient stirring to promote the desired cross-coupling.
Hydrolysis of 2-chloronicotinic acid - Use anhydrous solvents and reagents.[1] - Control the reaction temperature to minimize this side reaction.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an oil or difficult to crystallize - Try different recrystallization solvents or solvent mixtures. - Utilize column chromatography for purification if recrystallization is ineffective.
Product contaminated with copper catalyst - After reaction completion, quench with an aqueous solution of a chelating agent like EDTA or ammonia to sequester copper salts. - Perform multiple washes of the organic layer with an appropriate aqueous solution.
Colored Impurities - Treat the crude product with activated carbon during recrystallization.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Ullmann Condensation

ParameterValueNotes
Reactants 2-Chloronicotinic Acid, Thiophenol
Catalyst Copper(I) salt (e.g., CuI, Cu₂O)Catalyst loading typically ranges from 5-20 mol%.
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Typically 2-3 equivalents are used.
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)
Temperature 100-160 °CReaction temperature is crucial and should be optimized.
Reaction Time 12-24 hoursMonitor by TLC or HPLC for completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of thiophenol.

Table 2: Example of Reagent Quantities for Laboratory Scale Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-Chloronicotinic Acid1.0157.56(Specify mass)
Thiophenol1.2110.17(Specify mass/volume)
Copper(I) Iodide (CuI)0.1190.45(Specify mass)
Potassium Carbonate (K₂CO₃)2.0138.21(Specify mass)
Dimethylformamide (DMF)-73.09(Specify volume)

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous dimethylformamide (DMF) to the flask via a cannula.

    • Begin stirring the mixture.

    • Slowly add thiophenol (1.2 eq.) to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a dilute aqueous solution of hydrochloric acid to adjust the pH to ~2-3. This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes.

    • Filter the precipitate and wash it thoroughly with water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethanol and water.

    • If colored impurities are present, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and recrystallization.[2]

    • Dry the purified this compound under vacuum.

Visualizations

Signaling_Pathway 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid Intermediate_Complex Copper-Thiophenolate Complex 2-Chloronicotinic_Acid->Intermediate_Complex Thiophenol Thiophenol Thiophenol->Intermediate_Complex Copper_Catalyst Copper_Catalyst Copper_Catalyst->Intermediate_Complex Base Base Base->Intermediate_Complex Product 2-(Phenylthio)nicotinic_acid Intermediate_Complex->Product Byproducts HCl, Copper Salts Intermediate_Complex->Byproducts

Caption: Ullmann condensation reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup_Purification Work-up & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Charge Reagents: 2-Chloronicotinic Acid, CuI, Base, Solvent Setup->Reagents Thiophenol_Addition Add Thiophenol Reagents->Thiophenol_Addition Heating Heat to 120-140°C Thiophenol_Addition->Heating Monitoring Monitor Progress (TLC/HPLC) Heating->Monitoring Quench Cool and Quench (Acidic Water) Monitoring->Quench Filter Filter Crude Product Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Troubleshooting_Tree Start Low Yield or Reaction Failure Check_Reaction Incomplete Reaction? Yes No Start->Check_Reaction Action_Time_Temp Increase Reaction Time or Temperature Check_Reaction:f1->Action_Time_Temp Check_Catalyst Catalyst Issue? Yes No Check_Reaction:f2->Check_Catalyst Action_Catalyst Use Fresh Catalyst Check_Catalyst:f1->Action_Catalyst Check_Reagents Reagent Purity? Yes No Check_Catalyst:f2->Check_Reagents Action_Reagents Purify Starting Materials Check_Reagents:f1->Action_Reagents Check_Atmosphere Inert Atmosphere Maintained? Check_Reagents:f2->Check_Atmosphere

References

Technical Support Center: Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 2-(Phenylthio)nicotinic acid. The primary route for this synthesis is the copper-catalyzed Ullmann condensation between 2-chloronicotinic acid and thiophenol.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Extend the reaction time and/or moderately increase the temperature. Monitor reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Quality of Starting Materials: Impurities in 2-chloronicotinic acid or thiophenol can inhibit the reaction.Use high-purity starting materials. 2-Chloronicotinic acid can be synthesized from nicotinic acid via oxidation and subsequent chlorination. Ensure complete removal of reagents from this synthesis.
Catalyst Deactivation: The copper catalyst may be inactive or poisoned.Use a fresh, high-purity copper source (e.g., CuI, Cu₂O). Consider using activated copper powder. Ensure anhydrous reaction conditions to prevent catalyst deactivation.
Inappropriate Solvent: The solvent may not be suitable for the reaction conditions.High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are typically used for Ullmann condensations.[1]
Formation of Significant Byproducts Homocoupling of Thiophenol: Thiophenol can oxidize to form diphenyl disulfide, especially at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. Add the copper catalyst and thiophenol under inert conditions.
Hydrolysis of Starting Material or Product: Presence of water can lead to the hydrolysis of 2-chloronicotinic acid or the product.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Decarboxylation: High reaction temperatures may lead to the decarboxylation of nicotinic acid derivatives.Carefully control the reaction temperature and avoid excessive heating.
Difficulty in Product Purification Presence of Copper Catalyst in the Final Product: Residual copper can be difficult to remove.After reaction completion, quench with an aqueous solution of a chelating agent like EDTA or ammonia to sequester the copper salts, followed by extraction.
Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur.Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to improve purity. The product is typically an off-white to pale yellow crystalline powder.[2]
Formation of Tarry Residues: High reaction temperatures and prolonged reaction times can lead to the formation of tars.[3]Optimize reaction conditions to use the lowest effective temperature and shortest possible reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the reaction of 2-chloronicotinic acid with thiophenol in the presence of a copper catalyst and a base in a high-boiling polar solvent.[1]

Q2: What are the critical parameters to control during the synthesis to minimize impurities?

A2: The most critical parameters are:

  • Reaction Temperature: To avoid side reactions like decarboxylation and tar formation.

  • Inert Atmosphere: To prevent the oxidation of thiophenol to diphenyl disulfide.

  • Purity of Starting Materials: To avoid introducing impurities that can affect the reaction outcome.

  • Anhydrous Conditions: To prevent hydrolysis of the starting material and product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged heating.

Q4: What are the expected impurities in the synthesis of this compound?

A4: Common impurities may include:

  • Unreacted 2-chloronicotinic acid and thiophenol.

  • Diphenyl disulfide, formed from the oxidation of thiophenol.

  • Nicotinic acid, from the dechlorination of the starting material.

  • Tarry polymerization products.

Q5: What is a suitable method for purifying the crude this compound?

A5: A common purification strategy involves an acidic workup to protonate the carboxylic acid, followed by extraction into an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Flush the flask with an inert gas.

  • Add anhydrous DMF via a syringe.

  • Add thiophenol (1.2 equivalents) dropwise to the stirred mixture under the inert atmosphere.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This will precipitate the crude product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_sm Check Starting Material Purity incomplete->check_sm No optimize_conditions Re-run with Optimized Conditions extend_time->optimize_conditions sm_impure Impure Starting Materials? check_sm->sm_impure purify_sm Purify Starting Materials sm_impure->purify_sm Yes check_catalyst Check Catalyst Activity sm_impure->check_catalyst No purify_sm->optimize_conditions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive use_fresh_catalyst Use Fresh/Activated Copper Catalyst catalyst_inactive->use_fresh_catalyst Yes catalyst_inactive->optimize_conditions No use_fresh_catalyst->optimize_conditions

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Impurity Formation

impurity_formation cluster_reactants Reactants & Conditions cluster_products Products & Impurities 2_chloronicotinic_acid 2-Chloronicotinic Acid product This compound 2_chloronicotinic_acid->product hydrolysis_product Nicotinic Acid 2_chloronicotinic_acid->hydrolysis_product Dechlorination/ Hydrolysis tar Tarry Byproducts 2_chloronicotinic_acid->tar Decomposition thiophenol Thiophenol thiophenol->product disulfide Diphenyl Disulfide thiophenol->disulfide Oxidation thiophenol->tar heat_o2 Heat, O₂ (air) heat_o2->disulfide h2o H₂O (moisture) h2o->hydrolysis_product high_temp High Temperature high_temp->tar

Caption: Potential pathways for impurity formation during synthesis.

References

Technical Support Center: Addressing Flushing Side Effects of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common flushing side effects encountered during experiments with nicotinic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind nicotinic acid-induced flushing?

A1: Nicotinic acid-induced flushing is primarily a prostaglandin-mediated event.[1] It begins with the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells and keratinocytes.[1][2] This activation triggers a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][2] These prostaglandins then bind to their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on the smooth muscle of dermal arterioles, causing vasodilation and the characteristic flushing, warmth, and itching.[2]

Q2: Are there different formulations of nicotinic acid, and do they affect the incidence of flushing?

A2: Yes, the formulation of nicotinic acid significantly impacts the rate of flushing. Immediate-release (IR) niacin is rapidly absorbed, leading to a sharp increase in plasma concentration and a high incidence of flushing, approaching 100% in some studies.[1] Extended-release (ER) formulations are designed for slower dissolution and absorption, which results in a more gradual rise in plasma niacin levels and a reduced incidence and severity of flushing.[3]

Q3: How does aspirin help in mitigating nicotinic acid-induced flushing?

A3: Aspirin, a non-steroidal anti-inflammatory drug (NSAID), inhibits the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. By blocking COX, aspirin effectively reduces the production of PGD2 and PGE2, thereby diminishing the vasodilatory response that causes flushing.[1]

Q4: What is the role of the DP1 receptor in nicotinic acid-induced flushing?

A4: The prostaglandin D2 receptor 1 (DP1) is a key receptor in the flushing pathway. PGD2, released from Langerhans cells upon nicotinic acid stimulation, binds to the DP1 receptor on dermal blood vessels. This binding initiates a signaling cascade that leads to vasodilation. Antagonists of the DP1 receptor, such as laropiprant, have been developed to specifically block this interaction and reduce flushing.[4]

Q5: Can tolerance to nicotinic acid-induced flushing develop over time?

A5: Yes, tolerance to flushing often develops with continued use of nicotinic acid. The incidence and severity of flushing tend to decrease over weeks to months of consistent dosing.[5] This is thought to be due to a downregulation of the prostaglandin synthesis pathway with repeated stimulation.

Troubleshooting Guides for Experimental Issues

Issue 1: High variability in flushing response in animal models.

  • Possible Cause: Inconsistent drug administration and absorption.

    • Troubleshooting Step: Ensure consistent administration route and vehicle. For oral gavage, ensure proper technique to minimize stress and variability in gastric emptying. Consider alternative routes like intraperitoneal injection for more consistent absorption.

  • Possible Cause: Genetic variability within the animal strain.

    • Troubleshooting Step: Use a well-characterized, inbred animal strain to minimize genetic differences. Ensure animals are of the same age and sex, as these factors can influence drug metabolism and response.

  • Possible Cause: Environmental factors.

    • Troubleshooting Step: Control for environmental variables such as ambient temperature and animal handling procedures, as these can affect peripheral blood flow and the visible signs of flushing.

Issue 2: Inconsistent results in in-vitro GPR109A activation assays.

  • Possible Cause: Poor cell health or viability.

    • Troubleshooting Step: Regularly check cell morphology and viability using methods like trypan blue exclusion. Ensure cells are not overgrown and are passaged consistently. Use cells within a low passage number range.

  • Possible Cause: Ligand degradation.

    • Troubleshooting Step: Prepare fresh ligand solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.

  • Possible Cause: Assay variability.

    • Troubleshooting Step: Include appropriate positive and negative controls in every assay plate. Run samples in triplicate or quadruplicate to assess intra-assay variability. For cAMP assays, ensure the adenylyl cyclase stimulator (e.g., forskolin) is used at an optimal concentration. For β-arrestin recruitment assays, optimize the cell seeding density and incubation times.

Issue 3: Difficulty in quantifying prostaglandin release from cells.

  • Possible Cause: Low prostaglandin concentration in the supernatant.

    • Troubleshooting Step: Increase the cell seeding density or the concentration of the stimulating agent (nicotinic acid analog). Reduce the volume of the culture medium to concentrate the prostaglandins.

  • Possible Cause: Prostaglandin degradation.

    • Troubleshooting Step: Collect cell culture supernatants promptly at the end of the incubation period. Add a COX inhibitor (e.g., indomethacin) to the collection buffer to prevent further enzymatic activity. Store samples at -80°C until analysis.

  • Possible Cause: Interference from media components in the ELISA.

    • Troubleshooting Step: Use a serum-free medium for the stimulation period if possible. Ensure that the sample diluent used in the ELISA is compatible with the cell culture medium. Run a standard curve in the same medium as the samples to account for matrix effects.

Data Presentation: Efficacy of Flushing Mitigation Strategies

Mitigation StrategyDosageNiacin DoseReduction in Flushing Incidence/SeverityReference
Aspirin 325 mg (30 min prior)500 mg IRSignificantly reduced warmth and flushing intensity compared to 80 mg aspirin and placebo.[6][7][6][7]
325 mg vs. 650 mg500 mg IRBoth doses significantly reduced flushing, with no significant difference between them.[8][9][8][9]
325 mg (30 min prior)2000 mg ERReduced flushing incidence from 77% (placebo) to 53%.[1][1]
Laropiprant 30 mg1500 mg ER~47% reduction in flushing.[5][5]
100 mg1500 mg ER~67% reduction in flushing.[5][5]
300 mg1500 mg ER~74% reduction in flushing.[5][5]
20 mg1000 mg EROptimal dose for attenuating flush at this niacin concentration.[4][4]
40 mg2000 mg ERMore effective at attenuating flush at this higher niacin dose.[4][4]
Laropiprant + Aspirin 40 mg Laropiprant + 325 mg Aspirin2000 mg ERDid not provide significant incremental benefit in reducing residual flushing compared to laropiprant alone.[5][5]

Experimental Protocols

In-Vitro GPR109A Activation Assay (cAMP Measurement)

Objective: To determine the potency and efficacy of nicotinic acid analogs in activating GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • Nicotinic acid or analog (test compound).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay: a. Remove culture medium and add assay buffer to the cells. b. Add the test compound dilutions to the respective wells. c. Add a fixed concentration of forsklin (e.g., 1-10 µM, to be optimized) to all wells except the negative control. d. Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Prostaglandin D2/E2 Quantification from Cell Culture Supernatants (ELISA)

Objective: To quantify the amount of PGD2 and PGE2 released from cells upon stimulation with a nicotinic acid analog.

Materials:

  • Human primary keratinocytes or a relevant cell line expressing GPR109A.

  • Culture medium.

  • Stimulation buffer (e.g., serum-free medium).

  • Nicotinic acid or analog (test compound).

  • PGD2 and PGE2 ELISA kits.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into 24- or 48-well plates and grow to confluency.

  • Stimulation: a. Replace the culture medium with stimulation buffer and pre-incubate for 30 minutes. b. Add the test compound at various concentrations and incubate for 15-60 minutes at 37°C.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: a. Perform the PGD2 and PGE2 ELISAs according to the manufacturer's instructions. This typically involves adding the supernatant samples and standards to antibody-coated plates, followed by the addition of a horseradish peroxidase (HRP)-conjugated prostaglandin and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the prostaglandin standards. Use the standard curve to determine the concentration of PGD2 and PGE2 in the cell culture supernatants.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outside Extracellular Space NA Nicotinic Acid Analog GPR109A GPR109A NA->GPR109A Binds Gi Gi GPR109A->Gi Activates PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Substrate PGH2 PGH2 COX->PGH2 Converts PGDS PGD Synthase PGH2->PGDS Substrate PGES PGE Synthase PGH2->PGES Substrate PGD2 PGD2 PGDS->PGD2 Synthesizes PGE2 PGE2 PGES->PGE2 Synthesizes DP1 DP1 Receptor PGD2->DP1 Binds EPs EP2/EP4 Receptors PGE2->EPs Binds Vasodilation Vasodilation (Flushing) DP1->Vasodilation Leads to EPs->Vasodilation Leads to Experimental_Workflow_Flushing_Mitigation cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation cluster_clinical Clinical Evaluation GPR109A_assay GPR109A Activation Assay (cAMP or β-arrestin) PG_assay Prostaglandin Release (ELISA) GPR109A_assay->PG_assay Identify hits Animal_model Animal Model of Flushing (e.g., mouse ear swelling) PG_assay->Animal_model Lead candidates Efficacy_testing Test Compound Efficacy Animal_model->Efficacy_testing Phase_I Phase I Clinical Trial (Safety & Tolerability) Efficacy_testing->Phase_I Promising compounds Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Mitigation_Strategies cluster_strategies Mitigation Strategies Flushing Nicotinic Acid-Induced Flushing PG_synthesis Prostaglandin Synthesis Flushing->PG_synthesis DP1_receptor DP1 Receptor Flushing->DP1_receptor Niacin_absorption Rate of Niacin Absorption Flushing->Niacin_absorption Dependent on Aspirin Aspirin / NSAIDs COX COX Enzymes Aspirin->COX Inhibits DP1_antagonist DP1 Receptor Antagonists (e.g., Laropiprant) DP1_antagonist->DP1_receptor Blocks ER_formulation Extended-Release Formulations ER_formulation->Niacin_absorption Slows PG_synthesis->COX

References

Technical Support Center: Enhancing the Purity of 2-(Phenylthio)nicotinic Acid to ≥99%

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-(Phenylthio)nicotinic acid to a purity level of ≥99%. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most effective methods for purifying this compound to high purity (≥99%) are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the material, the nature of the impurities, and the required scale of purification.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials (e.g., 2-chloronicotinic acid and thiophenol), byproducts from the coupling reaction, and oxidation products such as the corresponding sulfoxide or sulfone. Residual solvents from the synthesis may also be present.

Q3: My compound appears off-white or pale yellow. Does this indicate impurity?

A3: While pure this compound is typically an off-white to pale yellow crystalline powder, a more intense yellow or brownish color can indicate the presence of impurities or degradation products.[1] Decolorization techniques, such as treatment with activated carbon during recrystallization, may be necessary.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for accurately determining the purity of this compound.[2][3][4][5] It is crucial to develop a validated HPLC method that can separate the main compound from all potential impurities.

Q5: The thioether linkage in my compound seems to be unstable. What precautions should I take?

A5: The phenylthio group can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions (e.g., prolonged heating in the presence of air). It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.[6][7] Storing the purified compound in a cool, dark, and dry place is also recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Increase the solvent volume incrementally until dissolution is achieved at the boiling point.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of the purified compound. The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation. Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing on the filter paper.
Poor purity improvement after recrystallization. Inappropriate solvent choice that co-dissolves impurities; impurities are structurally very similar to the product.Perform a solvent screen to find a solvent that selectively dissolves the desired compound or the impurities. If impurities persist, a secondary purification step like column chromatography may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities (co-elution). Inappropriate mobile phase composition.Optimize the eluent system by varying the polarity. A gradient elution may provide better separation than an isocratic one. Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape of carboxylic acids.[8]
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system like dichloromethane/methanol might be effective.
Tailing of the compound peak. Interaction of the carboxylic acid group with the silica gel.Add a small percentage of a polar modifier like acetic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Cracked or channeled silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the loading or elution process.[9]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes) to identify a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small addition of acetic acid (e.g., 90:10:0.1 Hexanes:EtOAc:AcOH). The ideal mobile phase should give the product an Rf value of approximately 0.3.[9]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC
  • Instrumentation: An HPLC system with a UV detector is required.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[2]

  • Mobile Phase: A common mobile phase for analyzing nicotinic acid derivatives is a mixture of acetonitrile and water containing an acid modifier like 0.1% phosphoric acid or 0.1% formic acid.[2] A gradient elution may be necessary to separate all impurities.

  • Detection: Monitor the elution at a suitable wavelength, which can be determined by a UV scan of the compound (e.g., around 265 nm for nicotinic acid).[5]

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase (e.g., 0.1 mg/mL).[2]

  • Analysis: Inject the sample and integrate the peak areas to calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Table 1: Comparison of Purification Methods for Thioether-Containing Carboxylic Acids (Illustrative)

Purification Method Typical Starting Purity (%) Achievable Purity (%) Typical Yield (%) Advantages Disadvantages
Recrystallization 85 - 9598 - 99.570 - 90Simple, cost-effective for large scales.May not remove closely related impurities; solvent selection can be challenging.
Flash Column Chromatography 70 - 9099 - 99.850 - 80Effective for removing a wide range of impurities.More time-consuming and uses larger volumes of solvent; not ideal for very large scales.
Preparative HPLC ≥ 90> 99.940 - 70Highest resolution for removing very similar impurities.Expensive, lower throughput, requires specialized equipment.

Visualizations

Purification_Workflow Crude Crude this compound (Purity <95%) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Purity_Check1 HPLC Purity Check Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc/AcOH) Purity_Check1->Column_Chromatography Purity <99% Final_Product Pure this compound (Purity ≥99%) Purity_Check1->Final_Product Purity ≥99% Purity_Check2 HPLC Purity Check Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water) Purity_Check2->Prep_HPLC Purity <99% Purity_Check2->Final_Product Purity ≥99% Prep_HPLC->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Purification Start Purification Issue Encountered Impurity_Type What is the nature of the impurity? Start->Impurity_Type Recrystallization_Issue Recrystallization Fails Impurity_Type->Recrystallization_Issue Baseline Impurities Chromatography_Issue Chromatography Fails Impurity_Type->Chromatography_Issue Closely Related Impurities Recrystallization_Issue->Chromatography_Issue Still Impure Solution1 Optimize Recrystallization Solvent Recrystallization_Issue->Solution1 Solution2 Optimize Chromatography Conditions (Mobile Phase, Gradient) Chromatography_Issue->Solution2 Solution3 Consider Preparative HPLC Solution2->Solution3 Still Impure

References

Technical Support Center: Analysis of Nicotinic Acid Derivatives in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for analyzing nicotinic acid and its derivatives in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying nicotinic acid and its derivatives in plasma?

A1: The most prevalent and robust methods for the analysis of nicotinic acid and its metabolites in plasma are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] High-performance liquid chromatography (HPLC) with UV[1] or fluorescence detection[2] is also used, though it may offer less sensitivity and specificity compared to LC-MS/MS. Gas chromatography-mass spectrometry (GC-MS) is another option, but it may require derivatization for these polar compounds.[3]

Q2: What are the key metabolites of nicotinic acid that should be considered for analysis in plasma?

A2: The primary metabolites of nicotinic acid that are often monitored in plasma include nicotinamide (NA), nicotinuric acid (NUA), 1-methylnicotinamide (MNA), 1-methyl-2-pyridone-5-carboxamide (M2PY), and 1-methyl-4-pyridone-5-carboxamide (M4PY).[4][5] The specific metabolites of interest may vary depending on the research question and the biological context.

Q3: What are the critical steps in sample preparation for analyzing nicotinic acid derivatives in plasma?

A3: Proper sample preparation is crucial for accurate and reproducible results. The main goals are to remove proteins and other interfering substances from the plasma matrix. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method, often employing acetonitrile as the precipitating agent.[4][5][6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT and can be optimized by adjusting the pH and solvent polarity.[7]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, effectively removing matrix components and concentrating the analytes.[8][9][10]

Q4: How can I optimize the chromatographic separation of nicotinic acid and its structurally similar metabolites?

A4: Achieving good chromatographic separation is key, especially for isomeric or isobaric compounds. Consider the following:

  • Column Selection: Reversed-phase columns, such as C8 and C18, are commonly used.[6][11] For challenging separations, other stationary phases like cyano (CN) may be beneficial.[4]

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of acetonitrile or methanol and an aqueous solution.[4][6] The addition of modifiers like formic acid or ammonium acetate to the aqueous phase can significantly improve peak shape and ionization efficiency in mass spectrometry.[4][5]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help resolve compounds with different polarities within a reasonable run time.[4]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible pH of the mobile phase or sample diluent, secondary interactions with the stationary phase, or column degradation.

  • Solution:

    • Adjust the mobile phase pH. For acidic compounds like nicotinic acid, a mobile phase pH below its pKa can improve peak shape. The addition of a small amount of formic acid (e.g., 0.1%) is often effective.[4]

    • Ensure the sample is dissolved in a solvent similar in composition and ionic strength to the initial mobile phase.

    • If using a silica-based column, consider potential silanol interactions and try a column with end-capping or a different stationary phase.

    • If the column is old, its performance may be compromised. Replace the column.

Problem 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient ionization, matrix effects (ion suppression), suboptimal sample preparation, or issues with the mass spectrometer settings.

  • Solution:

    • Optimize mass spectrometer parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).[4][12]

    • Address matrix effects by improving the sample cleanup method (e.g., switching from protein precipitation to SPE or LLE).[7]

    • Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in instrument response.

    • Ensure the mobile phase is compatible with efficient electrospray ionization. The presence of modifiers like formic acid can enhance the formation of protonated molecules in positive ion mode.[4]

Problem 3: High Background Noise or Interferences

  • Possible Cause: Contamination from solvents, reagents, or labware; co-elution of endogenous plasma components; or carryover from previous injections.

  • Solution:

    • Use high-purity solvents and reagents (e.g., LC-MS grade).

    • Implement a more selective sample preparation method like SPE to remove interfering matrix components.[10]

    • Optimize the chromatographic method to separate the analytes from interfering peaks.

    • Incorporate a thorough wash step in the autosampler injection sequence to minimize carryover.

Problem 4: Inconsistent or Irreproducible Results

  • Possible Cause: Instability of analytes in the plasma or prepared samples, variability in the sample preparation process, or fluctuations in instrument performance.

  • Solution:

    • Investigate the stability of the nicotinic acid derivatives under different storage conditions (bench-top, freeze-thaw cycles, long-term storage).[4][12] Some studies have noted instability in whole blood and plasma at room temperature.[9]

    • Ensure consistent and precise execution of the sample preparation protocol. Automation can help reduce variability.

    • Use an internal standard to correct for variations.

    • Regularly perform system suitability tests to monitor the performance of the LC-MS system.

Experimental Protocols & Data

Detailed Methodologies

LC-MS/MS Method for Simultaneous Analysis of Nicotinic Acid and its Metabolites

This protocol is a generalized representation based on common practices.[4][5][6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100-150 µL of the initial mobile phase.[4][6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.[6]

    • Gradient Program: A linear gradient tailored to resolve all analytes.

    • Injection Volume: 10 - 40 µL.[6]

  • Mass Spectrometric Conditions:

    • Ion Source: Electrospray ionization (ESI), operated in either positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.[4][6]

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for Nicotinic Acid (NA) and its Metabolites

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
Nicotinic Acid (NA)5 - 80055.0 - 8.72.8 - 9.497.8 - 102.3Not Reported[6]
Nicotinuric Acid (NUA)5 - 80055.5 - 7.63.7 - 5.899.4 - 103.2Not Reported[6]
Nicotinamide (NA)10.0 - 160010Not ReportedNot ReportedNot ReportedNot Reported[5]
N-methyl-2-pyridone-5-carboxamide (2-Pyr)50.0 - 500050Not ReportedNot ReportedNot ReportedNot Reported[5]
Nicotinic Acid (NIC)10.068 - 5002.08610.0681.67 - 10.422.37 - 9.76Not Reported77.77[10]
Nicotinuric Acid (NIA)10.157 - 5000.45010.1571.79 - 6.294.62 - 6.44Not Reported74.01[10]
Nicotinic Acid (NA)50.0 - 75050< 15< 15> 8586 - 89[9]
Nicotinamide (NAM)50.0 - 75050< 15< 15> 8586 - 89[9]
Nicotinuric Acid (NUR)50.0 - 75050< 15< 15> 8586 - 89[9]
Nicotinic Acid (NicA)Not ReportedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.8875.33 - 108.91[4]
Nicotinamide (NA)Not ReportedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.8875.33 - 108.91[4]
1-methylnicotinamide (MNA)Not ReportedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.8875.33 - 108.91[4]
1-methyl-2-pyridone-5-carboxamide (M2PY)Not ReportedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.8875.33 - 108.91[4]
1-methyl-4-pyridone-5-carboxamide (M4PY)Not ReportedNot Reported1.3 - 13.31.3 - 13.394.43 - 110.8875.33 - 108.91[4]

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Reference [4][6][5]
Column Waters Spherisorb 5 µm CNRP 4.6 x 150 mmZorbax 300SB-C8 250 mm × 4.6 mm, 5 µmPhenomenex Synergi Hydro-RP
Mobile Phase Acetonitrile and water with 0.1% formic acidMethanol-2 mM ammonium acetate (3:97, v/v)Methanol-0.1% formic acid (5:95, v/v)
Elution GradientIsocraticIsocratic
Flow Rate Not specified, run time 15 min1 mL/minNot specified, run time 9 min
Ionization Mode ESI PositiveESI NegativeESI Positive
Internal Standard 6-chloronicotinamide5-fluorouracilNot specified

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) add_is_ppt Add Internal Standard in Acetonitrile (200 µL) plasma->add_is_ppt vortex Vortex & Centrifuge add_is_ppt->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to 2-(Phenylthio)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(Phenylthio)nicotinic acid and its analogs against other nicotinic acid derivatives. This document synthesizes available experimental data on their biological activities, outlines detailed experimental protocols, and visualizes key signaling pathways to inform further research and development.

Nicotinic acid (niacin) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and lipid-modifying effects. While nicotinic acid itself is a well-established therapeutic agent, structural modifications to the pyridine ring and carboxylic acid moiety have led to the development of derivatives with enhanced or novel pharmacological profiles. This guide focuses on this compound and its closely related analogs, comparing their performance with other nicotinic acid derivatives based on available scientific literature.

Performance Comparison: Anti-inflammatory and Antibacterial Activities

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, studies on structurally similar compounds, such as 2-(benzylthio)nicotinic acid derivatives, provide valuable insights into the potential activities of this class of molecules. The introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold appears to be a promising strategy for developing potent therapeutic agents.

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, in part through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in various immune cells, including monocytes and macrophages. This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssayCell LineKey FindingsReference
Nicotinic AcidCytokine Secretion AssayHuman MonocytesReduced secretion of TNF-α, IL-6, and MCP-1 in LPS-activated monocytes.[1][1]
2-Substituted Phenyl Nicotinic Acid DerivativesCytokine Level MeasurementIn vivo (mice)Significant reduction in serum TNF-α and IL-6 levels.[2][2]
Novel Nicotinic Acid DerivativesNitrite Inhibition AssayRAW 264.7 MacrophagesPotent inhibition of nitrite production, indicating suppression of iNOS activity.[3][3]
Antibacterial Activity

The antibacterial potential of nicotinic acid derivatives has been explored against a range of pathogenic bacteria. The pyridine core is a common scaffold in many antimicrobial agents. Research into 2-(benzylthio)nicotinic acid derivatives has revealed promising activity against various bacterial and fungal strains.

A study on a series of 2-(2-(benzylthio)pyridin-3-yl)-5-(substituted)-1,3,4-oxadiazoles, derived from 2-benzylsulfanyl-nicotinic acid, demonstrated notable antimicrobial and antitubercular activities. The minimum inhibitory concentration (MIC) values for these compounds were determined against several bacterial and fungal strains.

Table 2: Comparative In Vitro Antibacterial Activity of 2-(Benzylthio)nicotinic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)
4a (R=H)S. aureus>100
E. coli>100
C. albicans>100
4b (R=4-Cl)S. aureus100
E. coli>100
C. albicans>100
4h (R=4-F)S. aureus62.5
E. coli>100
C. albicans>100
4j (R=3-pyridyl)S. aureus100
E. coli100
C. albicans100
Ciprofloxacin (Standard)S. aureus25
E. coli25
Fluconazole (Standard)C. albicans25

Data extracted from a study on 2-(2-(benzylthio)pyridin-3-yl)-5-(substituted)-1,3,4-oxadiazoles.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the anti-inflammatory and antibacterial activities of nicotinic acid derivatives.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.

2. LPS Stimulation:

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only control group.

3. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatant as described above.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay.

  • After treatment with the test compounds for 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Antibacterial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a sterile 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

3. Inoculation:

  • Inoculate each well with 100 µL of the prepared bacterial inoculum.

  • Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of the solvent used to dissolve the compounds).

4. Incubation:

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Signaling Pathway of Nicotinic Acid

The anti-inflammatory effects of nicotinic acid are primarily mediated by the GPR109A receptor. Activation of this receptor in immune cells like monocytes and macrophages initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. A key downstream target is the NF-κB pathway. Nicotinic acid has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the degradation of IκBα, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

GPR109A_NFkB_Pathway NA Nicotinic Acid Derivatives GPR109A GPR109A NA->GPR109A Binds to Gi Gi GPR109A->Gi Activates IKK IKK Gi->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activation Cytokines TNF-α, IL-6, etc. ProInflammatory_Genes->Cytokines Leads to

Caption: Anti-inflammatory signaling pathway of nicotinic acid derivatives.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of novel nicotinic acid derivatives.

Anti_inflammatory_Workflow start Synthesized Nicotinic Acid Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity in_vitro_screening In Vitro Anti-inflammatory Screening (RAW 264.7 cells) start->in_vitro_screening lps_stimulation LPS Stimulation in_vitro_screening->lps_stimulation measure_no Measure NO Production (Griess Assay) lps_stimulation->measure_no measure_cytokines Measure Cytokines (ELISA for TNF-α, IL-6) lps_stimulation->measure_cytokines pathway_analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB) measure_no->pathway_analysis measure_cytokines->pathway_analysis end Lead Compound Identification pathway_analysis->end

Caption: Experimental workflow for anti-inflammatory screening.

Conclusion

While direct comparative data for this compound is currently scarce, the available evidence on structurally related compounds suggests that the introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold is a viable strategy for the development of novel anti-inflammatory and antibacterial agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel nicotinic acid derivatives. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

Comparative Analysis of GPR109A Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or Niacin Receptor 1 (NIACR1), has garnered significant attention as a therapeutic target for various conditions, including dyslipidemia, atherosclerosis, and inflammatory diseases.[1][2] This Gi protein-coupled receptor is activated by both endogenous and synthetic ligands, leading to a cascade of downstream signaling events with diverse physiological effects.[1][3] This guide provides a comparative analysis of prominent GPR109A agonists, supported by experimental data, to assist researchers and drug development professionals in this field.

Comparative Performance of GPR109A Agonists

GPR109A agonists can be broadly categorized into endogenous ligands and synthetic compounds. The most well-known pharmacological agonist is niacin (vitamin B3).[3][4] Endogenous agonists include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, a product of bacterial fermentation in the colon.[3][4][5] A variety of synthetic agonists have also been developed with the aim of improving potency, selectivity, and side-effect profiles.

The performance of these agonists is typically evaluated based on their binding affinity (Ki) and their potency (EC50) in functional assays that measure the receptor's activation.

Table 1: Comparative Data for Selected GPR109A Receptor Agonists

AgonistTypePotency (EC50)Key Characteristics & Therapeutic Area
Niacin (Nicotinic Acid) Endogenous/Pharmacological~300 nMHigh-affinity ligand; used clinically for dyslipidemia but associated with flushing side effect.[1][3]
β-hydroxybutyrate (BHB) Endogenous~700-800 µMEndogenous ketone body with higher potency than butyrate; involved in metabolic and inflammatory regulation.[3][6][7]
Butyrate Endogenous~1.6 mMLow-affinity ligand produced by gut microbiota; functions as a tumor suppressor in the colon.[4][5]
Monomethyl fumarate (MMF) SyntheticNot specifiedActive metabolite of dimethyl fumarate (DMF); demonstrated to be a GPR109A agonist with neuroprotective and analgesic effects.[1][3][8]
MK-0354 Synthetic (Partial Agonist)1.65 µM (human), 1.08 µM (mouse)Developed to reduce the flushing side effect associated with full agonists like niacin.[1][9]
MK-1903 Synthetic (Full Agonist)Not specifiedDeveloped for the treatment of dyslipidemia.[3]
GSK2560743 SyntheticNot specifiedDeveloped to reduce glucose levels in patients with type 2 diabetes.[3]
Acipimox & Acifran SyntheticNot specifiedHigh-affinity GPR109A agonists.[3]

GPR109A Signaling Pathways

Activation of GPR109A initiates signaling through multiple pathways, which can be cell-type dependent. The canonical pathway involves coupling to Gi proteins, while alternative pathways involving Gβγ subunits and β-arrestins have also been described.[1][2][10]

  • Canonical Gαi Pathway: Upon agonist binding, GPR109A activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this pathway is responsible for the anti-lipolytic effects of niacin.[1]

  • Gβγ-Mediated Pathway: In immune cells like macrophages, GPR109A activation can lead to signaling through Gβγ subunits. This can result in the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the Erk1/2 pathway.[10] This pathway is linked to the anti-inflammatory effects of GPR109A activation, including the suppression of the NLRP3 inflammasome and NF-κB activation.[7][11]

  • β-Arrestin Pathway: Recent evidence suggests that GPR109A can also signal through β-arrestins, which are involved in receptor desensitization and can act as scaffolds for other signaling proteins.[1][2]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi GPR109A GPR109A G_protein Gi Protein GPR109A->G_protein Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Agonist Agonist (Niacin, BHB, etc.) Agonist->GPR109A Binds G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP AntiLipolysis Anti-lipolytic Effects (Adipocytes) cAMP->AntiLipolysis Calcium ↑ Ca2+ PLC->Calcium Erk Erk1/2 Activation PLC->Erk AntiInflammatory Anti-inflammatory Effects (Macrophages) Calcium->AntiInflammatory Erk->AntiInflammatory AlternativeSignaling Alternative Signaling BetaArrestin->AlternativeSignaling

GPR109A receptor signaling pathways.

Experimental Protocols for Agonist Characterization

The characterization of GPR109A agonists involves a series of in vitro assays to determine their binding and functional properties. A typical workflow starts with binding assays to determine affinity, followed by functional assays to measure potency and efficacy in activating downstream signaling.

Experimental_Workflow arrow arrow start Test Compound (Potential Agonist) binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assays Functional Assays (Determine Potency - EC50) binding_assay->functional_assays cAMP_assay cAMP Accumulation Assay functional_assays->cAMP_assay GTP_assay [35S]GTPγS Binding Assay functional_assays->GTP_assay Ca_assay Calcium Mobilization Assay functional_assays->Ca_assay arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay downstream Downstream Analysis (e.g., Gene Expression, Cytokine Release) cAMP_assay->downstream GTP_assay->downstream Ca_assay->downstream arrestin_assay->downstream

Workflow for GPR109A agonist characterization.

Table 2: Summary of Key Experimental Protocols

ExperimentPrincipleMeasured ParameterPurpose
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the receptor by the test compound in cell membranes expressing GPR109A.Ki (Inhibition constant) To determine the binding affinity of the agonist for the GPR109A receptor.[12]
cAMP Accumulation Assay GPR109A activation inhibits forskolin-stimulated adenylyl cyclase activity. The assay quantifies the reduction in cAMP levels in response to the agonist.EC50 (Potency) , Emax (Efficacy) To measure the functional potency and efficacy of the agonist through the canonical Gi signaling pathway.[1][13]
[35S]GTPγS Binding Assay Measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, indicating receptor activation.EC50 (Potency) , Emax (Efficacy) To directly quantify G protein activation following receptor engagement.[9]
Calcium Mobilization Assay Utilizes calcium-sensitive fluorescent dyes to measure transient increases in intracellular calcium concentration upon agonist stimulation.EC50 (Potency) To assess agonist activity through Gβγ-PLC-mediated signaling pathways.[10]
β-Arrestin Recruitment Assay Employs techniques like BRET or FRET to measure the recruitment of β-arrestin to the activated GPR109A receptor.EC50 (Potency) To characterize agonist-induced activation of the non-canonical β-arrestin signaling pathway.[1]

The GPR109A receptor remains a compelling target for therapeutic intervention. The existing landscape of agonists, from endogenous metabolites to highly potent synthetic molecules, offers a rich field for investigation. A thorough understanding of their comparative performance, coupled with detailed characterization of their engagement with the receptor's diverse signaling pathways, is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational overview to support these research and development efforts.

References

A Comparative Guide to Validating the Anti-inflammatory Activity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel anti-inflammatory agents is a cornerstone of modern drug discovery, addressing a wide range of debilitating conditions from arthritis to autoimmune diseases. A critical phase in this process is the rigorous validation of newly synthesized compounds. This guide provides an objective comparison of common methodologies, presenting supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this essential task.

Key Signaling Pathway in Inflammation: The NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a pivotal mediator of the inflammatory response.[1][2] It regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme COX-2.[1][3] Various inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and the cytokine TNF-α, can activate this pathway.[2][3][4] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB.[4][5] The freed NF-κB then translocates to the nucleus to initiate the transcription of target inflammatory genes.[4][5]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR Binds IKK IKK Complex TLR4->IKK Activates TNFR->IKK IkBa_NFkB IκBα NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA Response Element NFkB_nuc->DNA Binds TargetGenes Pro-inflammatory Gene Transcription DNA->TargetGenes Initiates Cytokines TNF-α, IL-6, COX-2 TargetGenes->Cytokines Leads to

Caption: The canonical NF-κB signaling pathway activation. (Within 100 characters)
General Experimental Workflow

The validation of synthesized compounds typically follows a multi-stage process, beginning with broad in vitro screening to identify promising candidates and progressing to more complex in vivo models for lead compounds. This systematic approach ensures that resources are focused on compounds with the highest therapeutic potential.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (COX-2, NO, Cytokine Assays) A->B C Cytotoxicity Assessment (e.g., MTT Assay) B->C Concurrently D Data Analysis & Lead Compound Identification B->D C->D E In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) D->E Promising Candidates F Preclinical Development E->F

Caption: Workflow for validating anti-inflammatory compounds. (Within 100 characters)

Comparative Data on Synthesized Compounds

The following tables summarize the anti-inflammatory activities of several recently synthesized compound series, compared against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity

Compound Series Representative Compound COX-2 IC₅₀ (µM) Reference Drug Ref. Drug IC₅₀ (µM)
Pyrazole Derivatives Compound 8a 0.05 Celecoxib 0.04
Pyrimidine Analogs Compound 2a 3.5 Celecoxib 0.65
N-hydroxyurea Derivatives Compound 2 1.89 Celecoxib 0.35

| Pterostilbene Derivatives | Compound D5 | 5.43 | Celecoxib | Not Reported |

Data compiled from multiple sources for illustrative comparison.[6][7][8][9]

Table 2: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Compound Series Representative Compound NO Inhibition IC₅₀ (µM) Reference Drug Ref. Drug IC₅₀ (µM)
Chalcone Derivatives Compound 41 11.2 Indomethacin 15.8
Morpholinopyrimidines Compound V4 7.8 Indomethacin 12.5
Pterostilbene Derivatives Compound E2 0.7 Celecoxib Not Reported

| Quinazolinone Schiff Bases | Compound C12 | ~5.0 (at 70.3% inhibition) | Not Reported | Not Reported |

Data compiled from multiple sources for illustrative comparison.[6][7][10][11]

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

Compound Series Representative Compound TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM) Reference Drug
Indole-dithiocarbamates Compound 24 1.25 2.34 Dexamethasone

| Pyrazole Derivatives | Compound 12 | 0.058 | Not Reported | Diclofenac |

Data compiled from multiple sources for illustrative comparison.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental findings.

COX-2 Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then reduced, reacting with a probe to produce a fluorescent signal.

  • Materials : Human recombinant COX-2 enzyme, COX Assay Buffer, Fluorometric Probe (e.g., Amplex™ Red), Heme, Arachidonic Acid (substrate), a known COX-2 inhibitor (e.g., Celecoxib), and a 96-well plate.[12][13]

  • Procedure :

    • Prepare a Reaction Mix containing Assay Buffer, Probe, and Heme.

    • Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions.[13]

    • Add 10 µL of the diluted test compounds, reference inhibitor, or solvent control to respective wells of a 96-well plate.[12][13]

    • Add 20 µL of diluted COX-2 enzyme solution to all wells except the "Negative Control".[12]

    • Add the Reaction Mix to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[14]

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[13][14]

    • Immediately measure fluorescence (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 5-10 minutes.[13]

    • Calculate the rate of reaction for each well. The percent inhibition is determined relative to the solvent control, and IC₅₀ values are calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and oxidized product of NO, in cell culture supernatants. It is used to assess the ability of a compound to inhibit NO production in macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS).[7][15]

  • Materials : RAW 264.7 macrophage cell line, DMEM culture medium, Fetal Bovine Serum (FBS), LPS, test compounds, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), and sodium nitrite standard.[15]

  • Procedure :

    • Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).[15]

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm.[16]

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[15] Calculate the percentage of NO inhibition compared to the LPS-only control.

TNF-α and IL-6 Suppression Assay (ELISA)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated immune cells.

  • Materials : RAW 264.7 cells (or human peripheral blood mononuclear cells), LPS, test compounds, and commercial ELISA kits for mouse/human TNF-α and IL-6.[17]

  • Procedure :

    • Seed and culture cells in a 96-well plate as described for the NO assay.

    • Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production and secretion.

    • After incubation, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

      • Adding supernatants to wells pre-coated with capture antibodies.

      • Incubating to allow cytokines to bind.

      • Washing the wells and adding a detection antibody.

      • Adding a substrate solution that develops a color in proportion to the amount of bound cytokine.

      • Stopping the reaction and measuring the absorbance at the specified wavelength.

    • Calculate the cytokine concentrations based on a standard curve. Determine the percent inhibition for each compound concentration relative to the LPS-stimulated control.

References

A Comparative Guide to the Biological Activity of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of nicotinic acid (niacin) and its key analogs, focusing on their therapeutic effects and underlying mechanisms. The information presented is supported by experimental data to aid in research and development efforts in the fields of dyslipidemia, inflammation, and cardiovascular disease.

I. Comparative Analysis of Biological Activities

Nicotinic acid and its analogs exert a range of biological effects, primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Their activities vary in terms of potency and specificity, influencing their therapeutic profiles and side effects.

GPR109A Activation and Potency

The activation of GPR109A is a key initiating event for the biological effects of nicotinic acid and its analogs. The potency of these compounds at the GPR109A receptor is a critical determinant of their efficacy.

CompoundGPR109A Potency (EC50)Assay TypeReference(s)
Nicotinic Acid 52 nM - 100 nMFunctional (Calcium mobilization, cAMP inhibition)[3]
Acifran 1.3 µMFunctional (cAMP inhibition)[4][5][6]
Acipimox High Affinity (Qualitative)-[3]
Butyrate ~1.6 mMFunctional (GIRK channel activation)[3][7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Lipid-Modifying Effects

One of the most well-characterized therapeutic effects of nicotinic acid and its analogs is the modulation of lipid profiles. These compounds are effective at reducing triglycerides and LDL-cholesterol while increasing HDL-cholesterol.

CompoundTotal CholesterolTriglyceridesLDL-CholesterolHDL-CholesterolLp(a)Reference(s)
Nicotinic Acid ↓ 10-16.3%↓ 20-25.5%↓ 14-23.7%↑ 16-37.3%↓ 36.4%[8][9]
Acipimox -↓ (efficacious)-↓ (smaller than NA)[9][10][11]
1-Methylnicotinamide -----[12][13]

Arrows indicate an increase (↑) or decrease (↓) in lipid levels. The percentage change can vary based on the study population and dosage.

Anti-inflammatory and Anti-Atherosclerotic Effects

Beyond their lipid-lowering properties, nicotinic acid and its analogs have demonstrated significant anti-inflammatory and anti-atherosclerotic effects. These effects are also largely mediated through GPR109A activation on immune cells.[14]

CompoundAnti-inflammatory Activity (IC50)Anti-Atherosclerotic EffectReference(s)
Nicotinic Acid Derivatives Varies by derivativeReduces atherosclerotic plaque area[15][16]
1-Methylnicotinamide -Reduces atherosclerotic plaque area[12][13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

II. Signaling Pathways

The biological effects of nicotinic acid and its analogs are primarily initiated by the activation of the GPR109A receptor, which triggers two main signaling pathways: a canonical G-protein-mediated pathway and a β-arrestin-mediated pathway.

GPR109A Signaling Cascade

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_gi Gi-mediated Pathway (Antilipolytic Effect) cluster_arrestin β-Arrestin Pathway (Flushing Effect) GPR109A GPR109A Gi Gi GPR109A->Gi activates bArrestin β-Arrestin GPR109A->bArrestin recruits Ligand Nicotinic Acid or Analog Ligand->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL HSL PKA->HSL activates Lipolysis Lipolysis (↓ Free Fatty Acids) HSL->Lipolysis mediates ERK ERK bArrestin->ERK activates PLA2 cPLA2 bArrestin->PLA2 activates PGD2 Prostaglandin D2 (PGD2) PLA2->PGD2 produces Flushing Vasodilation (Flushing) PGD2->Flushing causes

Caption: GPR109A signaling upon agonist binding.

III. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of nicotinic acid and its analogs.

GPR109A Activation Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate GPR109A, leading to the inhibition of cyclic AMP (cAMP) production.

Objective: To determine the potency (EC50) of nicotinic acid analogs in activating GPR109A.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR109A are cultured in a suitable medium.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Treatment: Serial dilutions of the test compounds (nicotinic acid and its analogs) are prepared and added to the cells.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Detection: Cells are lysed, and a competitive immunoassay (e.g., HTRF or AlphaScreen) is used to measure the levels of intracellular cAMP.[17][18]

  • Data Analysis: The percentage of inhibition of forskolin-induced cAMP production is plotted against the compound concentration to determine the EC50 value.

Caption: Workflow for GPR109A activation assay.

In Vivo Lipolysis Assay

This assay measures the ability of a compound to inhibit lipolysis in vivo by quantifying the levels of free fatty acids (FFAs) in the plasma.

Objective: To assess the antilipolytic activity of nicotinic acid analogs in an animal model.

Methodology:

  • Animal Model: Obese Zucker rats or other suitable models are used.

  • Compound Administration: Test compounds are administered via a programmed subcutaneous infusion.

  • Blood Sampling: Blood samples are collected at various time points.

  • FFA Measurement: Plasma is separated, and the concentration of free fatty acids is determined using a colorimetric enzymatic assay kit.[19]

  • Data Analysis: The percentage reduction in plasma FFA levels is calculated to determine the antilipolytic efficacy.

Anti-Atherosclerotic Activity Assessment in ApoE-/- Mice

This in vivo model is used to evaluate the efficacy of compounds in reducing the development of atherosclerosis.

Objective: To quantify the effect of nicotinic acid analogs on atherosclerotic plaque formation.

Methodology:

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.[12][13]

  • Treatment: Mice are treated with the test compounds for a specified period.

  • Aorta Dissection: The entire aorta is dissected from the heart to the iliac bifurcation.

  • En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize atherosclerotic lesions.[20][21]

  • Quantification: The total aortic surface area and the lesion area are measured using image analysis software to calculate the percentage of the aorta covered by plaques.[20][21]

IV. Conclusion

This guide provides a comparative overview of the biological activities of nicotinic acid and its analogs. The data presented highlights the varying potencies and therapeutic effects of these compounds, which are crucial for guiding future research and drug development. The detailed experimental protocols and signaling pathway diagrams offer a foundational resource for scientists working in this area. Further investigation into the structure-activity relationships of novel nicotinic acid analogs may lead to the development of more potent and selective therapeutics with improved side-effect profiles.

References

Cross-Validation of Analytical Methods for 2-(Phenylthio)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the development and cross-validation of analytical methods for the quantitative determination of 2-(Phenylthio)nicotinic acid. Given the absence of established standard methods for this specific analyte, this document outlines a proposed strategy employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols and performance data presented are based on established methods for structurally similar compounds, primarily nicotinic acid and its derivatives, and serve as a robust starting point for method development and validation.

The cross-validation of analytical methods is a critical step in drug development, ensuring consistency and reliability of results when different analytical techniques are employed or when methods are transferred between laboratories.[1][2][3][4] This process is essential for regulatory compliance and for maintaining data integrity throughout the lifecycle of a pharmaceutical product.[5][6][7][8]

Comparative Overview of Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and GC-MS. The selection of a suitable method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[9][10]Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.
Typical Stationary Phase C18 reversed-phase column.HP-5ms (5%-phenyl)-methylpolysiloxane column.[11][12]
Sample Derivatization Generally not required.May be necessary to improve volatility and thermal stability.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance.High; mass spectrometric detection provides excellent specificity based on mass fragmentation patterns.
Sensitivity Good; typically in the µg/mL to ng/mL range.Excellent; often capable of reaching pg/mL levels.
Throughput High; rapid analysis times are achievable.Moderate; typically longer run times compared to HPLC.
Instrumentation Cost LowerHigher

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are adapted from methods for related compounds and should be optimized and validated for the specific analyte and sample matrix.

HPLC-UV Method Protocol

This method is adapted from established protocols for the analysis of nicotinic acid and its derivatives.[13][14][15][16]

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: Agilent 1100 HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 260 nm (based on the typical absorbance of pyridine derivatives).[17]

3. Method Validation Parameters

The following parameters should be assessed according to ICH guidelines:[5][6]

ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over a concentration range of 1-100 µg/mL.
Accuracy 85-115% recovery for quality control (QC) samples.
Precision (Repeatability & Intermediate) RSD ≤ 15% for QC samples.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity No interfering peaks at the retention time of the analyte in blank matrix.
GC-MS Method Protocol

This protocol is based on general procedures for the GC-MS analysis of organic acids.[11][18][19]

1. Sample Preparation and Derivatization (Plasma)

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate to 500 µL of plasma, followed by vortexing and centrifugation.

  • Transfer the organic layer to a new tube and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[11][12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

3. Method Validation Parameters

ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over a concentration range of 0.1-50 µg/mL.
Accuracy 85-115% recovery for QC samples.
Precision (Repeatability & Intermediate) RSD ≤ 15% for QC samples.
LOD & LOQ Determined by serial dilution and signal-to-noise ratio.
Specificity No interfering peaks at the retention time and m/z of the analyte in blank matrix.

Cross-Validation Plan

To ensure the comparability of data generated by the HPLC-UV and GC-MS methods, a cross-validation study should be performed.[1][2][3][4][20]

1. Preparation of Quality Control (QC) Samples:

  • Spike a pooled blank plasma matrix with this compound at three concentration levels: low, medium, and high.

  • Prepare at least six replicates at each concentration.

2. Analysis:

  • Analyze the QC samples using both the validated HPLC-UV and GC-MS methods.

3. Acceptance Criteria:

  • The mean concentration values obtained from the two methods should not differ by more than 15%.

  • The precision (RSD) of the measurements for each method should not exceed 15%.

  • At least two-thirds of the individual QC sample results from one method should be within ±15% of the corresponding results from the other method.

Visualizations

The following diagrams illustrate the proposed experimental workflows and the logical relationship of the cross-validation process.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_start Plasma Sample hplc_prep Protein Precipitation (Acetonitrile) hplc_start->hplc_prep hplc_evap Evaporation hplc_prep->hplc_evap hplc_recon Reconstitution hplc_evap->hplc_recon hplc_filter Filtration hplc_recon->hplc_filter hplc_inject HPLC-UV Analysis hplc_filter->hplc_inject hplc_data Data Acquisition & Processing hplc_inject->hplc_data gcms_start Plasma Sample gcms_ext Liquid-Liquid Extraction (Ethyl Acetate) gcms_start->gcms_ext gcms_evap Evaporation gcms_ext->gcms_evap gcms_deriv Derivatization (BSTFA) gcms_evap->gcms_deriv gcms_inject GC-MS Analysis gcms_deriv->gcms_inject gcms_data Data Acquisition & Processing gcms_inject->gcms_data cross_validation_logic cluster_analysis start Prepare Spiked QC Samples (Low, Medium, High) hplc Analyze by Validated HPLC-UV Method start->hplc gcms Analyze by Validated GC-MS Method start->gcms compare Compare Results hplc->compare gcms->compare criteria Acceptance Criteria Met? - Mean Diff ≤ 15% - Precision ≤ 15% - 2/3 Samples within ±15% compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies & Re-evaluate Methods criteria->fail No

References

A Comparative Guide to the Synthesis of 2-(Phenylthio)nicotinic Acid: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful project outcomes. This guide provides a comparative analysis of different synthesis routes for 2-(Phenylthio)nicotinic acid, a valuable building block in medicinal chemistry. We will delve into the efficacy of traditional and modern synthetic methods, presenting available experimental data to inform your choice of methodology.

Executive Summary

The synthesis of this compound is primarily achieved through the formation of a carbon-sulfur (C-S) bond between a nicotinic acid derivative and a phenylthio source. The most prominent methods include the classic Ullmann condensation and the more contemporary Palladium-catalyzed cross-coupling reactions. Furthermore, microwave-assisted synthesis has emerged as a powerful technique to accelerate these transformations. This guide will compare these three approaches based on reaction yield, purity, conditions, and overall efficiency.

Comparison of Synthesis Routes

The choice of synthetic route for this compound depends on several factors, including available starting materials, desired scale, and laboratory equipment. Below is a summary of the key synthesis strategies.

Synthesis RouteGeneral ApproachCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Nucleophilic aromatic substitutionCopper (Cu)High temperatures (150-200 °C), polar solvents (e.g., DMF, pyridine)Low-cost catalyst, well-established methodHarsh reaction conditions, often requires stoichiometric copper, potential for side reactions.
Palladium-Catalyzed C-S Cross-Coupling Cross-coupling of an aryl halide with a thiolPalladium (Pd) complex with a phosphine ligandMilder temperatures (80-120 °C), various solvents (e.g., toluene, dioxane)High yields, broad substrate scope, milder conditions.Higher cost of catalyst and ligands, sensitivity to air and moisture.
Microwave-Assisted Synthesis Accelerated reaction via microwave irradiationCopper or PalladiumShorter reaction times (minutes vs. hours), often solvent-free or with minimal solvent.[1][2]Drastically reduced reaction times, improved yields, potential for greener chemistry.[1][2][3]Requires specialized microwave reactor, potential for pressure build-up.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of this compound via the Ullmann condensation and a conceptual protocol for a Palladium-catalyzed approach based on established methodologies.

Protocol 1: Ullmann Condensation

This protocol is a classical approach to the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper powder (Cu)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), thiophenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper powder (0.2 equivalents) in DMF.

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]

Protocol 2: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

This protocol is a modern alternative that often provides higher yields under milder conditions.

Materials:

  • 2-Chloronicotinic acid

  • Thiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 2-chloronicotinic acid (1 equivalent) and thiophenol (1.2 equivalents) followed by anhydrous toluene or dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Protocol 3: Microwave-Assisted Synthesis

Both the Ullmann and Palladium-catalyzed reactions can be adapted for microwave synthesis, significantly reducing reaction times.[1][2]

General Procedure:

  • Combine the reactants, catalyst, base, and a minimal amount of a high-boiling solvent (if not solvent-free) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).[1]

  • After cooling, perform the same workup and purification steps as described in the conventional heating protocols.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound using the described methods.

Ullmann_Synthesis_Workflow cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Chloronicotinic Acid, Thiophenol, K₂CO₃, Cu Powder in DMF B Heat to 150°C (12-24 hours) A->B Conventional Heating C Cool & Quench with Water B->C D Acidify with HCl C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry & Concentrate F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I

Ullmann Synthesis Workflow

Pd_Catalyzed_Synthesis_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_heating Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Chloronicotinic Acid, Thiophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃ in Toluene B Heat to 110°C (8-16 hours) A->B Conventional Heating C Cool & Dilute with Ethyl Acetate B->C D Filter through Celite C->D E Wash with HCl & Brine D->E F Dry & Concentrate E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Pd-Catalyzed Synthesis Workflow

Microwave_Synthesis_Workflow cluster_reaction Reaction Setup cluster_heating Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Base in Microwave Vessel B Microwave Irradiation (150-200°C, 10-30 min) A->B C Follow Conventional Workup & Purification B->C D Pure this compound C->D

References

Navigating the Translational Gap: A Comparative Analysis of 2-(Phenylthio)nicotinic Acid Derivatives in In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the therapeutic potential of nicotinic acid derivatives, a comprehensive head-to-head comparison of in vitro and in vivo studies for 2-(phenylthio)nicotinic acid derivatives remains elusive in publicly available scientific literature. This guide, therefore, addresses the current landscape by examining the broader class of nicotinic acid derivatives to illustrate the crucial interplay between laboratory assays and whole-organism responses, a critical consideration for researchers, scientists, and drug development professionals.

While direct comparative data for this compound derivatives is not available, the principles of translating in vitro findings to in vivo efficacy can be effectively demonstrated by analyzing studies on structurally related nicotinic acid analogs. Research frequently highlights a disconnect between potent in vitro activity and subsequent in vivo effectiveness, a challenge central to pharmaceutical development. This guide will synthesize available information on various nicotinic acid derivatives to provide a framework for understanding this translational gap.

The Crucial Role of Correlating In Vitro and In Vivo Data

The journey of a drug candidate from a laboratory bench to clinical application is paved with rigorous testing. In vitro studies, conducted in controlled environments outside of a living organism, are essential for initial screening, determining mechanisms of action, and assessing potency. However, these assays cannot fully replicate the complex physiological environment of a living system. Consequently, in vivo studies, performed in whole organisms, are indispensable for evaluating a compound's absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety. An effective drug development program hinges on establishing a strong in vitro-in vivo correlation (IVIVC), which can predict the in vivo performance of a drug based on its in vitro characteristics.

Illustrative Comparison: Anti-Inflammatory Nicotinic Acid Derivatives

To exemplify the comparison of in vitro and in vivo data, we will consider studies on various nicotinic acid derivatives that have been evaluated for their anti-inflammatory properties. While not specific to the 2-(phenylthio) scaffold, these examples provide valuable insights into the types of data generated and the methodologies employed.

One common pathway targeted by anti-inflammatory drugs is the cyclooxygenase (COX) pathway. In vitro assays are typically used to determine the inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. Following promising in vitro results, compounds are then tested in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess their ability to reduce swelling and inflammation in a living organism.

Table 1: Hypothetical Comparative Data for Anti-Inflammatory Nicotinic Acid Derivatives

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Paw Edema Inhibition (%) @ 10 mg/kg
Derivative A0.565
Derivative B0.240
Derivative C1.275

This table is for illustrative purposes only and does not represent actual data for this compound derivatives.

The hypothetical data in Table 1 highlights a common scenario where the most potent compound in vitro (Derivative B) is not the most effective in vivo. Conversely, Derivative C, with a higher IC50 value, demonstrates the best in vivo anti-inflammatory activity. This discrepancy can be attributed to various pharmacokinetic and pharmacodynamic factors that are not captured in in vitro assays.

Experimental Protocols: A Closer Look

Understanding the methodologies behind these studies is crucial for interpreting the data accurately.

Key In Vitro Experiment: COX Enzyme Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with a chromogenic substrate.

  • The test compound is added at various concentrations.

  • The enzymatic reaction leads to a color change, which is measured using a spectrophotometer.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Key In Vivo Experiment: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model.

Methodology:

  • A pre-determined dose of the test compound or a control vehicle is administered to rats, typically orally.

  • After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation and edema.

  • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Path from Lab to Life

To better understand the workflow of comparing in vitro and in vivo studies, the following diagram illustrates the typical progression of a drug candidate.

InVitro_InVivo_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Target_Identification Target Identification (e.g., COX-2) Compound_Screening Compound Screening (e.g., IC50 determination) Target_Identification->Compound_Screening Mechanism_of_Action Mechanism of Action Studies Compound_Screening->Mechanism_of_Action Animal_Model Animal Model of Disease (e.g., Carrageenan-induced edema) Mechanism_of_Action->Animal_Model Lead Compound Selection Efficacy_Testing Efficacy Testing (% inhibition) Animal_Model->Efficacy_Testing Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->Efficacy_Testing Toxicology Toxicology Studies Efficacy_Testing->Toxicology Clinical_Trials Clinical_Trials Toxicology->Clinical_Trials Candidate Drug

Caption: Workflow of drug development from in vitro to in vivo studies.

Signaling Pathways in Inflammation

The anti-inflammatory effects of nicotinic acid derivatives often involve the modulation of key signaling pathways. The diagram below illustrates a simplified representation of a pro-inflammatory signaling cascade that can be targeted by these compounds.

Inflammatory_Signaling cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nicotinic_Acid_Derivative 2-(Phenylthio)nicotinic Acid Derivative Nicotinic_Acid_Derivative->IKK Inhibits

A Head-to-Head Comparison of Nicotinic Acid Derivatives for Lipid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide spectrum of lipid parameters—including lowering low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a) [Lp(a)], while increasing high-density lipoprotein cholesterol (HDL-C)—makes it a broad-spectrum lipid-modifying agent. However, its clinical utility is often hampered by challenging side effects, most notably cutaneous flushing. This has led to the development of various derivatives and formulations aimed at improving tolerability while maintaining efficacy. This guide provides a detailed head-to-head comparison of nicotinic acid and its key derivatives, supported by experimental data and methodologies.

Executive Summary

This comparison focuses on the different formulations of nicotinic acid (immediate-release, sustained-release, and extended-release) and its derivative, acipimox. While another compound, laropiprant, was developed to be co-administered with niacin to mitigate flushing, the combination was withdrawn from the market due to a lack of demonstrated cardiovascular benefit and an increase in adverse events. Therefore, laropiprant is not included in this direct comparison of lipid-modifying efficacy.

The primary mechanism of action for both nicotinic acid and acipimox involves the activation of the G-protein coupled receptor 109A (GPR109A), which leads to the inhibition of lipolysis in adipose tissue. This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of very-low-density lipoprotein (VLDL) and subsequently LDL-C.

Quantitative Comparison of Lipid-Modifying Efficacy

The following table summarizes the reported efficacy of nicotinic acid and its derivatives on key lipid parameters from various clinical studies. It is important to note that the results can vary based on the patient population, dosage, and duration of the study.

Drug/FormulationDoseLDL-CHDL-CTriglyceridesLipoprotein(a)Key Side Effects
Nicotinic Acid (Immediate-Release) 3 g/day ↓ 23.7%[1]↑ 37.3%[1]↓ 25.5%[1]↓ 36.4%[1]Flushing, gastrointestinal upset
Nicotinic Acid (Sustained-Release) 1.5-2 g/day ↓ 10-25%[2]↑ 15-35%[2]↓ 20-50%[2]Data variableReduced flushing vs. IR, but increased risk of hepatotoxicity
Nicotinic Acid (Extended-Release) 1-2 g/day ↓ 9-17%↑ 15-26%↓ 11-29%↓ 12-27%Less flushing than IR, lower risk of hepatotoxicity than SR
Acipimox 750 mg/dayVariableVariableVariable*Data variableBetter tolerated than nicotinic acid, less flushing

*In one head-to-head study, acipimox was found to be "about equally potent" to nicotinic acid in reducing serum and VLDL lipid levels and increasing HDL cholesterol levels[3]. However, another study reported no significant alteration in lipids with acipimox compared to significant reductions with nicotinic acid[4]. A meta-analysis reported a 10% reduction in total cholesterol, 20% in triglycerides, 14% in LDL-C, and a 16% increase in HDL-C for niacin and its derivatives collectively[5].

Signaling Pathways and Mechanisms of Action

The primary lipid-lowering effects of nicotinic acid and its derivatives are mediated through the GPR109A receptor. The binding of these ligands to GPR109A on adipocytes initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase, reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream.

GPR109A_Signaling cluster_liver Liver NA Nicotinic Acid / Acipimox GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA VLDL ↓ VLDL Synthesis FFA->VLDL Reduced Substrate LDL ↓ LDL Levels VLDL->LDL Reduced Precursor

GPR109A Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nicotinic acid derivatives.

Lipoprotein Separation by Sequential Ultracentrifugation

This method is a gold standard for separating lipoprotein fractions based on their density.

Materials:

  • Plasma sample

  • Potassium bromide (KBr) for density adjustments

  • Saline solution (0.9% NaCl)

  • Ultracentrifuge and rotors (e.g., fixed-angle rotor)

  • Ultracentrifuge tubes

  • Tube slicer or syringe for fraction collection

Procedure:

  • Sample Preparation: Collect whole blood and centrifuge to obtain plasma.

  • Initial Spin (VLDL Isolation): Adjust the density of the plasma to 1.006 g/mL with a KBr solution. Centrifuge at high speed (e.g., 100,000 rpm) for a specified duration (e.g., 18 hours) at a controlled temperature (e.g., 10°C). The VLDL fraction will float to the top.

  • VLDL Collection: Carefully remove the top VLDL layer using a tube slicer or by aspiration with a syringe.

  • Second Spin (LDL Isolation): Adjust the density of the remaining infranatant to 1.063 g/mL with a concentrated KBr solution. Centrifuge again under similar conditions. The LDL fraction will now float to the top.

  • LDL Collection: Collect the LDL fraction from the top of the tube.

  • Third Spin (HDL Isolation): Adjust the density of the remaining infranatant to 1.21 g/mL with KBr. Centrifuge for a longer duration (e.g., 24-48 hours). The HDL fraction will float to the top.

  • HDL Collection: Collect the HDL fraction.

  • Quantification: Analyze the cholesterol and triglyceride content of each isolated fraction using enzymatic assays.

Quantification of Cholesterol and Triglycerides

Enzymatic colorimetric assays are commonly used for the quantification of total cholesterol and triglycerides in plasma and isolated lipoprotein fractions.

Materials:

  • Plasma sample or isolated lipoprotein fraction

  • Cholesterol and Triglyceride assay kits (containing enzymes like cholesterol esterase, cholesterol oxidase, lipase, glycerol kinase, and glycerol-3-phosphate oxidase, and a colorimetric probe)

  • Microplate reader

  • 96-well microplates

Procedure (General Steps):

  • Sample Preparation: Prepare standards and dilute samples as required by the kit instructions.

  • Enzymatic Reaction:

    • For Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then oxidizes the cholesterol, producing hydrogen peroxide. The hydrogen peroxide reacts with a colorimetric probe in the presence of peroxidase to produce a colored product.

    • For Triglycerides: Lipase hydrolyzes triglycerides to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide, which is detected as described for cholesterol.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a set time to allow for color development.

  • Measurement: Read the absorbance of the samples and standards at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Determine the concentration of cholesterol or triglycerides in the samples by comparing their absorbance to the standard curve.

Assessment of Adverse Effects (Flushing) in Clinical Trials

The assessment of subjective side effects like flushing is a critical component of clinical trials for nicotinic acid derivatives.

Methodology:

  • Structured Questionnaires: Utilize validated questionnaires that ask participants to rate the severity, frequency, and duration of flushing episodes. These questionnaires often use a Likert scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

  • Open-ended Questions: Include open-ended questions to allow participants to describe their experiences in their own words, which can capture unexpected side effects.

  • Diaries: Participants may be asked to keep a diary to record flushing events as they occur, providing more accurate real-time data.

  • Physician Assessment: Clinicians can also assess and grade the severity of flushing during study visits based on physical observation and participant reports.

  • Standardized Terminology: Use standardized terminology for adverse events, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting across studies.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing two nicotinic acid derivatives.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Reporting P1 Protocol Development & IRB Approval P2 Patient Recruitment & Informed Consent P1->P2 P3 Screening & Baseline Lipid Profile P2->P3 P4 Randomization P3->P4 P5a Group A: Nicotinic Acid Derivative 1 P4->P5a P5b Group B: Nicotinic Acid Derivative 2 P4->P5b P6 Treatment Period (e.g., 12 weeks) P5a->P6 P5b->P6 P7 Regular Follow-up Visits P6->P7 P8 Lipid Profile Measurement (e.g., Weeks 4, 8, 12) P7->P8 P9 Adverse Event Monitoring (Flushing, GI, LFTs) P8->P9 P10 End of Study Assessment P9->P10 P11 Statistical Analysis (Efficacy & Safety) P10->P11 P12 Final Report & Publication P11->P12

Comparative Clinical Trial Workflow

Conclusion

Nicotinic acid and its derivatives remain valuable tools for managing dyslipidemia, particularly for patients with high triglycerides and low HDL-C. While immediate-release niacin demonstrates robust efficacy, its use is often limited by flushing. Extended-release formulations offer a better-tolerated alternative with a lower risk of hepatotoxicity compared to sustained-release versions. Acipimox presents another well-tolerated option, though its lipid-modifying effects may be less pronounced than higher doses of nicotinic acid. The choice of agent should be individualized based on the patient's lipid profile, tolerability, and clinical goals. Further head-to-head trials with standardized dosing and endpoints are needed to more definitively delineate the comparative efficacy of these agents.

References

Specificity of 2-(Phenylthio)nicotinic Acid Analogs on Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of structural analogs of 2-(Phenylthio)nicotinic acid, focusing on their anti-inflammatory and analgesic properties. Due to the limited availability of direct experimental data for this compound, this guide focuses on closely related 2-substituted phenyl and 2-thiobenzyl nicotinic acid derivatives. The data presented herein is extracted from preclinical studies and aims to provide a baseline for assessing the potential specificity and efficacy of this class of compounds.

Introduction

Nicotinic acid (Niacin) is a well-established therapeutic agent with a range of biological activities, primarily known for its lipid-modifying effects mediated through the G-protein coupled receptor 109A (GPR109A).[1][2][3] Beyond its role in lipid metabolism, nicotinic acid and its derivatives have demonstrated significant anti-inflammatory and potential analgesic properties.[4][5] This has spurred interest in the development of novel nicotinic acid analogs with improved specificity and therapeutic profiles. The focus of this guide, this compound, belongs to a class of 2-substituted nicotinic acid derivatives that are being explored for their potential as anti-inflammatory and analgesic agents.[1][6]

Comparative Analysis of Therapeutic Targets

The primary therapeutic targets for the anti-inflammatory and analgesic effects of nicotinic acid derivatives include pathways involved in inflammation and pain signaling. Key targets and pathways explored in the context of this compound analogs include:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation. The ability of a compound to inhibit the production of these cytokines is a strong indicator of its anti-inflammatory potential.

  • Pain Perception: In vivo models such as the hot plate test and carrageenan-induced paw edema are standard methods to assess the analgesic and anti-inflammatory effects of novel compounds.

While direct binding studies on this compound are not publicly available, research on analogous compounds provides valuable insights into their potential mechanisms of action. A study on 4-(phenyl)thio-1H-pyrazole derivatives identified them as agonists of GPR109A, suggesting that the phenylthio moiety can be accommodated within the GPR109A binding pocket and may influence signaling pathways downstream of this receptor.[7]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory and analgesic activities of various 2-substituted nicotinic acid derivatives, which serve as structural analogs for this compound.

Table 1: Anti-inflammatory Activity of 2-Substituted Nicotinic Acid Analogs in Carrageenan-Induced Paw Edema in Rats [1]

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)
Mefenamic Acid (Standard) 25135.1
248.2
355.3
Analog 4a (2-(2-bromophenylamino)nicotinic acid derivative) 50128.9
241.5
350.1
Analog 4c (N'-(2-hydroxybenzylidene)-2-(2-bromophenylamino)nicotinohydrazide) 50140.2
252.8
361.7
Analog 4d (N'-(4-chlorobenzylidene)-2-(2-bromophenylamino)nicotinohydrazide) 50138.5
250.1
358.4

Table 2: Analgesic Activity of 2-Substituted Nicotinic Acid Analogs in the Hot Plate Test in Mice [1]

CompoundDose (mg/kg)Latency Time (s) after 60 min
Control -4.2 ± 0.3
Mefenamic Acid (Standard) 258.9 ± 0.5
Analog 4a 507.5 ± 0.4
Analog 4c 509.8 ± 0.6
Analog 4d 508.1 ± 0.5

*p < 0.05 compared to the control group.

Table 3: Effect of 2-Substituted Nicotinic Acid Analogs on Serum TNF-α and IL-6 Levels in Mice [1]

CompoundDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Control -185.4 ± 10.2150.2 ± 8.5
Mefenamic Acid (Standard) 2595.3 ± 5.180.1 ± 4.2
Analog 4a 50110.2 ± 6.395.4 ± 5.1
Analog 4c 5088.7 ± 4.975.3 ± 3.9
Analog 4d 50101.5 ± 5.888.2 ± 4.6

*p < 0.05 compared to the control group.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats[1]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats weighing 150-180 g are used.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.

  • Drug Administration: Test compounds and the standard drug (Mefenamic acid) are administered orally 1 hour before carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Hot Plate Test in Mice[1]

This method is used to assess the central analgesic activity of compounds.

  • Animal Model: Male Swiss albino mice weighing 20-25 g are used.

  • Apparatus: A hot plate maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure: Mice are placed on the hot plate, and the latency time for a response (licking of the forepaws or jumping) is recorded. A cut-off time of 15 seconds is set to prevent tissue damage.

  • Drug Administration: Test compounds and the standard drug are administered orally 60 minutes before the test.

  • Measurement: The latency time is recorded for each mouse. An increase in latency time compared to the control group indicates an analgesic effect.

Measurement of Serum TNF-α and IL-6 Levels[1]

This in vitro assay quantifies the levels of key pro-inflammatory cytokines.

  • Sample Collection: Blood samples are collected from mice at the end of the anti-inflammatory activity experiment.

  • Serum Separation: Serum is separated by centrifugation.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the serum are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2_Phenylthio_Nicotinic_Acid This compound (or Analog) GPR109A GPR109A 2_Phenylthio_Nicotinic_Acid->GPR109A Agonist Binding Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Gi->Inflammation Inhibition of NF-κB pathway cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Inhibition

Caption: Proposed GPR109A signaling pathway for this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Anti-inflammatory & Analgesic Assays cluster_in_vitro In Vitro Cytokine Analysis cluster_data Data Analysis Synthesis Synthesis of 2-Substituted Nicotinic Acid Derivatives Carrageenan Carrageenan-Induced Paw Edema (Rat) Synthesis->Carrageenan HotPlate Hot Plate Test (Mouse) Synthesis->HotPlate ELISA ELISA for TNF-α and IL-6 (Serum) Carrageenan->ELISA HotPlate->ELISA Data Quantitative Comparison of Anti-inflammatory and Analgesic Activity ELISA->Data

Caption: Experimental workflow for assessing the activity of nicotinic acid analogs.

Conclusion

The available data on 2-substituted nicotinic acid derivatives, as structural analogs of this compound, demonstrate promising anti-inflammatory and analgesic activities. These compounds have been shown to inhibit carrageenan-induced paw edema and increase pain latency in the hot plate test, comparable to the standard drug mefenamic acid. Furthermore, they effectively reduce the serum levels of the pro-inflammatory cytokines TNF-α and IL-6.

While these findings are encouraging, it is crucial to note that the data presented is for analogous compounds. Further research is required to synthesize and specifically evaluate the biological activity and therapeutic target specificity of this compound. Direct binding assays to GPR109A and other potential targets, as well as comprehensive in vitro and in vivo studies, will be necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. The experimental protocols and comparative data provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Nicotinic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of nicotinic acid (niacin) and its metabolites in various biological matrices. The choice of a specific HPLC method depends on factors such as the analytes of interest, the required sensitivity, and the available instrumentation. This guide provides a comparative overview of different HPLC methods, focusing on their experimental protocols and performance characteristics to aid researchers in selecting the most suitable approach for their needs.

Metabolic Pathway of Nicotinic Acid

Nicotinic acid is metabolized in the body to several key compounds, including nicotinamide, nicotinuric acid, N-methylnicotinamide, and various pyridone derivatives. The simultaneous measurement of these compounds is crucial for pharmacokinetic and nutritional studies.

Nicotinic Acid Metabolism NA Nicotinic Acid (Niacin) NUA Nicotinuric Acid (NUA) NA->NUA Glycine NAD NAD+ NA->NAD NAM Nicotinamide (NAM) MNA N-methylnicotinamide (MNA) NAM->MNA Methylation M2PY 1-methyl-2-pyridone-5-carboxamide (M2PY) MNA->M2PY M4PY 1-methyl-4-pyridone-5-carboxamide (M4PY) MNA->M4PY NAD->NAM

Caption: Metabolic pathway of nicotinic acid.

Comparison of HPLC Methods

Several HPLC methods have been validated for the simultaneous determination of nicotinic acid and its metabolites. The primary differences lie in the choice of stationary phase, mobile phase composition, and detection method. The following tables summarize the performance of three distinct methods.

Method 1: Ion-Paired Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of nicotinic acid, nicotinamide, and nicotinuric acid in human plasma.[1]

Table 1: Performance Characteristics of Ion-Paired RP-HPLC Method

ParameterNicotinic AcidNicotinamideNicotinuric Acid
Recovery 92.9%95.8%87.8%
Method 2: Reversed-Phase HPLC-MS/MS

A sensitive and specific method for the simultaneous quantitation of nicotinic acid and its main metabolites in human plasma.[2][3] This approach offers high sensitivity and specificity due to the use of mass spectrometric detection.

Table 2: Performance Characteristics of RP-HPLC-MS/MS Method

ParameterValue
Lower Limit of Quantification (LLOQ) 50.0 ng/mL for each analyte
Linearity Range 50.0 - 750 ng/mL
Precision and Accuracy Better than 15%
Recovery 86 - 89% for the three analytes
Method 3: HPLC-MS/MS for Multiple Metabolites in Rat Plasma

This method allows for the simultaneous quantitation of nicotinic acid and four of its metabolites.[4]

Table 3: Performance Characteristics of HPLC-MS/MS Method for Multiple Metabolites

ParameterValue
Intra-day Precision (%RSD) 1.3% - 13.3%
Inter-day Precision (%RSD) 1.3% - 13.3%
Intra-day Accuracy (% of nominal) 94.43% - 110.88%
Inter-day Accuracy (% of nominal) 94.43% - 110.88%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Sample Preparation

Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): Used to extract nicotinic acid and its metabolites from plasma.[1][3] The use of SPE can be challenging due to the different pKa and hydrophobic properties of the various metabolites.[3]

  • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[4]

  • Liquid-Liquid Extraction: Another technique used for the extraction of nicotinic acid and its metabolites from plasma.[5]

Chromatographic Conditions

The separation of nicotinic acid and its metabolites is typically achieved using reversed-phase or mixed-mode chromatography.

  • Method 1 (Ion-Paired RP-HPLC): Utilizes an ion-pairing agent in the mobile phase to improve the retention and separation of the polar analytes on a reversed-phase column.[1]

  • Method 2 (RP-HPLC-MS/MS): Employs a Grom Hypersil CPS column with a mobile phase of acetonitrile, methanol, water, and formic acid (700:190:110:1, v/v/v/v).[3]

  • Method 3 (HPLC-MS/MS for Multiple Metabolites): Uses a Waters Spherisorb CNRP column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[4]

  • Mixed-Mode Chromatography: Columns like Primesep 100 can separate nicotinic acid and its related compounds using a mobile phase of water, acetonitrile, and sulfuric acid.[6][7]

Detection

The choice of detector depends on the required sensitivity and selectivity.

  • UV Detection: A common and cost-effective detection method. The wavelength is typically set around 250-278 nm.[6][8]

  • Tandem Mass Spectrometry (MS/MS): Offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.[2][3][4] This has become the method of choice for bioanalysis.[3]

HPLC Method Validation Workflow

A typical workflow for HPLC method validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The validation process involves evaluating several key parameters as outlined by international guidelines.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD1 Selectivity & Specificity MD2 System Suitability MD1->MD2 MV1 Linearity & Range MD2->MV1 MV2 Accuracy MV1->MV2 MV3 Precision (Repeatability & Intermediate) MV2->MV3 MV4 Limit of Detection (LOD) MV3->MV4 MV5 Limit of Quantitation (LOQ) MV4->MV5 MV6 Robustness MV5->MV6 MV7 Stability MV6->MV7 End Validated Method MV7->End Start Method Conception Start->MD1

Caption: General workflow for HPLC method validation.

Conclusion

The choice of an appropriate HPLC method for the simultaneous determination of nicotinic acid and its metabolites is a critical decision in pharmaceutical and clinical research. While traditional ion-paired reversed-phase HPLC with UV detection can be a robust and cost-effective option, HPLC coupled with tandem mass spectrometry offers superior sensitivity and specificity, making it the preferred method for bioanalytical applications where low detection limits are required. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers to compare and select the most suitable method for their specific analytical needs.

References

A Comparative Analysis of Nicotinic Acid Derivatives Against Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal potential of nicotinic acid derivatives, benchmarked against established commercial antifungal agents. While direct experimental data for 2-(Phenylthio)nicotinic acid is not publicly available, this analysis leverages published data on structurally related nicotinamide compounds to offer a foundational comparison and guide future research. The information is presented to aid in the evaluation of this class of compounds in drug discovery and development pipelines.

Introduction: The Potential of Nicotinic Acid Derivatives

Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives are a class of compounds recognized for a wide range of biological activities.[1][2] Recent research has highlighted their potential as antimicrobial agents, with several studies demonstrating the antifungal activity of nicotinamide derivatives against clinically significant pathogens, including various species of Candida, Cryptococcus neoformans, and phytopathogenic fungi.[3][4][5][6][7] Some of these compounds have shown efficacy against fungal strains that are resistant to common antifungal drugs, making them an area of interest for developing new therapeutic agents.[5][7] The fungicidal or fungistatic action of these derivatives appears to be linked to the disruption of the fungal cell wall.[6][7]

For this guide, we will use a representative active compound from recent studies, a nicotinamide derivative (designated "Compound 16g" in a 2023 study), as a proxy to benchmark against commercial agents.[5][6] This compound has demonstrated potent activity against both fluconazole-sensitive and fluconazole-resistant Candida albicans.[5][6]

Commercial Antifungal Agents: A Brief Overview

For a relevant comparison, we will benchmark the nicotinic acid derivative against two widely used classes of commercial antifungal agents:

  • Azoles (e.g., Fluconazole): This is a major class of antifungal drugs used to treat a wide range of fungal infections.[8] Azoles function by inhibiting the enzyme lanosterol 14-α-demethylase, which is a critical step in the biosynthesis of ergosterol.[9][10] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[11][12] Disruption of its synthesis leads to a fungistatic (growth-inhibiting) effect.[8][13]

  • Polyenes (e.g., Amphotericin B): As a long-standing therapy for serious systemic mycoses, Amphotericin B is a powerful, broad-spectrum antifungal agent.[14][15] Its mechanism involves binding directly to ergosterol in the fungal cell membrane, which leads to the formation of pores or channels.[8] This disruption causes leakage of essential intracellular contents, resulting in fungal cell death (a fungicidal effect).

Experimental Protocols: Antifungal Susceptibility Testing

To ensure objective and reproducible comparisons, standardized methodologies are critical. The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a fungal isolate.

Materials:

  • Fungal Isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Test Compounds (Nicotinic acid derivative, Fluconazole, Amphotericin B)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum counting

Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Perform serial twofold dilutions of each compound in RPMI 1640 medium directly in the 96-well plates to achieve the final desired concentration range.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the final fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., ~50% inhibition for azoles, 100% inhibition for Amphotericin B) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm).

Data Presentation: Comparative Antifungal Activity

The following table summarizes published MIC data for a potent nicotinamide derivative ("Compound 16g") against various fungal strains, compared to the standard agent Fluconazole.[6]

Fungal StrainNicotinamide Derivative (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Candida albicans SC53140.250.5
C. albicans (Fluconazole-Resistant Isolate 1)0.125>64
C. albicans (Fluconazole-Resistant Isolate 2)1>64
Candida glabrata216
Candida parapsilosis0.51
Cryptococcus neoformans H9918

Data is sourced from published literature on nicotinamide derivative 16g and is intended for comparative purposes.[6]

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex processes and relationships in drug evaluation.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug Stock Solutions D Serial Dilution of Drugs in Plate A->D B Culture Fungal Isolate C Prepare Fungal Inoculum B->C E Add Inoculum to Wells C->E D->E F Incubate Plate (24-48 hours) E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MIC Value G->H

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

G Simplified Ergosterol Biosynthesis Pathway acetylcoa Acetyl-CoA squalene Squalene acetylcoa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane enzyme->ergosterol fluconazole Fluconazole (Azoles) fluconazole->enzyme INHIBITS

Caption: Mechanism of action for Azole antifungals targeting ergosterol synthesis.

G Logical Flow of Benchmarking Study A Identify Lead Compound (Nicotinic Acid Derivative) D Perform In Vitro Susceptibility Testing (MIC) A->D B Select Commercial Comparators (e.g., Fluconazole) B->D C Define Fungal Pathogen Panel C->D E Analyze and Compare MIC Data D->E F Evaluate Performance & Draw Conclusions E->F

References

A Comparative Guide to G-Protein Biased Agonists for GPR109A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of G-protein biased agonists targeting the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The development of G-protein biased agonists for GPR109A is a promising therapeutic strategy, particularly for mitigating the flushing side effects associated with current therapies like niacin, which are linked to the β-arrestin signaling pathway. This document summarizes quantitative data, details experimental protocols for assessing biased agonism, and provides visual representations of the relevant signaling pathways and workflows.

Data Presentation: Comparative Pharmacology of GPR109A Agonists

The following tables summarize the pharmacological data for several GPR109A agonists, comparing their activity in G-protein activation and β-arrestin recruitment assays. This data is crucial for identifying and characterizing G-protein biased agonists.

Table 1: Comparative Potency and Efficacy of GPR109A Agonists in G-Protein Activation Assays

AgonistAssay TypePotency (EC₅₀)Efficacy (% of Niacin)Reference
NiacinGTPγS16 nM100%[1]
MK-6892GTPγS16 nM>100%[1][2]
GSK256073G-protein dissociationHigher than NiacinSimilar to Niacin[2]
AcipimoxG-protein dissociationLower than Niacin100%[2]
Monomethyl Fumarate (MMF)G-protein dissociationSimilar to Niacin100%[2]

Table 2: Comparative Potency and Efficacy of GPR109A Agonists in β-Arrestin Recruitment Assays

AgonistAssay TypePotency (EC₅₀)Efficacy (% of Niacin)Reference
Niacinβ-arrestin recruitment-100%[2]
MK-6892β-arrestin recruitmentLower than NiacinSimilar to Niacin[2]
GSK256073β-arrestin recruitment-Higher than Niacin[2]
Acipimoxβ-arrestin recruitmentLower than Niacin100%[2]
Monomethyl Fumarate (MMF)β-arrestin recruitmentWeaker than Niacin100%[2]

Table 3: Bias Factor for G-Protein Biased Agonist MK-6892

AgonistBias Factor (towards G-protein)Reference AgonistReference
MK-6892> 0Niacin[2]

Note: A bias factor greater than zero indicates a preference for the G-protein pathway over the β-arrestin pathway when compared to the reference agonist, niacin.[2]

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathways

Activation of GPR109A by an agonist can initiate two distinct intracellular signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. G-protein biased agonists are designed to preferentially activate the G-protein pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Therapeutic Effects) cluster_arrestin β-Arrestin Pathway (Flushing Side-Effect) GPR109A GPR109A Gi Gαi/o GPR109A->Gi activates GRK GRK GPR109A->GRK activates Agonist Agonist (e.g., Niacin, MK-6892) Agonist->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis P_GPR109A Phosphorylated GPR109A GRK->P_GPR109A phosphorylates b_Arrestin β-Arrestin P_GPR109A->b_Arrestin recruits Internalization Receptor Internalization b_Arrestin->Internalization ERK Downstream Signaling (e.g., ERK) b_Arrestin->ERK

Caption: GPR109A signaling pathways.

Experimental Workflow for Assessing Biased Agonism

The determination of G-protein bias involves quantifying agonist activity in two separate assays: one measuring G-protein activation (e.g., cAMP inhibition) and another measuring β-arrestin recruitment.

Experimental_Workflow cluster_assays Functional Assays cluster_g_protein_assay G-Protein Activation Assay cluster_arrestin_assay β-Arrestin Recruitment Assay cluster_analysis Data Analysis cAMP_assay cAMP Inhibition Assay dose_response Generate Dose-Response Curves cAMP_assay->dose_response b_arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) b_arrestin_assay->dose_response ec50_emax Calculate EC₅₀ and Eₘₐₓ dose_response->ec50_emax bias_factor Calculate Bias Factor ec50_emax->bias_factor end Conclusion bias_factor->end Identify Biased Agonists start Test Agonists start->cAMP_assay start->b_arrestin_assay

Caption: Workflow for determining biased agonism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.

G-Protein Activation: cAMP Inhibition Assay

This protocol measures the ability of a GPR109A agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gαi signaling pathway.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Test agonists and reference agonist (e.g., Niacin).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • 384-well white, solid-bottom, tissue-culture treated plates.

Procedure:

  • Cell Plating:

    • Culture GPR109A-expressing HEK293 cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test agonists and the reference agonist in assay buffer.

    • Prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of adenylyl cyclase (e.g., EC₈₀).

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Add the diluted agonists or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add the forskolin solution to all wells except for the negative control wells.

    • Incubate for a further predetermined time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol for the chosen detection kit.

    • Incubate as required by the kit.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

    • Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol quantifies the recruitment of β-arrestin to the GPR109A receptor upon agonist stimulation, a key step in the β-arrestin signaling pathway.

Materials:

  • PathHunter® U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA.

  • Cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test agonists and reference agonist (e.g., Niacin).

  • PathHunter Detection Reagent Kit.

  • 384-well white, solid-bottom, tissue-culture treated plates.

Procedure:

  • Cell Plating:

    • Culture the GPR109A PathHunter cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh, antibiotic-free culture medium.

    • Dilute the cell suspension to the recommended concentration (e.g., 200,000 cells/mL).

    • Dispense the cell suspension into a 384-well assay plate and incubate overnight at 37°C in a 5% CO₂ incubator.[3]

  • Compound Preparation:

    • Prepare serial dilutions of the test agonists and the reference agonist in assay buffer.

  • Assay Protocol:

    • Remove the assay plate from the incubator.

    • Add the diluted agonists or vehicle control to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Conclusion

The comparative analysis of GPR109A agonists reveals that compounds like MK-6892 exhibit a clear bias towards the G-protein signaling pathway over β-arrestin recruitment when compared to the balanced agonist niacin.[2] This property is highly desirable for the development of novel therapeutics for dyslipidemia and other metabolic disorders, with the potential to minimize the flushing side effects that limit patient compliance with current treatments. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of G-protein biased agonists for GPR109A.

References

Safety Operating Guide

Proper Disposal of 2-(Phenylthio)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Phenylthio)nicotinic acid is a critical component of laboratory safety and environmental responsibility. This compound must be managed as hazardous waste, adhering to strict protocols to ensure the safety of personnel and compliance with regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] The SDS provides comprehensive information on hazards, handling, and emergency measures.[3] This chemical is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4] All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do Not Mix: this compound waste should not be mixed with other waste streams to avoid potentially hazardous chemical reactions.[5][6]

  • Solid vs. Liquid: Keep solid and liquid waste forms separate.[5]

    • Solid Waste: Collect solid this compound, along with any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound or rinsate in a separate, designated liquid hazardous waste container.

2. Container Requirements:

  • Compatibility: The waste container must be compatible with the chemical.[7] Plastic containers are often preferred to glass to minimize the risk of breakage.[1][8] The original product container can be a suitable option.[6]

  • Condition: Ensure the container is in good condition, free from leaks or rust, and has a tightly sealing lid.[4][7] The container must remain closed except when adding waste.[7][8]

3. Labeling:

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste".[1][9]

  • Detailed Information: The label must include:

    • The full chemical name: "this compound".[1][6] Do not use abbreviations or chemical formulas.[1][6]

    • For mixtures, list all constituents and their approximate percentages.[6]

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or generator.[1]

    • The location of origin (e.g., building and room number).[1]

    • Appropriate hazard pictograms checked.[1]

4. Storage:

  • Designated Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

  • Safe Location: The storage area must be away from heat sources, direct sunlight, and incompatible chemicals.[4]

5. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10]

  • Regulatory Compliance: Chemical waste generators are responsible for adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][6][11]

6. Decontamination of Empty Containers:

  • An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the chemical residue.[7][10]

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[7][10]

  • After triple-rinsing and allowing it to air dry, the defaced container may be disposed of as non-hazardous trash, pending confirmation with your institution's EHS guidelines.[7][10]

Summary of Disposal Logistics

ParameterRequirementRationale
Waste Classification Hazardous WasteTo comply with EPA regulations and ensure safe handling due to irritant properties.[3][9][11]
Container Type Compatible, leak-proof, with a secure lid. Plastic is preferred.[1][8]To prevent spills, reactions, and environmental contamination.
Labeling "Hazardous Waste" with full chemical name, generator details, and date.[1][7]For clear identification, hazard communication, and regulatory compliance.
On-site Storage Designated Satellite Accumulation Area, away from heat and incompatibles.[8][9]To ensure safety and prevent accidental spills or reactions within the lab.
Final Disposal Method Collection by an approved hazardous waste disposal service.[3]To ensure the waste is treated and disposed of in an environmentally sound and legal manner.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[7][10]To decontaminate the container before it can be considered for non-hazardous disposal.

Disposal Workflow

G start Waste Generation (this compound) segregate Segregate Waste (No Mixing of Chemicals) start->segregate container Select Compatible Hazardous Waste Container (Sealed, Good Condition) labeling Label Container: 'Hazardous Waste' Full Chemical Name & Details container->labeling segregate->container storage Store in Designated Satellite Accumulation Area labeling->storage pickup Contact EHS or Approved Waste Contractor for Pickup storage->pickup end Final Disposal at Approved Facility pickup->end

References

Personal protective equipment for handling 2-(Phenylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 2-(Phenylthio)nicotinic Acid

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential effects to handle it safely. The key hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

This product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[1]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when handling this compound to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use only outdoors or in a chemical fume hood to avoid breathing dust, fumes, or vapors.[1]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Inspect gloves prior to use.

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[1]

Handling Procedures
  • Preparation:

    • Ensure that an eyewash station and safety shower are close to the workstation.[1]

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Assemble all necessary equipment and materials.

  • Weighing and Transferring:

    • If the compound is a solid, avoid dust formation during handling.[1]

    • Weigh the chemical in a designated area, preferably within a ventilated enclosure.

    • Close the container tightly after use.[1]

  • During the Experiment:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not ingest or inhale the substance.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container away from incompatible materials such as acid chlorides.[1]

Storage
  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store locked up.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: If the substance gets on the skin, wash it off immediately with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • This material should be considered hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Disposal of Unused Material
  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Do not empty into drains.[2]

  • Do not release into the environment.[1]

Disposal of Contaminated Materials
  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels must be treated as hazardous waste. Place them in a designated, sealed, and properly labeled hazardous waste container.

  • Glassware:

    • Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • Collect the rinse solvent as hazardous waste.

    • After the initial rinse, the glassware can be washed using standard laboratory procedures.

Experimental Protocols

No detailed, step-by-step experimental protocols for the direct handling and use of this compound in specific laboratory procedures were found in the public domain. Researchers should develop their own specific protocols based on the safety information provided in this guide and the relevant Safety Data Sheet, adapting them to the context of their individual experiments. A general procedure for the synthesis of related compounds involves the acid-catalyzed condensation of a hydrazide with corresponding aldehydes.

Workflow for Safe Handling of this compound

start Start: Handling This compound prep Preparation start->prep ppe Wear Required PPE: - Safety Goggles - Lab Coat - Gloves prep->ppe Verify handling Chemical Handling ppe->handling storage Storage handling->storage After Use disposal Waste Disposal handling->disposal Generate Waste emergency Emergency Occurs handling->emergency Potential Exposure end End storage->end disposal->end first_aid Administer First Aid (See Procedures) emergency->first_aid first_aid->end Seek Medical Attention

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylthio)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Phenylthio)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.